molecular formula C12H26 B14542635 3-Ethyl-2,4,6-trimethylheptane CAS No. 62198-68-9

3-Ethyl-2,4,6-trimethylheptane

Cat. No.: B14542635
CAS No.: 62198-68-9
M. Wt: 170.33 g/mol
InChI Key: KQBJYFJWQOUHCI-UHFFFAOYSA-N
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Description

3-Ethyl-2,4,6-trimethylheptane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62198-68-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

3-ethyl-2,4,6-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3

InChI Key

KQBJYFJWQOUHCI-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)C(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for professionals in research and development.

Core Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C12H26.[1] As a branched alkane, its physical properties are influenced by its molecular structure, which affects the strength of intermolecular van der Waals forces.

Quantitative Data Summary

The following table summarizes the available quantitative data for the physical properties of this compound. It is important to note that while some data are derived from experimental measurements, others are computed estimations and should be regarded as such.

Physical PropertyValueData Type
Molecular Formula C12H26---
Molecular Weight 170.33 g/mol Computed
Boiling Point 191 °CExperimental
Density 0.764 g/cm³Experimental
Melting Point -50.8 °CEstimated
Refractive Index No experimental data available---
Solubility in Water Insoluble (predicted)General Alkane Property
Solubility in Organic Solvents Soluble (predicted)General Alkane Property

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For a compound like this compound, a common and effective method is the Thiele tube technique.

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Sample of this compound

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • This assembly is then placed in a Thiele tube containing mineral oil, ensuring the sample is fully immersed.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.

  • The heating is then discontinued, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

Measurement of Density

The density of a liquid is its mass per unit volume. For a liquid hydrocarbon such as this compound, a pycnometer is a precise instrument for this measurement.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermostatic bath

  • Sample of this compound

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance.

  • The pycnometer is then filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

  • The filled pycnometer is placed in a thermostatic bath to bring the liquid to a constant, known temperature.

  • The pycnometer is removed from the bath, dried, and its mass is accurately measured.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density, such as deionized water.

  • The density of the sample is then calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp)

  • Constant temperature water bath

  • Sample of this compound

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and a constant temperature is maintained using the water bath.

  • The light source is positioned, and the user looks through the eyepiece to see a light and a dark field.

  • The control knobs are adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is then read directly from the instrument's scale.

Assessment of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. For a nonpolar alkane like this compound, its solubility is qualitatively assessed in polar and nonpolar solvents.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Sample of this compound

  • Solvents (e.g., water, ethanol, hexane)

Procedure:

  • A small, measured amount of the sample is placed in a test tube.

  • A measured volume of the solvent (e.g., water) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer for a set period.

  • The mixture is then allowed to stand and is observed for the formation of a single phase (dissolved) or separate layers (insoluble).

  • This procedure is repeated with different solvents (e.g., a nonpolar organic solvent like hexane) to determine its solubility characteristics. Alkanes are generally soluble in nonpolar organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid alkane.

G cluster_0 Sample Preparation & Purity Verification cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting Obtain Sample Obtain Sample Verify Purity (e.g., GC-MS) Verify Purity (e.g., GC-MS) Obtain Sample->Verify Purity (e.g., GC-MS) Boiling Point Boiling Point Verify Purity (e.g., GC-MS)->Boiling Point Density Density Verify Purity (e.g., GC-MS)->Density Refractive Index Refractive Index Verify Purity (e.g., GC-MS)->Refractive Index Solubility Solubility Verify Purity (e.g., GC-MS)->Solubility Compile Data Compile Data Boiling Point->Compile Data Density->Compile Data Refractive Index->Compile Data Solubility->Compile Data Compare with Literature/Computed Values Compare with Literature/Computed Values Compile Data->Compare with Literature/Computed Values Final Report Final Report Compare with Literature/Computed Values->Final Report

Caption: Generalized workflow for physical property determination of liquid alkanes.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. While experimental data for this specific molecule is limited in public databases, this document compiles information from analogous structures and computational models to offer a detailed overview for research and drug development applications. The guide covers the molecule's structural formula, key bonding characteristics, and predicted physicochemical properties. Furthermore, it outlines general experimental protocols for the synthesis of highly branched alkanes and their spectroscopic characterization, providing a foundational framework for laboratory investigation.

Chemical Structure and Identification

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its IUPAC name indicates a seven-carbon main chain (heptane) with an ethyl group at the third carbon position and methyl groups at the second, fourth, and sixth carbon positions.[1]

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound[1]
Molecular FormulaC₁₂H₂₆[1]
Molecular Weight170.33 g/mol [1]
CAS Number62198-68-9[1]
Canonical SMILESCCC(C(C)C)C(C)CC(C)C[1]
InChIInChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3[1]
InChIKeyKQBJYFJWQOUHCI-UHFFFAOYSA-N[1]

Bonding and Molecular Geometry

As an alkane, this compound exclusively features single covalent bonds (sigma bonds) between its carbon-carbon and carbon-hydrogen atoms. The carbon atoms are sp³ hybridized, resulting in a tetrahedral geometry around each carbon. This leads to bond angles that are approximately 109.5°.[2] However, steric hindrance caused by the bulky ethyl and methyl substituent groups can cause slight deviations from this ideal angle.

The molecule possesses several stereocenters, leading to the possibility of multiple stereoisomers. The complexity of its structure arises from the chiral centers at carbons 3 and 4, and potentially at carbon 2 and 6 depending on the conformation.

Table 2: Predicted Physicochemical Properties

PropertyValue
XLogP35.6[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]
Rotatable Bond Count5[1]

Note: The data in this table is computationally generated and may differ from experimental values.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the numerous non-equivalent protons. Key features would include:

  • Upfield Region (approx. 0.8-1.0 ppm): Multiple overlapping signals (doublets and triplets) corresponding to the various methyl (CH₃) and the terminal methyl of the ethyl group.

  • Methylene (B1212753) Region (approx. 1.2-1.4 ppm): Signals from the methylene (CH₂) protons of the ethyl group and the heptane (B126788) backbone.

  • Methine Region (approx. 1.5-1.8 ppm): Complex multiplets from the methine (CH) protons at the branched positions.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide distinct signals for each unique carbon environment. Due to the molecule's asymmetry, it is expected to show 12 distinct peaks. The chemical shifts would fall in the typical alkane region of approximately 10-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by absorptions corresponding to C-H and C-C bond vibrations.

  • C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.

  • C-H Bending: Absorptions around 1450-1470 cm⁻¹ (for CH₂ and CH₃) and 1370-1380 cm⁻¹ (characteristic of methyl groups). The presence of an isopropyl-like moiety at one end of the molecule might give rise to a characteristic doublet around 1385 and 1370 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry would lead to extensive fragmentation of the parent ion. The fragmentation pattern would be characterized by the loss of small alkyl fragments, with common peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and larger alkyl radicals.

Experimental Protocols

While specific protocols for this compound are not published, the following are generalized methods for the synthesis and analysis of highly branched alkanes.

Synthesis of Highly Branched Alkanes

The synthesis of a complex branched alkane like this compound typically involves the construction of the carbon skeleton through C-C bond-forming reactions, followed by the removal of any functional groups.[3] A common strategy involves Grignard reactions followed by dehydration and hydrogenation.[3]

Protocol: Grignard Reaction for Tertiary Alcohol Formation

  • Grignard Reagent Preparation: An appropriate alkyl halide (e.g., 2-bromopropane) is reacted with magnesium turnings in anhydrous ether under an inert atmosphere to form the Grignard reagent (isopropylmagnesium bromide).

  • Reaction with a Ketone: The Grignard reagent is then added dropwise to a solution of a suitable ketone (e.g., 5-methyl-3-heptanone) in anhydrous ether at 0 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Protocol: Dehydration and Hydrogenation

  • Dehydration: The crude tertiary alcohol is heated with a dehydrating agent, such as sulfuric acid or phosphoric acid, to yield a mixture of alkenes.

  • Hydrogenation: The resulting alkene mixture is dissolved in a suitable solvent (e.g., ethanol) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

  • Purification: The catalyst is removed by filtration, and the solvent is evaporated. The final alkane product is purified by fractional distillation or column chromatography.

Logical Workflow for Synthesis

G cluster_0 Grignard Reagent Preparation cluster_1 C-C Bond Formation cluster_2 Alkane Formation Alkyl_Halide Alkyl Halide Grignard_Reagent Grignard Reagent Alkyl_Halide->Grignard_Reagent + Mg Mg Magnesium Tertiary_Alcohol Tertiary Alcohol Grignard_Reagent->Tertiary_Alcohol + Ketone Ketone Ketone Alkene Alkene Mixture Tertiary_Alcohol->Alkene Dehydration Branched_Alkane Branched Alkane Alkene->Branched_Alkane Hydrogenation

Caption: Generalized synthetic workflow for a highly branched alkane.

Spectroscopic Analysis Protocols

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the purified alkane is dissolved in a deuterated solvent (e.g., CDCl₃). A trace amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the co-addition of 16-32 scans.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each carbon.

Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a drop is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent such as hexane (B92381) or dichloromethane.

  • GC Separation: The solution is injected into the GC, where the compound is vaporized and separated from any impurities on a capillary column.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass-to-charge ratios of the resulting ions are detected.

Molecular Visualization

Caption: Skeletal structure of this compound.

Conclusion

This compound is a complex, highly branched alkane. While specific experimental data is sparse, its structural and bonding characteristics can be reliably predicted based on the fundamental principles of organic chemistry and data from analogous compounds. The synthetic and analytical protocols outlined in this guide provide a practical framework for researchers and professionals working with this and similar molecules. Further experimental investigation is warranted to fully characterize its physicochemical and spectroscopic properties.

References

An In-depth Technical Guide on 3-Ethyl-2,4,6-trimethylheptane (CAS: 62198-68-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available technical data for 3-Ethyl-2,4,6-trimethylheptane. A comprehensive literature search indicates that while basic physicochemical properties are known, detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound are not extensively documented in publicly accessible scientific literature.

Chemical and Physical Properties

This compound is a saturated branched alkane hydrocarbon. Its fundamental properties are summarized in the table below. This data is compiled from various chemical databases and computational models.[1][2][3][4]

PropertyValueSource(s)
Identifiers
CAS Number62198-68-9[1][2][3]
IUPAC NameThis compound[2]
Molecular FormulaC₁₂H₂₆[1][2][3][4]
SMILESCCC(C(C)C)C(C)CC(C)C[2]
InChIInChI=1S/C12H26/c1-7-12(10(4)5)11(6)8-9(2)3/h9-12H,7-8H2,1-6H3[2]
InChIKeyKQBJYFJWQOUHCI-UHFFFAOYSA-N[2]
Molecular Properties
Molecular Weight170.33 g/mol [1][2][3]
Exact Mass170.203450829 Da[1][2]
Physicochemical Data
Boiling Point191°C (Predicted)[4]
Melting Point-50.8°C (Estimated)[4]
Density0.764 g/cm³ (Predicted)[4]
XLogP35.6[2]

Synthesis and Experimental Protocols

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the pharmacological, toxicological, or any other biological effects of this compound.[5] Consequently, there are no known signaling pathways or mechanisms of action associated with this compound.

The absence of biological data means that this compound has not been characterized in terms of its interaction with biological systems. For researchers in drug development, this represents a completely unexplored chemical entity.

Logical Workflow for Future Research

Given the lack of data, a logical workflow for investigating the potential of this compound would involve several key stages. The following diagram illustrates a hypothetical research workflow.

cluster_0 Phase 1: Synthesis and Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Mechanistic Studies Synthesis Chemical Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Characterization Structural Verification (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Characterization->Cytotoxicity TargetBinding Target-Based Screening (e.g., Enzyme Assays) Cytotoxicity->TargetBinding Phenotypic Phenotypic Screening (e.g., Cell Morphology) TargetBinding->Phenotypic PathwayAnalysis Signaling Pathway Analysis Phenotypic->PathwayAnalysis HitValidation Hit Validation and Lead Optimization PathwayAnalysis->HitValidation

Caption: A logical workflow for the initial investigation of this compound.

Conclusion

This compound is a defined chemical entity with basic physicochemical properties cataloged. However, it remains largely uninvestigated from an experimental and biological standpoint. For researchers and drug development professionals, this compound represents a blank slate, with no preconceived biological functions or established synthetic routes in the common literature. Any future investigation would require foundational research, beginning with verified synthesis and proceeding through systematic screening to identify any potential biological activity.

References

"3-Ethyl-2,4,6-trimethylheptane" molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: 3-Ethyl-2,4,6-trimethylheptane

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a concise technical overview of this compound, a branched-chain alkane. It details the compound's core physicochemical properties, including its molecular formula and weight. Furthermore, a standardized experimental protocol for the identification and analysis of such non-polar compounds using Gas Chromatography-Mass Spectrometry (GC-MS) is presented. This guide serves as a foundational resource for professionals requiring precise data and analytical methodologies for saturated hydrocarbons in a research and development setting.

Core Physicochemical Data

This compound is a saturated hydrocarbon belonging to the alkane family. As an isomer of dodecane, its chemical characteristics are defined by its specific branched structure. The fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [2][3][4]
Exact Mass 170.203 g/mol [1]
IUPAC Name This compound[2]
CAS Number 62198-68-9[1][2]

Analytical Methodology: Compound Identification via GC-MS

The analysis of volatile, non-polar compounds such as this compound is routinely performed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high-resolution separation followed by definitive mass-based identification.[5][6]

Experimental Protocol: GC-MS Analysis

This protocol outlines a general procedure for the qualitative and quantitative analysis of branched alkanes.

Objective: To separate and identify this compound from a sample matrix.

1. Sample Preparation:

  • Accurately weigh a known quantity of the sample.
  • Dissolve the sample in a high-purity non-polar solvent (e.g., hexane (B92381) or heptane) to achieve a final concentration within the instrument's linear dynamic range (typically 1-100 µg/mL).[7]
  • If the matrix is complex (e.g., biological or environmental samples), a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.[7]
  • Transfer the final solution into a 2 mL autosampler vial for analysis.

2. Instrumentation & Parameters:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., 100% Dimethylpolysiloxane, 30 m x 0.25 mm ID x 0.25 µm film thickness).[7]
  • Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate of 1-2 mL/min.[7]
  • Oven Program: A typical temperature program starts at 40°C (hold for 3 min), followed by a ramp of 6°C/min to 320°C (hold for 10 min).[7] This program must be optimized based on the specific mixture of analytes.
  • Injector: Split/splitless injector set to 250°C.
  • Mass Spectrometer:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.[7]
  • Quadrupole Temperature: 150°C.[7]
  • Acquisition Mode: Full Scan (e.g., m/z 40-550) for qualitative analysis. For targeted quantification, Selected Ion Monitoring (SIM) can be used, focusing on characteristic alkane fragment ions (e.g., m/z 57, 71, 85).[7][8]

3. Data Analysis:

  • Identification: The compound is identified by comparing its retention time and the acquired mass spectrum against a known reference standard or a spectral library (e.g., NIST).
  • Quantification: A calibration curve is generated by analyzing a series of known concentration standards. The quantity of the analyte in the sample is determined by comparing its peak area to this curve.[7]

Visualized Experimental Workflow

The logical flow of the GC-MS analytical protocol, from sample handling to final data interpretation, is a critical aspect of ensuring reproducible and accurate results. The following diagram illustrates this workflow.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Hexane) A->B C SPE Cleanup (If Necessary) B->C D Transfer to Vial C->D E Inject Sample D->E F Vaporization & Separation (GC Column) E->F G Ionization & Fragmentation (EI Source) F->G H Mass Filtering (Quadrupole) G->H I Detection H->I J Acquire Total Ion Chromatogram (TIC) I->J K Extract Mass Spectra J->K M Quantify using Calibration Curve J->M L Library Search & Retention Time Match K->L

References

A Technical Guide to 3-Ethyl-2,4,6-trimethylheptane: Nomenclature, Properties, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the saturated acyclic alkane, 3-Ethyl-2,4,6-trimethylheptane. It details the systematic IUPAC nomenclature, physicochemical properties, and standard analytical methodologies for the identification and characterization of this compound.

IUPAC Nomenclature and Structure

The systematic name this compound is determined by the International Union of Pure and Applied Chemistry (IUPAC) rules for naming organic compounds. The process involves identifying the parent hydrocarbon chain and the attached substituent groups.

Step-by-Step Nomenclature Analysis:
  • Identify the Parent Chain : The longest continuous chain of carbon atoms in the molecule is identified. In this case, the longest chain consists of seven carbon atoms, making the parent alkane "heptane".

  • Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (position numbers).[1][2] Numbering from left to right yields substituents at positions 2, 3, 4, and 6. Numbering from right to left would yield substituents at positions 2, 4, 5, and 6. To break the tie, the "first point of difference" rule is applied.[3] Both directions give a substituent at position 2. The next position is 3 (left-to-right) versus 4 (right-to-left). Therefore, the correct direction is the one that gives the lower number at the first point of difference, which is left-to-right.

  • Identify and Name Substituents : The groups attached to the parent chain are identified.[4]

    • At position 3, there is a two-carbon group (-CH₂CH₃), which is an ethyl group.[1]

    • At positions 2, 4, and 6, there are one-carbon groups (-CH₃), which are methyl groups.

  • Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl).[1][5] Since there are three methyl groups, the prefix "tri-" is used.[4] The final name is constructed by combining the locants, substituent names, and the parent chain name.

The complete IUPAC name is This compound .[6]

IUPAC_Nomenclature_Logic cluster_numbering Numbering Logic start Start with Chemical Structure find_chain Identify Longest Carbon Chain start->find_chain is_heptane Parent Chain = Heptane (7 Carbons) find_chain->is_heptane number_chain Number Chain for Lowest Locants find_chain->number_chain identify_substituents Identify Substituents substituents Substituents: - Methyl at C2 - Ethyl at C3 - Methyl at C4 - Methyl at C6 identify_substituents->substituents alphabetize Alphabetize Substituents (Ethyl before Methyl) identify_substituents->alphabetize assemble_name Assemble Final Name (Locants + Prefixes + Parent) alphabetize->assemble_name final_name This compound assemble_name->final_name num_left Left-to-Right: Locants 2,3,4,6 compare Compare at First Difference: 3 < 4 num_left->compare num_right Right-to-Left: Locants 2,4,5,6 num_right->compare compare->identify_substituents

Caption: Logical workflow for deriving the IUPAC name of this compound.

Synonyms and Identifiers

While systematic nomenclature is precise, several identifiers are used in databases and chemical inventories.

  • Synonym : 2,4,6-TRIMETHYL-3-ETHYLHEPTANE[7]

  • CAS Number : 62198-68-9[6]

  • PubChem CID : 53442095[6]

  • DSSTox Substance ID : DTXSID00703009[6]

Physicochemical Properties

A summary of the key computed physicochemical properties for this compound is presented below.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[6]
Molecular Weight 170.33 g/mol PubChem[6]
Exact Mass 170.203450829 DaPubChem[6]
LogP (octanol/water) 5.6XLogP3[6]
CAS Number 62198-68-9EPA DSSTox[6]

Hypothetical Analytical Characterization Protocols

The definitive identification and structural confirmation of this compound would typically involve a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the purity of the sample and confirm its molecular weight.

Methodology:

  • Sample Preparation: A dilute solution of the compound (approx. 100 µg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Separation:

    • Instrument: Agilent 8890 GC System or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

  • MS Detection:

    • Instrument: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: The retention time of the eluted peak is recorded. The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) at m/z 170. The fragmentation pattern is compared against spectral libraries (e.g., NIST) for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To elucidate the precise carbon-hydrogen framework and confirm the connectivity of the substituents.

Methodology:

  • Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard proton NMR spectrum acquisition.

    • Analysis: The spectrum is analyzed for chemical shifts, integration (proton count), and splitting patterns (J-coupling) to identify the different types of protons (e.g., -CH₃, -CH₂, -CH). The complex splitting patterns in the aliphatic region would confirm the branched structure.

  • ¹³C NMR Spectroscopy:

    • Instrument: Bruker Avance III 400 MHz spectrometer (operating at 100 MHz for carbon).

    • Experiment: Proton-decoupled ¹³C NMR spectrum acquisition.

    • Analysis: The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule, confirming the overall structure and symmetry. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.

Experimental_Workflow cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_nmr NMR Analysis cluster_conclusion Final Confirmation sample 3-Ethyl-2,4,6- trimethylheptane Sample gcms_prep Dilute in Hexane sample->gcms_prep nmr_prep Dissolve in CDCl₃ sample->nmr_prep gc_sep GC Separation (HP-5ms column) gcms_prep->gc_sep ms_detect MS Detection (EI, 70 eV) gc_sep->ms_detect gcms_result Result: Purity, Retention Time, MW = 170, Fragmentation ms_detect->gcms_result conclusion Structure Confirmed gcms_result->conclusion h_nmr ¹H NMR (400 MHz) nmr_prep->h_nmr c_nmr ¹³C NMR / DEPT nmr_prep->c_nmr nmr_result Result: Chemical Shifts, Coupling, C-H Framework h_nmr->nmr_result c_nmr->nmr_result nmr_result->conclusion

Caption: Experimental workflow for the analytical characterization of a target compound.

Conclusion

This compound is a branched alkane with the molecular formula C₁₂H₂₆. Its structure is unambiguously defined by the systematic IUPAC nomenclature, which follows a clear set of rules for identifying and numbering the parent chain and its substituents. While not a compound of major industrial or pharmaceutical significance, its identity can be rigorously confirmed through standard analytical techniques such as GC-MS and NMR spectroscopy. The protocols and data presented in this guide provide a framework for the scientific investigation of this and similar branched alkanes.

References

A Technical Guide to the Characterization of 3-Ethyl-2,4,6-trimethylheptane and Other Multibranched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific discovery and historical record of 3-ethyl-2,4,6-trimethylheptane are not extensively documented in scientific literature, this highly branched alkane serves as an excellent model for understanding the analytical challenges and methodologies associated with the characterization of complex hydrocarbons. This technical guide provides an in-depth overview of the modern techniques used to identify and quantify such molecules, which are crucial in fields ranging from petrochemical analysis to drug development, where branched alkyl chains can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been computed and are available in public databases. These properties are essential for designing separation and analysis protocols.

PropertyValueSource
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1][2]
IUPAC Name This compound[2]
CAS Number 62198-68-9[1][2]
SMILES CCC(C(C)C)C(C)CC(C)C[2]
InChIKey KQBJYFJWQOUHCI-UHFFFAOYSA-N[2]
Computed XLogP3 5.6[2]

Analytical Characterization Protocols

The structural elucidation of multibranched alkanes like this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the key analytical methods.

Gas chromatography is a primary technique for separating volatile and semi-volatile compounds like branched alkanes. The choice of the GC column is critical for achieving adequate separation of isomers.[3]

Experimental Protocol: High-Temperature GC for Branched Alkane Analysis

  • Objective: To separate high-molecular-weight branched alkanes.

  • Instrumentation:

    • Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Autosampler for precise injection.

  • GC Column: A non-polar column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is recommended for its high thermal stability.[3]

    • Example Columns: Agilent J&W DB-5ht, Restek Rtx-5MS.[3]

  • GC Conditions:

    • Injector Temperature: 350 °C

    • Oven Temperature Program:

      • Initial Temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 380 °C.

      • Hold: 10 minutes at 380 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Detector Temperature (FID): 400 °C

  • Sample Preparation:

    • Dilute the sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[4]

    • Transfer the solution to a 2 mL autosampler vial.[4]

  • Data Analysis: Peak retention times are used for identification, and peak areas are used for quantification. The retention times of branched alkanes can be predicted based on the additivity principle.[5][6]

Logical Workflow for GC Column Selection

GC_Column_Selection start Start: Analyze High MW Branched Alkanes complexity Assess Sample Complexity start->complexity column_type Select Non-Polar Stationary Phase complexity->column_type All complexities dimensions Determine Column Dimensions column_type->dimensions simple_mix Standard Length (e.g., 30m) dimensions->simple_mix Low complex_mix Longer Column (e.g., 60m or 100m) for Higher Resolution dimensions->complex_mix High id Select Internal Diameter (ID) simple_mix->id complex_mix->id standard_id Standard ID (e.g., 0.25mm) id->standard_id Standard narrow_id Narrow Bore ID (e.g., 0.18mm) for Higher Efficiency id->narrow_id High Efficiency thermal_stability Ensure High Thermal Stability (e.g., >350°C) standard_id->thermal_stability narrow_id->thermal_stability end Optimized Separation thermal_stability->end

GC column selection workflow for branched alkane analysis.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of branched alkanes. The fragmentation patterns provide key information about the branching points.

Key Features of Branched Alkane Mass Spectra:

  • Preferential Cleavage: Fragmentation is dominated by cleavage at the branching points, as this leads to the formation of more stable secondary and tertiary carbocations.[4][7][8]

  • Weak or Absent Molecular Ion: The molecular ion peak (M+) is often of low intensity or completely absent in highly branched alkanes due to the high propensity for fragmentation.[4][7][9]

  • Loss of Largest Substituent: The largest alkyl group at a branch point is often readily eliminated as a radical.[8][9]

Experimental Protocol: GC-MS with Electron Ionization (EI)

  • Objective: To obtain a reproducible fragmentation pattern for structural identification.

  • Instrumentation: GC-MS system.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

  • GC Conditions: As described in the GC protocol above.

  • Data Analysis: The resulting mass spectrum is compared to spectral libraries (e.g., NIST) for identification. The fragmentation pattern is analyzed to determine the branching structure.

Fragmentation Pathway of a Branched Alkane

Fragmentation_Pathway M Branched Alkane Molecular Ion [M]˙⁺ frag1 More Stable Carbocation (e.g., 3°) M->frag1  Cleavage at  branch point  (favored) rad1 Alkyl Radical frag2 Less Stable Carbocation (e.g., 1°) M->frag2  Cleavage not at  branch point  (less favored) rad2 Alkyl Radical

Generalized fragmentation of a branched alkane in MS.

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of complex organic molecules, including branched alkanes.[10] A combination of 1D and 2D NMR experiments is typically required.

Characteristic ¹H and ¹³C NMR Chemical Shifts for Alkanes

Proton/Carbon TypeStructureTypical ¹H Chemical Shift (δ, ppm)Typical ¹³C Chemical Shift (δ, ppm)
Primary (methyl) R-CH₃0.7 - 1.310 - 20
Secondary (methylene) R₂-CH₂1.2 - 1.620 - 40
Tertiary (methine) R₃-CH1.4 - 1.825 - 50
Quaternary R₄-C-30 - 40

Data adapted from general values for alkanes.[10][11]

Experimental Protocol: 2D NMR for Structural Elucidation

  • Objective: To unambiguously assign proton and carbon signals and determine the connectivity of the carbon skeleton.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Experiments to be Performed:

    • ¹H NMR: Provides information on the different proton environments.

    • ¹³C{¹H} NMR: Provides information on the different carbon environments.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).[12][13]

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

  • Data Analysis: The combination of these spectra allows for the complete assignment of the molecular structure by piecing together the connectivity of the atoms.

NMR Experimental Workflow for Structural Elucidation

NMR_Workflow start Purified Branched Alkane nmr_1d Acquire 1D NMR Spectra (¹H, ¹³C, DEPT) start->nmr_1d assign_protons Assign Proton Signals (¹H and DEPT) nmr_1d->assign_protons assign_carbons Assign Carbon Signals (¹³C and DEPT) nmr_1d->assign_carbons nmr_2d Acquire 2D NMR Spectra (COSY, HSQC, HMBC) proton_proton Establish H-H Connectivity (COSY) nmr_2d->proton_proton proton_carbon_1bond Establish C-H Direct Bonds (HSQC) nmr_2d->proton_carbon_1bond proton_carbon_multibond Establish C-H Long-Range Connectivity (2-3 bonds) (HMBC) nmr_2d->proton_carbon_multibond assign_protons->nmr_2d assign_carbons->nmr_2d structure_elucidation Combine all data to determine full structure proton_proton->structure_elucidation proton_carbon_1bond->structure_elucidation proton_carbon_multibond->structure_elucidation final_structure Final Structure of This compound structure_elucidation->final_structure

Workflow for the structural elucidation of a branched alkane using NMR.

Conclusion

While the historical discovery of this compound is not a prominent part of the scientific record, its complex, multibranched structure makes it an ideal subject for illustrating the advanced analytical techniques required for the characterization of such molecules. For researchers in drug development and other fields, a thorough understanding of these methods is paramount, as the precise structure of alkyl moieties can have profound effects on the biological activity and physical properties of a compound. The protocols and workflows detailed in this guide provide a robust framework for the separation, identification, and complete structural elucidation of this compound and other similarly complex branched alkanes.

References

Theoretical Physicochemical and Spectroscopic Properties of 3-Ethyl-2,4,6-trimethylheptane: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated physicochemical and spectroscopic properties of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The data presented herein is derived from computational models and serves as a valuable resource for in-silico analysis and molecular modeling in the absence of extensive experimental data. This document outlines the methodologies used for these predictions, offering a framework for the theoretical assessment of similar aliphatic hydrocarbons.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been estimated using established computational methods. These properties are crucial for understanding the molecule's behavior in various chemical and biological systems.

Summary of Calculated Physicochemical Data

The following table summarizes the key computed physicochemical properties for this compound.

PropertyValueMethod/Source
Molecular Formula C12H26-
Molecular Weight 170.33 g/mol Computed by PubChem[1]
Boiling Point 191 °CEstimated
Melting Point -50.8 °CEstimated
Density 0.7640 g/cm³Estimated
XLogP3-AA (Octanol-Water Partition Coefficient) 5.6Computed by XLogP3[1]
Hydrogen Bond Donor Count 0Computed by Cactvs[1]
Hydrogen Bond Acceptor Count 0Computed by Cactvs[1]
Rotatable Bond Count 5Computed by Cactvs[1]
Exact Mass 170.203450829 DaComputed by PubChem[1]
Monoisotopic Mass 170.203450829 DaComputed by PubChem[1]
Topological Polar Surface Area 0 ŲComputed by Cactvs[1]
Heavy Atom Count 12Computed by PubChem

Spectroscopic Properties

Spectroscopic data is vital for the structural elucidation and identification of organic molecules. This section details the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characteristics of this compound.

Predicted ¹H and ¹³C NMR Spectra

Note: Specific chemical shift values are highly dependent on the computational method and level of theory employed. The data presented here is a qualitative representation of the expected spectrum.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to be complex due to the presence of multiple, distinct proton environments. The spectrum would feature a series of multiplets in the aliphatic region (typically 0.8 - 2.0 ppm). The terminal methyl groups would likely appear as doublets or triplets, while the methylene (B1212753) and methine protons would present as more complex multiplets due to spin-spin coupling.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is anticipated to show distinct signals for each of the unique carbon atoms in the molecule. Based on its structure, 12 unique carbon signals would be expected. The chemical shifts would fall within the typical range for sp³ hybridized carbons in alkanes.

Predicted Mass Spectrum

The mass spectrum of this compound is predicted based on the established fragmentation patterns of branched alkanes. The molecular ion peak (M+) would be observed at m/z = 170. However, for branched alkanes, the molecular ion peak is often weak. The fragmentation of alkanes is characterized by the cleavage of C-C bonds, leading to the formation of stable carbocations. The most abundant fragments are typically those resulting from the formation of the most stable (i.e., tertiary or secondary) carbocations.

Expected Fragmentation Pattern:

  • Loss of a methyl group (-CH₃): A peak at m/z = 155.

  • Loss of an ethyl group (-C₂H₅): A peak at m/z = 141.

  • Loss of a propyl group (-C₃H₇): A peak at m/z = 127.

  • Loss of a butyl group (-C₄H₉): A peak at m/z = 113.

The base peak in the spectrum would likely correspond to the most stable carbocation that can be formed through fragmentation.

Computational Methodologies

The theoretical data presented in this guide are derived from various computational chemistry techniques. A detailed understanding of these methods is essential for interpreting the predicted properties.

Calculation of Physicochemical Properties

Quantitative Structure-Property Relationship (QSPR) models are frequently employed to predict the physicochemical properties of organic molecules.[2] These models establish a mathematical relationship between the molecular structure and a specific property. For alkanes, properties like boiling point are often correlated with molecular descriptors such as molecular weight, the number of carbon atoms, and topological indices that quantify the degree of branching.[3][4]

Prediction of NMR Spectra

The prediction of NMR spectra is typically achieved through quantum mechanical calculations, with Density Functional Theory (DFT) being a widely used method. The general workflow involves:

  • Conformational Search: Identifying the lowest energy conformer(s) of the molecule.

  • Geometry Optimization: Optimizing the molecular geometry of the conformer(s) at a specific level of theory.

  • NMR Calculation: Calculating the magnetic shielding tensors for each nucleus.

  • Chemical Shift Prediction: Referencing the calculated shielding tensors to a standard (e.g., Tetramethylsilane - TMS) to obtain the chemical shifts.

Prediction of Mass Spectra

The prediction of mass spectra for alkanes is primarily based on established principles of mass spectrometry. The fragmentation patterns of alkanes are governed by the stability of the resulting carbocation fragments. While sophisticated computational methods exist for simulating mass spectra, a qualitative prediction can be made by analyzing the molecular structure and identifying the most likely cleavage points that lead to stable carbocations.

Visualizations

The following diagrams illustrate the logical workflow for the theoretical calculation of properties and the interrelation of different molecular descriptors.

Theoretical_Property_Calculation_Workflow cluster_input Input cluster_methods Computational Methods cluster_properties Calculated Properties Molecular_Structure Molecular Structure (this compound) QSPR QSPR Models Molecular_Structure->QSPR DFT Density Functional Theory (DFT) Molecular_Structure->DFT MS_Rules Mass Spectrometry Fragmentation Rules Molecular_Structure->MS_Rules Physicochemical Physicochemical Properties (Boiling Point, Density, etc.) QSPR->Physicochemical NMR NMR Spectra (¹H, ¹³C) DFT->NMR MS Mass Spectrum MS_Rules->MS Property_Interrelation_Diagram Molecular_Weight Molecular_Weight Boiling_Point Boiling_Point Molecular_Weight->Boiling_Point Branching Branching Branching->Boiling_Point Density Density Branching->Density NMR_Spectra NMR_Spectra MS_Fragmentation MS_Fragmentation Molecular_Structure Molecular_Structure Molecular_Structure->Molecular_Weight Molecular_Structure->Branching Molecular_Structure->NMR_Spectra Molecular_Structure->MS_Fragmentation

References

"3-Ethyl-2,4,6-trimethylheptane" isomeric forms and stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomeric Forms of 3-Ethyl-2,4,6-trimethylheptane

This technical guide provides a comprehensive overview of the isomeric forms of this compound, intended for researchers, scientists, and professionals in drug development. The guide covers its constitutional isomers and stereoisomers, supported by quantitative data and a visual representation of its isomeric relationships.

Introduction to this compound

This compound is a saturated acyclic hydrocarbon with the chemical formula C12H26.[1] As a member of the alkane family, its structure consists of a heptane (B126788) backbone with ethyl and methyl substituents. The specific placement of these substituents gives rise to a variety of isomeric forms, which are molecules that share the same molecular formula but differ in the arrangement of their atoms. Understanding these isomeric forms is crucial as different isomers can exhibit distinct physical, chemical, and biological properties.

Isomerism in this compound

Isomerism can be broadly categorized into two main types: constitutional isomerism and stereoisomerism.

Constitutional Isomers

Constitutional isomers, also known as structural isomers, have the same molecular formula but different connectivity of atoms. For the molecular formula C12H26, a large number of constitutional isomers exist. These can differ in the length of the main carbon chain or the position and type of branching. For instance, dodecane (B42187) is a straight-chain constitutional isomer of this compound. Other examples of constitutional isomers with the same molecular formula include 3-ethyl-2,3,6-trimethylheptane (B14560306) and 3-ethyl-2,4,5-trimethylheptane.[2][3]

Stereoisomers

Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional orientation of their atoms in space. The presence of chiral centers in a molecule is a prerequisite for stereoisomerism. A chiral center is a carbon atom that is attached to four different groups.

To determine the number of possible stereoisomers for this compound, we must first identify its chiral centers. The structure is as follows:

Upon examination of the carbon atoms in the main heptane chain:

  • Carbon 2: Bonded to a hydrogen atom, a methyl group, an isopropyl group, and the rest of the molecule. These four groups are different, making C2 a chiral center.

  • Carbon 3: Bonded to a hydrogen atom, an ethyl group, a methyl group, and the rest of the molecule. These four groups are different, making C3 a chiral center.

  • Carbon 4: Bonded to a hydrogen atom, a methyl group, an isobutyl group, and the rest of the molecule. These four groups are different, making C4 a chiral center.

  • Carbon 6: Bonded to a hydrogen atom, a methyl group, a propyl group, and the rest of the molecule. These four groups are different, making C6 a chiral center.

Therefore, this compound has four chiral centers.

The maximum number of stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers. For this compound, with four chiral centers, the theoretical maximum number of stereoisomers is:

2^4 = 16 stereoisomers.

These 16 stereoisomers consist of 8 pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. Diastereomers are stereoisomers that are not mirror images of each other. Each stereoisomer of this compound is a diastereomer of the other stereoisomers that are not its enantiomer. It is important to note that the presence of meso compounds, which are achiral compounds with chiral centers, can reduce the actual number of unique stereoisomers. However, due to the substitution pattern of this compound, it is unlikely for any of its stereoisomers to possess a plane of symmetry that would render them meso.

Physicochemical Data

PropertyValue
Molecular Formula C12H26
Molecular Weight 170.33 g/mol
IUPAC Name This compound
CAS Number 62198-68-9
XLogP3 5.6
Topological Polar Surface Area 0 Ų
Heavy Atom Count 12
Complexity 103

Isomeric Relationships Diagram

The following diagram illustrates the hierarchical relationship between the different isomeric forms related to this compound.

Isomer_Relationships cluster_isomers Isomers of C12H26 cluster_constitutional Examples of Constitutional Isomers cluster_stereoisomers Stereoisomers of this compound Constitutional_Isomers Constitutional Isomers Target This compound Constitutional_Isomers->Target Isomer1 Dodecane Constitutional_Isomers->Isomer1 Isomer2 3-Ethyl-2,3,6-trimethylheptane Constitutional_Isomers->Isomer2 Stereoisomers Stereoisomers Enantiomers Enantiomers (8 pairs) Stereoisomers->Enantiomers Diastereomers Diastereomers Stereoisomers->Diastereomers Target->Stereoisomers

Isomeric relationships of this compound.

Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis or analysis of this compound. As a saturated alkane, its synthesis would likely involve standard organic chemistry techniques such as Grignard reactions or the reduction of corresponding alkenes or alkyl halides. Characterization would typically be performed using techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Conclusion

This compound is a chiral alkane with a significant number of isomeric forms. It possesses four chiral centers, leading to a theoretical maximum of 16 stereoisomers. While it shares its molecular formula, C12H26, with numerous constitutional isomers, its unique connectivity and stereochemistry define its specific properties. The lack of extensive experimental data highlights an opportunity for further research into the synthesis, characterization, and potential applications of its various stereoisomers. This guide provides a foundational understanding of the isomeric landscape of this complex alkane for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Thermodynamic Stability Analysis of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 3-Ethyl-2,4,6-trimethylheptane. In the absence of direct experimental thermodynamic data for this specific molecule, this document outlines the foundational principles of alkane stability, details the experimental and computational methodologies for its determination, and offers a comparative analysis based on its structural characteristics relative to other dodecane (B42187) isomers.

Introduction to Alkane Thermodynamic Stability

The thermodynamic stability of alkanes is a critical parameter in various scientific and industrial contexts, from fuel development to conformational studies of molecules in drug design. Stability is inversely related to the potential energy of a molecule; a more stable compound possesses a lower heat of combustion and a more negative standard enthalpy of formation. For isomeric alkanes, such as the 355 constitutional isomers of dodecane (C12H26), including this compound, stability is primarily governed by structural factors, namely the degree of branching and the presence of steric hindrance.

Generally, branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1][2] This increased stability has been a subject of extensive study, with several contributing factors identified:

  • Protobranching: This concept refers to the stabilizing 1,3-alkyl-alkyl interactions present in branched and even linear alkanes (in their gauche conformations).[3][4] The greater the number of these "protobranches," the more stable the isomer.[3][4] This stabilization is thought to arise from electron correlation effects.[5][6]

  • Steric Hindrance: While branching is generally stabilizing, excessive crowding of bulky groups can introduce destabilizing steric strain.[7] This occurs when non-bonded atoms are forced into close proximity, leading to repulsive interactions. The most stable isomers, therefore, represent an optimal balance between maximizing stabilizing branching and minimizing destabilizing steric hindrance.

  • Conformational Effects: The three-dimensional arrangement of atoms (conformation) significantly impacts a molecule's stability. Alkanes constantly undergo rotation around their carbon-carbon single bonds, leading to various conformers with different energy levels.[8][9] The most stable conformers are those that minimize torsional strain (from eclipsing bonds) and steric strain (from gauche interactions between bulky groups).[8]

Comparative Stability Analysis of this compound

This compound is a highly branched isomer of dodecane. To qualitatively assess its thermodynamic stability, we can compare its structure to other dodecane isomers, such as the linear n-dodecane and a more sterically hindered isomer like 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (though this is a C16 alkane, the principle of extreme branching applies).

Table 1: Qualitative Stability Comparison of Dodecane Isomers

IsomerDegree of BranchingExpected Steric HindrancePredicted Relative Thermodynamic Stability
n-DodecaneNoneLowLeast Stable
This compound HighModerateMore Stable
A Hypothetical Highly Crowded IsomerVery HighHighPotentially Less Stable due to Strain

The structure of this compound, with its multiple methyl and ethyl branches, suggests a significantly lower enthalpy of formation compared to n-dodecane. The branches are relatively well-distributed along the heptane (B126788) backbone, which may mitigate severe steric clashes that could destabilize the molecule. A full conformational analysis would be required to identify the lowest energy conformer and quantify the extent of any steric strain.

Experimental Determination of Thermodynamic Stability

The thermodynamic stability of a compound like this compound can be determined experimentally through several well-established protocols. The primary methods involve calorimetry and the study of chemical equilibria.

Combustion Calorimetry

This is the most common method for determining the enthalpy of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.

Methodology:

  • Sample Preparation: A precisely weighed sample of the purified alkane is placed in a sample holder within a high-pressure vessel known as a "bomb."

  • Calorimeter Setup: The bomb is filled with pure oxygen under high pressure (typically 20-30 atm) and submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically. The complete combustion of the alkane releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.

  • Calculation: The heat released by the combustion (q_reaction) is calculated using the total heat capacity of the calorimeter system (C_calorimeter) and the measured temperature change. The enthalpy of combustion is then determined on a molar basis.

The relationship between the measured heat and the thermodynamic quantities is as follows:

  • q_calorimeter = C_calorimeter * ΔT

  • ΔH°c = -q_calorimeter / moles of alkane

The standard enthalpy of formation can then be calculated using Hess's Law, with the known standard enthalpies of formation of CO2 and H2O.

Gas-Phase Equilibrium Studies

This method is used to determine the Gibbs free energy difference (ΔG°) between isomers.

Methodology:

  • Reaction Setup: A mixture of two or more isomers of the alkane is introduced into a reactor with a suitable catalyst (e.g., a solid acid catalyst) at a specific temperature and pressure.

  • Equilibration: The catalyst facilitates the interconversion of the isomers until the mixture reaches chemical equilibrium.

  • Sampling and Analysis: The composition of the gas mixture at equilibrium is determined using techniques like gas chromatography (GC).

  • Calculation: The equilibrium constant (K_eq) is calculated from the partial pressures or mole fractions of the isomers at equilibrium. The standard Gibbs free energy of isomerization (ΔG°_isomerization) is then calculated using the equation:

    ΔG°_isomerization = -RT * ln(K_eq)

    where R is the ideal gas constant and T is the absolute temperature. This provides the relative stability of the isomers in terms of Gibbs free energy.

Computational Analysis of Thermodynamic Stability

In the absence of experimental data, computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules, from which thermodynamic properties can be derived.[10][11][12]

Methodology:

  • Structure Optimization: The 3D structure of this compound is built in silico. A geometry optimization is then performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal energy, and entropy contributions.

  • Energy Calculation: The total electronic energy of the molecule is calculated.

  • Enthalpy of Formation Calculation: The gas-phase standard enthalpy of formation at 298.15 K can be calculated using the atomization method or isodesmic reactions. In the atomization method, the calculated total energy of the molecule is compared to the sum of the calculated energies of its constituent atoms, with empirical corrections applied to improve accuracy.[13]

Molecular Mechanics (MM) and Conformational Searching

Molecular mechanics methods use classical physics to model the potential energy of a molecule as a function of its geometry.[14] They are particularly useful for exploring the conformational landscape of flexible molecules like alkanes.

Methodology:

  • Force Field Selection: An appropriate force field (e.g., MMFF94, OPLS) is chosen. Force fields are sets of parameters that define the potential energy function for different types of atoms, bonds, angles, and dihedrals.

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy conformers of this compound.

  • Energy Minimization: The geometry of each identified conformer is optimized to find its local energy minimum.

  • Relative Stability Analysis: The relative energies of the different conformers are compared to identify the global minimum energy structure and to calculate the Boltzmann population of each conformer at a given temperature. This analysis reveals the most stable 3D arrangement of the molecule and highlights any potential steric strains.

Visualizing Thermodynamic Stability Concepts

Graphviz diagrams can be used to illustrate the relationships and workflows involved in thermodynamic stability analysis.

Isomer_Relationship cluster_dodecane Dodecane Isomers (C12H26) cluster_stability Relative Thermodynamic Stability n-Dodecane n-Dodecane Stability Increasing Stability n-Dodecane (Least Stable) This compound Highly Stable Isomers n-Dodecane->Stability:f0 Less Branched This compound This compound This compound->Stability:f1 Highly Branched Other Branched Isomers Other Branched Isomers Other Branched Isomers->Stability:f2 Optimized Branching Conformational_Analysis cluster_molecule This compound cluster_conformers Conformational Landscape Molecule Molecule Conformer A Conformer A Molecule->Conformer A C-C Bond Rotation Conformer B Conformer B Molecule->Conformer B C-C Bond Rotation Conformer C Conformer C Molecule->Conformer C C-C Bond Rotation GlobalMin Global Minimum (Most Stable) Conformer A->GlobalMin Energy Minimization Conformer B->GlobalMin Energy Minimization Conformer C->GlobalMin Energy Minimization Experimental_Workflow cluster_calorimetry Combustion Calorimetry cluster_equilibrium Gas-Phase Equilibrium A1 Weighed Sample A2 Combustion in O2 Bomb A1->A2 A3 Measure ΔT A2->A3 A4 Calculate ΔH°c A3->A4 A5 Determine ΔH°f A4->A5 B1 Isomer Mixture + Catalyst B2 Attain Equilibrium B1->B2 B3 Analyze Composition (GC) B2->B3 B4 Calculate K_eq B3->B4 B5 Determine ΔG° B4->B5

References

Navigating the Research Frontier of 3-Ethyl-2,4,6-trimethylheptane: A Technical Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

This technical whitepaper provides a foundational roadmap for exploring the physicochemical properties, potential biological interactions, and toxicological profile of 3-Ethyl-2,4,6-trimethylheptane. The information herein is intended to catalyze further investigation into this molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of any research endeavor. These properties dictate its behavior in various systems and inform the design of experimental protocols. The table below summarizes the available and estimated data for this compound.

PropertyValueSource
Molecular Formula C12H26PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 62198-68-9PubChem[1]
Density 0.764 g/cm³ (estimate)ChemBK[2]
Boiling Point 191 °C (estimate)ChemBK[2]
Melting Point -50.8 °C (estimate)ChemBK[2]
XLogP3 5.6PubChem[1]

Potential Research Applications

Given its highly branched and non-polar nature, the research applications of this compound can be hypothesized in several key areas:

  • As a Negative Control in Biological Assays: Its presumed low reactivity and lack of functional groups make it an ideal candidate for a negative control in studies investigating the biological effects of more complex molecules.

  • In Toxicology Studies: Understanding the toxicological profile of such branched alkanes is crucial, especially if they are identified as environmental contaminants or byproducts of industrial processes.

  • As a Component in Fuel and Lubricant Formulations: Branched alkanes are significant components of fuels and lubricants, and studying the properties of specific isomers like this compound can contribute to the development of more efficient formulations.[3]

  • As a Non-Polar Solvent: Its lipophilic character suggests potential as a solvent for non-polar compounds in specialized applications.

  • In Chemical Ecology: Some long-chain alkanes have been identified as protective agents in fungi, suggesting a potential, though unexplored, role for such molecules in biological systems.[4]

Experimental Protocols

Synthesis and Purification

The synthesis of this compound can be approached through established organometallic reactions followed by reduction. A plausible synthetic route is outlined below, adapted from general methods for creating branched alkanes.

Protocol: Synthesis via Grignard Reaction and Reductive Deoxygenation

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, combine magnesium turnings and anhydrous diethyl ether. Slowly add a solution of 1-bromo-2,4-dimethylpentane (B1290249) in anhydrous diethyl ether to initiate the formation of the Grignard reagent, (2,4-dimethylpentyl)magnesium bromide.

  • Carbonyl Addition: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (B124093) in anhydrous diethyl ether dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup and Alcohol Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2,4,6-trimethylheptan-3-ol.

  • Reductive Deoxygenation (Barton-McCombie Deoxygenation):

    • To a solution of the crude alcohol in anhydrous toluene, add a slight excess of sodium hydride and stir for 1 hour at room temperature.

    • Add phenyl chlorothionocarbonate dropwise and stir for 4 hours.

    • Filter the mixture and add the filtrate to a solution of tributyltin hydride and a catalytic amount of AIBN in toluene.

    • Heat the reaction mixture to 80 °C for 2 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent to yield pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and confirm the structure.

  • Infrared (IR) Spectroscopy: To verify the absence of functional groups (e.g., hydroxyl or carbonyl groups from starting materials or intermediates).

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_toxicology Toxicological Assessment cluster_analysis Data Analysis & Reporting synthesis Synthesis of this compound purification Purification (Column Chromatography) synthesis->purification characterization Purity & Identity Confirmation purification->characterization gcms GC-MS characterization->gcms nmr NMR (1H, 13C) characterization->nmr ir IR Spectroscopy characterization->ir in_vitro In Vitro Cytotoxicity Assays (e.g., MTT on HepG2 cells) characterization->in_vitro in_vivo In Vivo Acute Toxicity Study (e.g., OECD 420 in rodents) in_vitro->in_vivo data_analysis Data Analysis & Interpretation in_vivo->data_analysis reporting Reporting of Findings data_analysis->reporting

Caption: Experimental workflow for the synthesis, characterization, and toxicological evaluation of this compound.

hypothetical_metabolism cluster_phase1 Phase I Metabolism (Hypothetical) cluster_phase2 Phase II & Further Metabolism compound This compound omega_oxidation ω-Oxidation (Cytochrome P450) compound->omega_oxidation hydroxylated_intermediate Hydroxylated Metabolite omega_oxidation->hydroxylated_intermediate alcohol_dehydrogenase Alcohol Dehydrogenase hydroxylated_intermediate->alcohol_dehydrogenase aldehyde_intermediate Aldehyde Metabolite alcohol_dehydrogenase->aldehyde_intermediate aldehyde_dehydrogenase Aldehyde Dehydrogenase aldehyde_intermediate->aldehyde_dehydrogenase carboxylic_acid Carboxylic Acid Derivative aldehyde_dehydrogenase->carboxylic_acid beta_oxidation β-Oxidation carboxylic_acid->beta_oxidation excretion Excretion beta_oxidation->excretion

Caption: Hypothetical metabolic pathway of this compound via omega-oxidation and subsequent beta-oxidation.

References

Methodological & Application

Synthesis of 3-Ethyl-2,4,6-trimethylheptane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for two plausible synthetic pathways to obtain the highly branched alkane, 3-Ethyl-2,4,6-trimethylheptane. The methodologies described are based on established organic chemistry principles and analogous reactions reported in the scientific literature.

Introduction

This compound is a saturated hydrocarbon with a complex, branched structure. The synthesis of such molecules is of interest in various fields, including fuel science, materials science, and as reference compounds in analytical chemistry. This document outlines two distinct retrosynthetic approaches: a Grignard-based multi-step synthesis and a more direct Corey-House coupling reaction. Each pathway is presented with detailed experimental protocols, quantitative data where available from analogous systems, and visualizations to aid in understanding the reaction workflows.

Pathway 1: Grignard-Based Synthesis

This pathway involves a three-step sequence: Grignard addition to a ketone to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the target alkane. This approach offers a high degree of control over the construction of the carbon skeleton.

Overall Reaction Scheme:
Step 1: Synthesis of 2,4,6-Trimethyl-3-heptanone (Starting Ketone)

A potential route to the required ketone is the oxidation of the corresponding secondary alcohol, 2,4,6-trimethyl-3-heptanol. This alcohol can be synthesized via a Grignard reaction between isobutyraldehyde (B47883) and the Grignard reagent derived from 2-bromopentane.

Experimental Protocol (Analogous Reaction: Synthesis of 4-Methyl-3-heptanone)

A synthesis of a similar branched ketone, 4-methyl-3-heptanone, involves the dichromate oxidation of 4-methyl-3-heptanol.[1]

Materials:

  • 2,4,6-trimethyl-3-heptanol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium dichromate in water and add concentrated sulfuric acid carefully while cooling in an ice bath.

  • Slowly add a solution of 2,4,6-trimethyl-3-heptanol in diethyl ether to the cooled dichromate solution with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Separate the ether layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude ketone by fractional distillation.

Step 2: Grignard Reaction to form 3-Ethyl-2,4,6-trimethylheptan-3-ol

This step involves the reaction of the synthesized ketone with ethylmagnesium bromide.

Experimental Protocol (General Grignard Reaction) [2]

Materials:

Procedure:

  • Preparation of Ethylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • Add a solution of bromoethane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 2,4,6-trimethyl-3-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

Step 3: Dehydration of 3-Ethyl-2,4,6-trimethylheptan-3-ol

The tertiary alcohol is dehydrated to form the corresponding alkene, 3-ethyl-2,4,6-trimethylhept-3-ene.

Experimental Protocol (General Dehydration of Tertiary Alcohols) [3][4]

Materials:

  • Crude 3-ethyl-2,4,6-trimethylheptan-3-ol

  • Concentrated sulfuric acid or phosphoric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distillation apparatus

Procedure:

  • Place the crude tertiary alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and heat the mixture to distill the alkene product as it forms.

  • Wash the collected distillate with a 5% sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • Purify the alkene by fractional distillation.

Step 4: Hydrogenation of 3-Ethyl-2,4,6-trimethylhept-3-ene

The final step is the reduction of the alkene to the desired alkane.

Experimental Protocol (General Catalytic Hydrogenation) [5][6][7][8]

Materials:

  • 3-Ethyl-2,4,6-trimethylhept-3-ene

  • Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas source (balloon or cylinder)

  • Filtration apparatus

Procedure:

  • Dissolve the alkene in a suitable solvent (e.g., ethanol or ethyl acetate) in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

  • Remove the solvent by rotary evaporation to yield the crude this compound.

  • If necessary, purify the product by distillation.

Quantitative Data (Analogous Reactions)
Reaction StepReactantsProductYield (%)Reference
Grignard SynthesisPropanal, 2-bromopentane4-methyl-3-heptanol36[1]
DehydrationCyclohexanolCyclohexene~80[4]
HydrogenationVarious AlkenesCorresponding Alkanes>95[5][8]

Pathway 2: Corey-House Synthesis

The Corey-House synthesis provides a more direct route to the target molecule by forming a key carbon-carbon bond in a single step. This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. A plausible disconnection for this compound is the reaction between lithium diethylcuprate and 3-bromo-2,4-dimethylpentane.

Overall Reaction Scheme:
Step 1: Synthesis of 3-Bromo-2,4-dimethylpentane

The required secondary alkyl halide can be prepared from the corresponding alcohol, 2,4-dimethyl-3-pentanol (B146734), which in turn can be obtained by the reduction of 2,4-dimethyl-3-pentanone.

Experimental Protocol (Bromination of a Secondary Alcohol - Analogous)

Materials:

  • 2,4-Dimethyl-3-pentanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 2,4-dimethyl-3-pentanol in anhydrous diethyl ether and cool the solution in an ice bath.

  • Slowly add phosphorus tribromide dropwise from the dropping funnel with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Carefully pour the reaction mixture over ice and separate the organic layer.

  • Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude 3-bromo-2,4-dimethylpentane by distillation.

Step 2: Corey-House Coupling Reaction

This step involves the preparation of lithium diethylcuprate and its subsequent reaction with the synthesized alkyl bromide.

Experimental Protocol (General Corey-House Synthesis) [9][10][11][12][13]

Materials:

  • Ethyllithium (B1215237) (or bromoethane and lithium metal)

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or THF

  • 3-Bromo-2,4-dimethylpentane

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Preparation of Lithium Diethylcuprate (Gilman Reagent):

    • In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether or THF and cool to -78 °C.

    • Slowly add two equivalents of ethyllithium solution via syringe with vigorous stirring. The formation of the Gilman reagent is indicated by a color change.

  • Coupling Reaction:

    • To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 3-bromo-2,4-dimethylpentane in anhydrous diethyl ether.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Quantitative Data (Analogous Reactions)
Reactant 1Reactant 2ProductYield (%)Reference
Lithium dimethylcuprate1-Iododecanen-Undecane98General Literature
Lithium diphenylcuprateIodobenzeneBiphenyl91General Literature

Note: Yields for Corey-House reactions with secondary alkyl halides can be variable and are highly dependent on the specific substrates and reaction conditions.

Visualizations

Pathway 1: Grignard-Based Synthesis Workflow

Grignard_Synthesis cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product ketone 2,4,6-Trimethyl-3-heptanone grignard Grignard Reaction ketone->grignard etmgbr Ethylmagnesium Bromide etmgbr->grignard alcohol 3-Ethyl-2,4,6-trimethylheptan-3-ol grignard->alcohol Step 1 dehydration Dehydration alkene 3-Ethyl-2,4,6-trimethylhept-3-ene dehydration->alkene hydrogenation Hydrogenation product This compound hydrogenation->product alcohol->dehydration Step 2 alkene->hydrogenation Step 3

Caption: Workflow for the Grignard-based synthesis of this compound.

Pathway 2: Corey-House Synthesis Workflow

Corey_House_Synthesis cluster_reagents Reagent Preparation cluster_substrate Substrate cluster_reaction Coupling Reaction cluster_product Final Product et_li Ethyllithium gilman Lithium Diethylcuprate (Gilman Reagent) et_li->gilman cu_i Copper(I) Iodide cu_i->gilman coupling Corey-House Coupling gilman->coupling alkyl_halide 3-Bromo-2,4-dimethylpentane alkyl_halide->coupling product This compound coupling->product

Caption: Workflow for the Corey-House synthesis of this compound.

Logical Relationship of Synthesis Pathways

Synthesis_Pathways target This compound path1 Pathway 1: Grignard-Based Synthesis target->path1 path2 Pathway 2: Corey-House Synthesis target->path2 step1_1 Grignard Reaction path1->step1_1 step2_1 Gilman Reagent Formation path2->step2_1 step1_2 Dehydration step1_1->step1_2 step1_3 Hydrogenation step1_2->step1_3 step2_2 Coupling Reaction step2_1->step2_2

Caption: Retrosynthetic approaches to this compound.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of "3-Ethyl-2,4,6-trimethylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. This document provides detailed application notes and protocols for the analysis of 3-Ethyl-2,4,6-trimethylheptane, a branched alkane. Given its structural complexity and the presence of multiple isomers in typical samples such as petroleum products, achieving accurate and reliable analysis requires optimized GC-MS methodologies. These notes are intended to guide researchers, scientists, and drug development professionals in developing and executing robust analytical methods for this and structurally similar compounds.

The analysis of branched alkanes like this compound can be challenging due to the large number of potential isomers with similar boiling points and mass spectral fragmentation patterns.[1][2] Therefore, high-resolution capillary gas chromatography is essential for achieving adequate separation. Identification is typically confirmed through a combination of mass spectral library matching and comparison of Kovats retention indices.

Experimental Protocols

A detailed experimental protocol, based on established methods for Detailed Hydrocarbon Analysis (DHA), is provided below. This method is suitable for the analysis of complex hydrocarbon mixtures, such as those found in gasoline and other petroleum-derived samples, where this compound may be present.[3][4][5]

Sample Preparation

Proper sample preparation is crucial for accurate GC-MS analysis and to prevent contamination of the instrument.[6][7]

  • Sample Collection: Collect samples in clean glass containers to avoid contamination.[7]

  • Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, pentane (B18724), or dichloromethane (B109758) for sample dilution.[6][7]

  • Dilution: Dilute the sample to an appropriate concentration, typically in the range of 1 to 10 µg/mL, to avoid column overload.[6] For complex mixtures like gasoline, a dilution factor of 1:100 in pentane is common.

  • Filtration/Centrifugation: Ensure the sample is free of particulate matter by filtering through a 0.22 µm PTFE syringe filter or by centrifugation to prevent blockage of the GC inlet and column.[6]

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated alkane not present in the sample) at a known concentration.

  • Vialing: Transfer the final prepared sample to a 2 mL glass autosampler vial with a PTFE-lined cap.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of C12 branched alkanes.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column Non-polar, e.g., HP-5ms (5% Phenyl Methyl Siloxane), 100 m x 0.25 mm ID, 0.5 µm film thickness
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 100:1)
Oven Temperature Program Initial: 35 °C, hold for 10 min
Ramp 1: 2 °C/min to 60 °C
Ramp 2: 5 °C/min to 200 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range m/z 35-500
Solvent Delay 3 min

Data Presentation and Interpretation

Expected Retention Data

The retention of this compound will depend on the specific chromatographic conditions. A key parameter for compound identification is the Kovats Retention Index (I), which normalizes retention times to a series of n-alkanes.

Table 2: Expected Retention Data for this compound

ParameterExpected Value/RangeNotes
Retention Time Dependent on specific GC conditionsWill elute amongst other C12 alkane isomers.
Kovats Retention Index (I) Estimated: 1150 - 1250On a non-polar (DB-5/HP-5ms type) column. This is an estimated value as no specific published data is available. The index is calculated relative to the retention times of n-undecane (I=1100) and n-dodecane (I=1200).
Mass Spectral Data

Table 3: Predicted Mass Spectral Data for this compound (C12H26, MW: 170.33)

m/zIon FormulaFragmentation OriginRelative Abundance
43C3H7+Isopropyl cationHigh
57C4H9+Butyl cation (likely tert-butyl)High
71C5H11+Pentyl cationHigh
85C6H13+Hexyl cationMedium
99C7H15+Heptyl cationMedium
113C8H17+[M - C4H9]+Low
127C9H19+[M - C3H7]+Low
141C10H21+[M - C2H5]+Very Low
170C12H26+Molecular Ion (M+)Very Low to Absent

Mandatory Visualizations

Experimental Workflow

The logical flow of the analytical process, from sample receipt to data analysis, is crucial for obtaining reliable results.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection dilution Dilution in Solvent sample_collection->dilution internal_std Internal Standard Addition dilution->internal_std filtration Filtration/Centrifugation internal_std->filtration vialing Transfer to Autosampler Vial filtration->vialing gc_injection GC Injection vialing->gc_injection separation Chromatographic Separation gc_injection->separation ionization Electron Ionization separation->ionization mass_detection Mass Detection ionization->mass_detection chromatogram Chromatogram Generation mass_detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration spectral_matching Mass Spectral Library Matching peak_integration->spectral_matching retention_index Kovats Index Calculation peak_integration->retention_index quantification Quantification spectral_matching->quantification retention_index->quantification final_report final_report quantification->final_report Final Report Generation

Caption: Experimental workflow for GC-MS analysis.

Logical Relationship for Compound Identification

The identification of this compound relies on the convergence of multiple pieces of analytical evidence.

compound_identification cluster_data_points Analytical Data cluster_reference_data Reference Data cluster_confirmation Confirmation retention_time Observed Retention Time kovats_index Calculated Kovats Index retention_time->kovats_index mass_spectrum Acquired Mass Spectrum library_spectrum NIST/Wiley Library Spectrum mass_spectrum->library_spectrum Comparison literature_kovats Published Kovats Index kovats_index->literature_kovats Comparison positive_id Positive Identification of This compound library_spectrum->positive_id literature_kovats->positive_id alkane_standards n-Alkane Retention Times alkane_standards->kovats_index

Caption: Logical relationship for compound identification.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the branched-chain alkane, 3-Ethyl-2,4,6-trimethylheptane, using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed protocols for sample preparation and standard one-dimensional ¹H and ¹³C NMR experiments, along with predicted spectral data to aid in structural verification and characterization.

Introduction to NMR of Branched-Chain Alkanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural elucidation of organic molecules, including complex branched-chain alkanes like this compound. The ¹H NMR spectra of alkanes are often characterized by significant signal overlap in the upfield region (typically 0.5 - 2.0 ppm) due to the small differences in the electronic environments of the protons.[1] Similarly, the ¹³C NMR spectra provide valuable information on the carbon skeleton. For unambiguous assignment, especially in complex molecules, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments may be necessary.[1]

Predicted NMR Data for this compound

Due to the complexity of the structure and the presence of multiple chiral centers, the ¹H and ¹³C NMR spectra of this compound are expected to show a number of distinct signals. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the proton and carbon nuclei. These predictions are based on typical values for similar structural motifs in other branched alkanes.[1][2][3][4][5]

Structure of this compound:

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃ (on C2, C4, C6)0.8 - 1.0Doublet (d) / Triplet (t)~ 6.5 - 7.5
CH₃ (on ethyl group)0.8 - 1.0Triplet (t)~ 7.0 - 7.5
CH₂ (on ethyl group)1.2 - 1.4Multiplet (m)-
CH₂ (C5)1.1 - 1.5Multiplet (m)-
CH (C2, C3, C4, C6)1.4 - 1.9Multiplet (m)-
CH (C7)1.1 - 1.5Multiplet (m)-

Note: Due to the chiral centers, diastereotopic protons may exhibit more complex splitting patterns.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
CH₃10 - 25
CH₂20 - 40
CH25 - 50

Note: The exact chemical shifts will depend on the specific stereoisomer and experimental conditions.

Experimental Protocols

The quality of NMR spectra is highly dependent on proper sample preparation and the selection of appropriate experimental parameters.[6]

1. Sample Preparation

  • Sample Purity: Ensure the sample of this compound is free from paramagnetic impurities and solid particles, which can broaden NMR signals.

  • Solvent Selection: A deuterated solvent is required to provide an internal lock signal for the spectrometer.[7] For non-polar alkanes, deuterated chloroform (B151607) (CDCl₃) is a common choice.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of deuterated solvent.[6]

    • For ¹³C NMR, a higher concentration of 5-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[6]

  • Filtration: Filter the sample solution into the NMR tube through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3][4][5]

2. NMR Data Acquisition

The following are typical acquisition parameters for a standard high-resolution NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Angle: A 30° to 45° pulse is often used to allow for a shorter relaxation delay.[8]

  • Acquisition Time (AQ): Typically 2-4 seconds to ensure good digital resolution.[8][9]

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR. For quantitative analysis, a longer delay of at least 5 times the longest T₁ relaxation time is necessary.[10]

  • Number of Scans (NS): For a sufficient concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[8][9]

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm is suitable for most organic molecules.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Pulse Angle: A 45° pulse is a good compromise between signal intensity and relaxation time.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2 seconds is common for routine spectra. Quaternary carbons have longer relaxation times and may require longer delays for accurate integration.

  • Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

  • Spectral Width (SW): A spectral width of around 200-250 ppm is standard for ¹³C NMR.

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the ratio of protons in different environments.

  • Peak Picking and Analysis: The chemical shifts, multiplicities, and coupling constants are determined and compared with the predicted values to confirm the structure.

Visualizations

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample This compound Mixing Dissolve & Mix Sample->Mixing Solvent Deuterated Solvent (e.g., CDCl3) Solvent->Mixing Filter Filter into NMR Tube Mixing->Filter Spectrometer NMR Spectrometer Filter->Spectrometer H1_Acq 1H NMR Acquisition Spectrometer->H1_Acq C13_Acq 13C NMR Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase Phasing & Baseline Correction FT->Phase Reference Referencing (TMS) Phase->Reference Integration Integration (1H) Reference->Integration Peak_Picking Peak Picking & Assignment Reference->Peak_Picking Structure_Verification Structure Verification Integration->Structure_Verification Peak_Picking->Structure_Verification

Caption: Workflow for NMR analysis of this compound.

Logical Relationship of NMR Spectral Parameters

NMR_Parameters cluster_structure Molecular Structure cluster_parameters NMR Spectral Parameters Structure This compound ChemShift Chemical Shift (δ) Structure->ChemShift Electronic Environment Multiplicity Splitting Pattern (Multiplicity) Structure->Multiplicity Neighboring Protons (n+1 rule) JCoupling Coupling Constant (J) Structure->JCoupling Bonding Connectivity Integration Integration Structure->Integration Proton Ratio

Caption: Relationship between molecular structure and NMR parameters.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization mass spectrometry, the analyte is bombarded with high-energy electrons, leading to the formation of a molecular ion which then undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For branched alkanes, such as 3-Ethyl-2,4,6-trimethylheptane, fragmentation preferentially occurs at the points of branching.[1][2][3] This is due to the formation of more stable secondary and tertiary carbocations.[1][2] Consequently, the molecular ion peak for highly branched alkanes is often of low abundance or entirely absent.[1][3] The fragmentation patterns of alkanes typically exhibit clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[4]

Predicted Fragmentation Pattern

The structure of this compound is shown below:

The molecular formula is C₁₂H₂₆, with a molecular weight of approximately 170.33 g/mol .[5] Based on the principles of branched alkane fragmentation, the most likely cleavage points are at the tertiary and secondary carbon atoms, leading to the formation of stable carbocations. The table below summarizes the predicted major fragments, their m/z values, the corresponding neutral loss, and the likely carbocation structure.

m/zNeutral Loss (Mass)Lost FragmentProposed Cation StructureRelative Abundance
14129•CH₂CH₃[C₁₀H₂₁]⁺High
12743•CH(CH₃)₂[C₉H₁₉]⁺High
11357•CH₂CH(CH₃)₂[C₈H₁₇]⁺Medium
9971•CH(CH₃)CH₂CH₃[C₇H₁₅]⁺Medium
8585•CH(CH₃)CH₂CH(CH₃)₂[C₆H₁₃]⁺High
7199•CH(CH₂CH₃)CH(CH₃)₂[C₅H₁₁]⁺Medium
57113•CH(CH₃)CH(CH₂CH₃)CH(CH₃)₂[C₄H₉]⁺High
43127•CH(CH₂CH₃)CH₂CH(CH₃)₂[C₃H₇]⁺High
29141•CH(CH₃)CH(CH₃)CH₂CH(CH₃)₂[C₂H₅]⁺Medium

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

This protocol provides a general procedure for the analysis of volatile alkanes like this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation

  • Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio (e.g., 50:1) to prevent column overloading.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Range: m/z 20-300.

    • Scan Rate: 2 scans/second.

    • Transfer Line Temperature: 280 °C.

3. Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the instrument's software.

  • Identify the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation table and library spectra (if available).

Fragmentation Pathway Visualization

The following diagram illustrates the primary fragmentation pathways of this compound, leading to the formation of the most stable and abundant carbocations.

Fragmentation_Pattern cluster_frags Major Fragments M This compound (M+•, m/z 170) F141 [C10H21]+ m/z 141 M->F141 - •C2H5 F127 [C9H19]+ m/z 127 M->F127 - •C3H7 F85 [C6H13]+ m/z 85 M->F85 - •C6H13 F57 [C4H9]+ m/z 57 M->F57 - •C8H17 F43 [C3H7]+ m/z 43 M->F43 - •C9H19

Caption: Predicted EI fragmentation of this compound.

Conclusion

The mass spectrum of this compound is predicted to be characterized by extensive fragmentation, with a weak or absent molecular ion peak. The fragmentation pattern will be dominated by ions resulting from cleavage at the branched carbon centers, leading to the formation of stable carbocations. The provided experimental protocol offers a standardized method for obtaining the mass spectrum of this and similar volatile organic compounds. The predictive data and methodologies in this application note serve as a valuable resource for the identification and structural elucidation of branched alkanes in various scientific and industrial applications.

References

Application Note: High-Purity Purification of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,4,6-trimethylheptane is a highly branched C12 alkane. The purification of such saturated hydrocarbons is essential for their use as reference standards, in mechanistic studies, and as high-purity solvents or building blocks in chemical synthesis. Due to their chemical inertness and the potential for isomeric impurities from synthesis, purification can be challenging. The primary impurities are often structurally similar alkanes with very close physical properties.

This document outlines a detailed protocol for the purification of this compound from a crude synthetic mixture. The primary method employed is fractional distillation, which separates compounds based on differences in boiling points.[1][2][3] For applications requiring ultra-high purity (>99.5%), a subsequent polishing step using preparative gas chromatography (Prep-GC) is described. Purity is assessed at each stage using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Data

A summary of the key physical and chemical properties for this compound is presented below. This data is critical for designing the purification protocol, particularly the distillation parameters.

PropertyValueReference
Molecular Formula C₁₂H₂₆[4][5]
Molecular Weight 170.33 g/mol [4]
Boiling Point (est.) 191°C[6]
Density (est.) 0.764 g/cm³[6]
Melting Point (est.) -50.8°C[6]
CAS Number 62198-68-9[4]
Purification Workflow Diagram

The following diagram illustrates the logical workflow for the purification and analysis of this compound.

PurificationWorkflow Purification Workflow for this compound Crude Crude Product (Mixture of Alkanes) Distillation Fractional Distillation Crude->Distillation PurityCheck1 Purity Analysis 1 (GC-MS) Distillation->PurityCheck1 Collect Fractions Waste1 Impurity Fractions (Lower & Higher Boiling Points) PurityCheck1->Waste1 <98% Pure Intermediate Purified Fraction (Purity >98%) PurityCheck1->Intermediate >98% Pure PrepGC Preparative Gas Chromatography (Optional Polishing Step) Intermediate->PrepGC PurityCheck2 Purity Analysis 2 (GC-MS) PrepGC->PurityCheck2 Collect Target Peak FinalProduct Final Pure Product (Purity >99.5%) PurityCheck2->FinalProduct >99.5% Pure Waste2 Trace Impurities PurityCheck2->Waste2 <99.5% Pure

Caption: Workflow from crude mixture to high-purity product.

Experimental Protocols

Primary Purification: Fractional Distillation

This protocol is designed to separate this compound from lower and higher boiling point impurities.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (appropriately sized for the sample volume)

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and collection flask adapter

  • Thermometer or temperature probe (-10 to 250°C range)

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge (optional, for vacuum distillation)

  • Glass collection vials

  • Boiling chips or magnetic stir bar

Methodology:

  • Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the crude product and a boiling chip into the round-bottom flask.

  • Heating: Begin heating the flask gently using the heating mantle. The goal is to achieve a steady boiling rate, with a distillation rate of approximately 1-2 drops per second at the condenser tip.

  • Equilibration: Allow the vapor to rise slowly through the fractionating column. A temperature gradient will establish along the column, with the bottom being hotter than the top.[2][7][8]

  • Fraction Collection:

    • Foreshot: Collect the initial distillate that comes over at a lower temperature than the target boiling point. This fraction will contain the most volatile impurities.

    • Target Fraction: As the temperature at the distillation head stabilizes near the boiling point of this compound (~191°C at atmospheric pressure), switch to a new collection vial. Carefully monitor the temperature; a stable temperature reading indicates a pure fraction is distilling.

    • Aftershot: Once the bulk of the target compound has distilled, the temperature may rise again, indicating the presence of higher-boiling impurities. Collect this fraction in a separate vial.

  • Analysis: Analyze all collected fractions using GC-MS to determine their composition and purity. Pool the fractions that meet the desired purity specification (typically >98% for this stage).

High-Purity Polishing: Preparative Gas Chromatography (Prep-GC)

For applications requiring ultra-high purity, Prep-GC can be used to separate the target compound from trace impurities, especially isomers with very similar boiling points.[9][10]

Materials and Equipment:

  • Preparative Gas Chromatograph with an appropriate column (e.g., non-polar stationary phase)

  • Fraction collector or trapping system

  • Helium or other suitable carrier gas

  • Distilled fraction of this compound (>98% pure)

  • GC vials

Methodology:

  • Method Development: Develop an analytical GC method to achieve baseline separation of the target peak from any remaining impurities. Key parameters to optimize include the temperature program, carrier gas flow rate, and injection volume.

  • System Setup: Transfer the analytical method to the Prep-GC system. Install a preparative-scale column with a similar stationary phase.

  • Injection: Inject an appropriate volume of the >98% pure material onto the Prep-GC column. The volume will be significantly larger than analytical injections.

  • Fraction Collection: Program the fraction collector to specifically trap the eluent corresponding to the this compound peak. The collection window should be set tightly around the peak to avoid collecting leading or tailing impurities.

  • Purity Verification: After collection, re-analyze a small aliquot of the collected fraction using analytical GC-MS to confirm its final purity has reached the target level (e.g., >99.5%).

Quality Control: Purity Analysis by GC-MS

This protocol is used to assess the purity of the material at each stage of the purification process.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, HP-1, or similar non-polar phase)

  • Helium carrier gas

  • Sample vials, syringes, and appropriate solvents (e.g., hexane) for dilution

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent like hexane.

  • GC-MS Analysis:

    • Injector: 250°C, Split mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Detector: Scan range of m/z 40-300.

  • Data Analysis: Integrate the total ion chromatogram (TIC). Calculate purity by dividing the peak area of this compound by the total area of all peaks (Area % method). Identify impurities by comparing their mass spectra to library databases.

References

Application Notes and Protocols for 3-Ethyl-2,4,6-trimethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-2,4,6-trimethylheptane is a highly branched aliphatic hydrocarbon (isoparaffin) with the molecular formula C₁₂H₂₆.[1] As a member of the C12 isoparaffin family, it exhibits characteristic non-polar properties, making it a viable solvent for a range of applications in research and drug development. Its high purity, low reactivity, and specific solvency characteristics suggest its use as an alternative to conventional non-polar solvents like hexane, heptane, and isododecane. Isoparaffins are noted for being colorless, odorless, and having good solubility for non-polar substances.

This document provides detailed application notes and experimental protocols for the use of this compound as a non-polar solvent in common laboratory procedures relevant to drug discovery and development. Due to the limited availability of experimental data for this specific isomer, the provided physicochemical properties are a combination of computed data and experimental values from closely related C12 branched alkanes.

Physicochemical Properties

The properties of this compound are comparable to other C12 isoparaffins. A summary of its computed data and a comparison with the well-characterized isomer 2,2,4,6,6-pentamethylheptane (B104275) (a major component of commercial isododecane) are presented below.

Table 1: Physicochemical Properties of this compound and a Comparative C12 Isomer.

Property This compound (Computed/Estimated) 2,2,4,6,6-Pentamethylheptane (Experimental)
Molecular Formula C₁₂H₂₆ C₁₂H₂₆
Molecular Weight 170.33 g/mol [1] 170.33 g/mol
Boiling Point ~191 °C[2] 177-178 °C
Density ~0.764 g/cm³[2] 0.7487 g/cm³ @ 20°C
Viscosity Estimated to be low; branched alkanes are generally less viscous than their linear counterparts.[3] Data not readily available, but generally low.
Water Solubility Insoluble Insoluble
LogP (Octanol-Water) 4.35[4] 5.94

| Polarity | Non-polar | Non-polar |

Potential Applications

Based on its non-polar nature, this compound is a suitable solvent for:

  • Extraction: Isolating lipophilic compounds from natural products, reaction mixtures, or aqueous formulations.

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the purification of non-polar to moderately polar compounds.

  • Reaction Solvent: For organic synthesis involving non-polar reagents and intermediates.

  • Formulation: As a non-polar vehicle for the delivery of lipophilic active pharmaceutical ingredients (APIs) in preclinical studies.

Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific applications.

Protocol 1: Liquid-Liquid Extraction of a Lipophilic Compound from an Aqueous Matrix

Objective: To extract a non-polar active pharmaceutical ingredient (API) from an aqueous-based formulation for quantification.

Workflow for Liquid-Liquid Extraction:

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis A Aqueous sample containing lipophilic API B Add this compound A->B 1 C Vortex to mix B->C 2 D Centrifuge to separate phases C->D 3 E Collect organic phase D->E 4 F Dry organic phase (e.g., Na₂SO₄) E->F 5 G Evaporate solvent F->G 6 H Reconstitute for analysis G->H 7

Caption: Workflow for the extraction of a lipophilic compound.

Materials:

  • Aqueous sample containing the lipophilic compound.

  • This compound.

  • Separatory funnel or appropriate centrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

  • Anhydrous sodium sulfate (B86663).

  • Rotary evaporator or nitrogen stream evaporator.

  • Analytical instrument (e.g., HPLC-UV, LC-MS).

Procedure:

  • Transfer a known volume of the aqueous sample into a separatory funnel or a suitable centrifuge tube.

  • Add an equal volume of this compound to the sample.

  • Securely cap the vessel and vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase. For a separatory funnel, invert and shake, venting frequently to release pressure.

  • Centrifuge the mixture at 2000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers. If using a separatory funnel, allow the layers to separate by standing.

  • Carefully collect the upper organic layer containing the extracted compound using a pipette or by draining the lower aqueous layer from the separatory funnel.

  • Transfer the collected organic phase to a clean tube and add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Decant the dried organic solvent into a new tube.

  • Evaporate the this compound under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried extract in a suitable solvent for subsequent analysis.

Protocol 2: Purification of a Non-Polar Synthetic Intermediate by Normal-Phase Flash Chromatography

Objective: To purify a non-polar synthetic intermediate from more polar byproducts using flash column chromatography.

Logical Flow for Chromatography Method Development:

G A Crude synthetic mixture B TLC analysis to determine solvent system A->B E Load sample onto the column A->E C Select optimal ratio of this compound and a polar modifier B->C D Prepare flash column with silica (B1680970) gel C->D D->E F Elute with the chosen solvent system E->F G Collect fractions F->G H Analyze fractions by TLC G->H I Combine pure fractions and evaporate solvent H->I

Caption: Method development for chromatographic purification.

Materials:

  • Crude synthetic mixture containing the non-polar compound of interest.

  • Silica gel for flash chromatography.

  • This compound (HPLC grade).

  • A polar modifier solvent (e.g., ethyl acetate (B1210297) or diethyl ether, HPLC grade).

  • Flash chromatography system or glass column.

  • TLC plates (silica gel).

  • Collection tubes.

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the mixture onto a TLC plate.

    • Develop the TLC plate in various solvent systems consisting of this compound and a polar modifier (e.g., 99:1, 95:5, 90:10 ratios of this compound to ethyl acetate).

    • The optimal solvent system should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in 100% this compound.

    • Pour the slurry into the chromatography column and allow it to pack under pressure, ensuring there are no air bubbles.

    • Equilibrate the packed column by running the selected mobile phase through it.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent.

    • Alternatively, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen mobile phase, applying pressure to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Analysis of Fractions:

    • Spot aliquots from each fraction onto a TLC plate and develop it to identify the fractions containing the pure compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.

Safety and Handling

Like other aliphatic hydrocarbons, this compound is a flammable liquid. Handle with care in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer

The information provided in these application notes is for guidance and research purposes only. The protocols are based on the general properties of non-polar branched alkanes and may require optimization for specific applications. It is the user's responsibility to validate the methods for their intended use.

References

Application Notes and Protocols: 3-Ethyl-2,4,6-trimethylheptane as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of 3-Ethyl-2,4,6-trimethylheptane as a reference standard in analytical chemistry. This document is intended to guide researchers, scientists, and professionals in drug development in the proper handling, preparation, and application of this standard for qualitative and quantitative analyses.

Physicochemical Properties

This compound is a saturated branched-chain alkane. Its fundamental physicochemical properties are crucial for its use as a reference standard, particularly in chromatographic and spectroscopic methods.[1][2][3]

PropertyValueReference
Chemical Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1]
CAS Number 62198-68-9[1][2]
IUPAC Name This compound[1]
Physical State Liquid (at standard conditions)Assumed
Boiling Point Not specified
Density Not specified
Solubility Soluble in nonpolar organic solvents (e.g., hexane, dichloromethane)Assumed

Applications in Analytical Chemistry

As a high-purity chemical substance, this compound is suitable for use as a reference standard in a variety of analytical applications, including:

  • Gas Chromatography (GC): As a reference marker for retention time indexing and for the qualitative identification of branched alkanes in complex hydrocarbon mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the verification of mass spectra and as a component in standard mixtures for performance qualification of GC-MS systems.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As a reference standard for chemical shift calibration in non-polar deuterated solvents.

  • Method Development and Validation: As a known analyte for the development and validation of analytical methods for the analysis of hydrocarbons in various matrices, such as environmental or fuel samples.

Experimental Protocols

The following are representative protocols for the use of this compound as a reference standard. These protocols are based on standard analytical practices for similar hydrocarbon compounds and may require optimization for specific instrumentation and applications.

Preparation of Standard Solutions

High-purity, volatile solvents are essential for the preparation of accurate standard solutions.

Materials:

  • This compound reference standard

  • High-purity n-hexane (or other suitable non-polar solvent)

  • Class A volumetric flasks

  • Calibrated pipettes or syringes

Procedure:

  • Allow the sealed vial of this compound to equilibrate to room temperature.

  • Accurately weigh a precise amount of the reference standard into a tared vial.

  • Quantitatively transfer the weighed standard to a volumetric flask of appropriate size.

  • Dissolve the standard in a small amount of n-hexane and then dilute to the mark with the same solvent.

  • Stopper the flask and mix thoroughly by inversion.

  • For lower concentrations, perform serial dilutions using calibrated pipettes and volumetric flasks.

Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis

This protocol is suitable for determining the purity of the reference standard and for its use in quantitative analysis.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph with FID
Column Non-polar capillary column (e.g., DB-1, HP-5ms)
Carrier Gas Helium or Hydrogen at a constant flow rate
Injector Temperature 250 °C
Detector Temperature 300 °C
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold at 250 °C for 5 min
Injection Volume 1 µL (split or splitless, depending on concentration)

Sample Preparation: Prepare a 100 µg/mL solution of this compound in n-hexane.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is designed for the qualitative identification of this compound and for its confirmation as a component in a sample.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument Gas Chromatograph coupled to a Mass Spectrometer
Column Non-polar capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Oven Program Same as GC-FID
Mass Range m/z 40-300
Ionization Mode Electron Ionization (EI) at 70 eV

Data Analysis: The resulting mass spectrum should be compared with a reference spectrum from a spectral library (e.g., NIST) for confirmation of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation and purity assessment of the reference standard.

Instrumentation and Conditions:

ParameterRecommended Setting
Instrument 400 MHz (or higher) NMR Spectrometer
Solvent Chloroform-d (CDCl₃) or Benzene-d₆
Experiments ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC
Temperature 298 K

Sample Preparation: Dissolve 5-10 mg of the reference standard in approximately 0.6 mL of deuterated solvent in a 5 mm NMR tube.

Visualized Workflows

The following diagrams illustrate the typical experimental workflows for the application of this compound as a reference standard.

GC_Workflow cluster_prep Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Conc. dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect Detect (FID or MS) separate->detect integrate Integrate Peak Area detect->integrate identify Identify by Retention Time / Mass Spectrum detect->identify quantify Quantify Analyte integrate->quantify identify->quantify

Caption: Workflow for GC-based analysis using a reference standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Standard (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer transfer->setup acquire Acquire 1D & 2D Spectra setup->acquire process Process FID acquire->process assign Assign Signals process->assign confirm Confirm Structure & Purity assign->confirm

Caption: Workflow for NMR-based structural confirmation of the standard.

Safety and Handling

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Store the reference standard in a tightly sealed container in a cool, dry place away from ignition sources.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Note: High-Temperature Gas Chromatography for the Analysis of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-2,4,6-trimethylheptane is a branched-chain alkane that can be found in various complex hydrocarbon mixtures. Its analysis is crucial in fields such as petrochemical testing, environmental monitoring, and as a potential biomarker or impurity in pharmaceutical manufacturing. High-temperature gas chromatography (GC) is an essential analytical technique for the separation and quantification of such semi-volatile compounds. This application note provides a detailed protocol for the analysis of this compound using high-temperature GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Key Experimental Protocols

A robust methodology for the analysis of this compound involves careful sample preparation, selection of an appropriate GC column, and optimization of chromatographic conditions to ensure accurate and reproducible results.

Sample Preparation

The goal of sample preparation is to produce a clean, homogenous sample in a suitable solvent at a concentration appropriate for GC analysis.

  • Sample Collection: Collect samples in clean glass containers to prevent contamination.[1]

  • Solvent Selection: Use a high-purity, volatile organic solvent in which this compound is soluble. Hexane, heptane, or isooctane (B107328) are suitable choices.[1] Avoid non-volatile solvents, strong acids, and strong bases.

  • Dilution: For liquid samples, dilute to a concentration range of 0.1 to 1 mg/mL to avoid column overload.[2]

  • Solid Samples: If the analyte is present in a solid matrix, it must be dissolved in a suitable solvent.[3] Sonication may aid in dissolution.

  • Filtration/Centrifugation: To remove particulate matter that could block the GC inlet or column, filter the sample through a 0.22 μm filter or centrifuge the sample and draw from the supernatant.[2][3]

  • Extraction (for complex matrices):

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their solubility in two immiscible solvents, typically an aqueous and an organic layer.[1]

    • Solid-Phase Extraction (SPE): SPE can be used to concentrate and purify the analyte from a complex sample matrix.[1]

    • Headspace Analysis: For volatile components in a liquid or solid matrix, static or dynamic headspace analysis can be employed to introduce only the vapor phase into the GC, minimizing matrix effects.[4][5]

High-Temperature Gas Chromatography (HT-GC) Protocol

The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • High-temperature capillary column.

Chromatographic Conditions:

ParameterValueRationale
GC Column DB-1ht or DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thicknessThese nonpolar to low-polarity columns are designed for high-temperature hydrocarbon analysis, providing excellent thermal stability.[6]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (Constant Flow)
Inlet Temperature 300 °CTo ensure complete vaporization of the analyte.
Injection Volume 1 µL
Split Ratio 20:1To be adjusted based on sample concentration.
Oven Program Initial Temp: 50 °C, hold for 2 min
Ramp 1: 15 °C/min to 320 °C
Hold at 320 °C for 10 minThis program allows for the separation of a range of hydrocarbons.
Detector FID or MS
FID Temperature 340 °CShould be higher than the final oven temperature to prevent condensation.[7]
MS Transfer Line 330 °C
MS Ion Source 230 °C
MS Quadrupole 150 °C
Mass Range 40-450 m/zTo capture the molecular ion and characteristic fragments.

Data Presentation

Quantitative data should be summarized for clarity and comparison. The following table provides expected retention and mass spectral data for this compound based on its structure.

AnalyteExpected Retention Time (min)Molecular Weight ( g/mol )[8]Key Mass Fragments (m/z)
This compound~12-15 (dependent on exact conditions)170.3357, 71, 85, 99, 113, 141, 170 (M+)

Note: The molecular ion (M+) of branched alkanes may be weak or absent in Electron Ionization (EI) mass spectra.[9] Preferential fragmentation occurs at the branch points.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical process from sample receipt to final data analysis.

experimental_workflow sample Sample Receipt prep Sample Preparation (Dilution, Extraction, Filtration) sample->prep gc_injection GC Injection prep->gc_injection separation Chromatographic Separation (High-Temperature GC Column) gc_injection->separation detection Detection (FID or MS) separation->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Library Search) data_acq->data_proc report Reporting (Quantification, Identification) data_proc->report

Caption: Experimental workflow for HT-GC analysis.

References

Application of "3-Ethyl-2,4,6-trimethylheptane" in fuel additive research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

1. Introduction

3-Ethyl-2,4,6-trimethylheptane is a highly branched aliphatic hydrocarbon. Its molecular structure suggests potential as a fuel additive, particularly as an octane (B31449) booster. The extensive branching contributes to a higher research octane number (RON) and motor octane number (MON), which are critical parameters for gasoline performance, preventing engine knocking. This document outlines the potential applications and theoretical experimental protocols for evaluating this compound as a fuel additive. Currently, there is a lack of specific published data on the application of "this compound" in fuel additive research. The following protocols are based on standard methodologies used for evaluating similar hydrocarbon fuel additives.

2. Potential Applications

  • Octane Number Enhancer: The primary potential application of this compound is to increase the octane rating of gasoline. Its branched structure is expected to have good anti-knock properties.

  • Gasoline Blending Component: It can be used as a component in gasoline blends to meet specific octane requirements and improve overall fuel quality.

  • Research Chemical: It serves as a reference compound in research studying the relationship between hydrocarbon structure and combustion properties.

3. Experimental Protocols

The following are generalized protocols for testing the efficacy of this compound as a fuel additive.

3.1. Determination of Research Octane Number (RON) and Motor Octane Number (MON)

  • Objective: To determine the anti-knock characteristics of gasoline blends containing this compound.

  • Apparatus: A standard Cooperative Fuel Research (CFR) engine.

  • Procedure:

    • Prepare a base gasoline fuel with a known octane rating.

    • Create several blends by adding varying concentrations (e.g., 1%, 2%, 5%, 10% by volume) of this compound to the base fuel.

    • Calibrate the CFR engine using primary reference fuels (isooctane and n-heptane).

    • Run each fuel blend in the CFR engine according to ASTM D2699 for RON and ASTM D2700 for MON.

    • Record the octane number for each blend.

  • Data Presentation: The results should be tabulated to show the effect of concentration on RON and MON.

Table 1: Effect of this compound Concentration on Octane Number

Concentration of this compound (vol%)Research Octane Number (RON)Motor Octane Number (MON)
0 (Base Fuel)(Value)(Value)
1(Value)(Value)
2(Value)(Value)
5(Value)(Value)
10(Value)(Value)

3.2. Engine Performance and Emissions Testing

  • Objective: To evaluate the effect of this compound on engine performance and exhaust emissions.

  • Apparatus: A dynamometer-coupled spark-ignition engine and an exhaust gas analyzer.

  • Procedure:

    • Use the same fuel blends as prepared for the octane number testing.

    • Operate the engine at various speeds and loads according to a standardized test cycle (e.g., FTP-75).

    • Measure key performance parameters such as brake power, torque, and fuel consumption.

    • Simultaneously, analyze the exhaust gas for concentrations of hydrocarbons (HC), carbon monoxide (CO), and nitrogen oxides (NOx).

  • Data Presentation: The data should be presented in tables comparing the performance and emissions of the different fuel blends.

Table 2: Engine Performance Metrics

Concentration of this compound (vol%)Brake Power (kW)Torque (Nm)Fuel Consumption (g/kWh)
0 (Base Fuel)(Value)(Value)(Value)
1(Value)(Value)(Value)
5(Value)(Value)(Value)
10(Value)(Value)(Value)

Table 3: Exhaust Emission Analysis

Concentration of this compound (vol%)HC Emissions (g/kWh)CO Emissions (g/kWh)NOx Emissions (g/kWh)
0 (Base Fuel)(Value)(Value)(Value)
1(Value)(Value)(Value)
5(Value)(Value)(Value)
10(Value)(Value)(Value)

4. Visualizations

Fuel_Additive_Evaluation_Workflow cluster_prep Fuel Blend Preparation cluster_testing Performance & Emissions Testing cluster_analysis Data Analysis A Base Gasoline C Create Blends (1%, 2%, 5%, 10% vol) A->C B This compound B->C D CFR Engine Testing (ASTM D2699/D2700) C->D E Dynamometer Engine Testing C->E G Octane Number (RON, MON) D->G F Exhaust Gas Analysis E->F H Engine Performance (Power, Torque, Fuel Consumption) E->H I Emissions Data (HC, CO, NOx) F->I J Final Report & Conclusion G->J H->J I->J

Caption: Workflow for evaluating this compound as a fuel additive.

Logical_Relationship A This compound B Highly Branched Structure A->B C Increased Octane Number (RON & MON) B->C D Improved Anti-Knock Properties C->D E Enhanced Engine Performance D->E

Application Notes and Protocols for Studying the Reactivity of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of the highly branched alkane, 3-Ethyl-2,4,6-trimethylheptane. Due to the limited availability of specific reactivity data for this exact molecule, the following protocols and data are based on studies of structurally similar highly branched alkanes, such as other trimethylheptane isomers and branched dodecanes. These notes are intended to serve as a foundational guide for designing and conducting experiments to investigate the catalytic cracking, oxidation, and free-radical halogenation of this compound.

Catalytic Cracking

Catalytic cracking is a crucial process for breaking down large hydrocarbons into smaller, more valuable molecules. For branched alkanes like this compound, this process is typically carried out using zeolite catalysts and proceeds via a carbocation mechanism.

Experimental Protocol: Catalytic Cracking of this compound over ZSM-5 Zeolite

Objective: To determine the product distribution from the catalytic cracking of this compound.

Materials:

  • This compound (98%+ purity)

  • ZSM-5 zeolite catalyst (Si/Al ratio of 23)

  • High-purity nitrogen gas (carrier gas)

  • Fixed-bed quartz reactor

  • Tube furnace with programmable temperature controller

  • High-pressure liquid chromatography (HPLC) pump

  • Gas-liquid separator

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (GC-FID)

Procedure:

  • Pack the fixed-bed reactor with a known amount of ZSM-5 catalyst.

  • Purge the system with nitrogen gas at a flow rate of 30 mL/min for 1 hour to remove any adsorbed impurities.

  • Heat the reactor to the desired reaction temperature (e.g., 600°C) under a continuous nitrogen flow.

  • Introduce this compound into the reactor at a weight hourly space velocity (WHSV) of 2 h⁻¹ using an HPLC pump.

  • The reactor effluent is passed through a gas-liquid separator cooled with an ice-water bath.

  • Collect the gaseous products in a gas bag for analysis.

  • Collect the liquid products for analysis.

  • Analyze the gaseous products using GC-FID equipped with a suitable column for light hydrocarbon separation.

  • Analyze the liquid products using GC-MS to identify and quantify the various hydrocarbon products.[1][2]

Data Presentation: Expected Product Distribution

The catalytic cracking of a highly branched alkane like this compound over ZSM-5 is expected to yield a complex mixture of smaller alkanes and alkenes. The product distribution is highly dependent on the reaction conditions. Based on studies of similar branched alkanes, the following table provides an estimated product distribution.[3][4]

Product CategoryExpected Product Yield (wt%)
Gaseous Products (C1-C4)
Methane1-3
Ethane2-5
Ethene5-10
Propane10-15
Propene20-25
Butanes (n-butane, isobutane)15-20
Butenes (1-butene, isobutene, etc.)10-15
Liquid Products (C5+)
Pentanes and Pentenes5-8
Hexanes and Hexenes3-5
Aromatics (Benzene, Toluene, Xylenes)2-4
Other C7+ hydrocarbons< 2

Logical Relationship: Catalytic Cracking Mechanism

Catalytic_Cracking Alkane This compound Carbocation Initial Carbocation Alkane->Carbocation Protonation on Zeolite Isomerization Isomerization Carbocation->Isomerization Beta_Scission β-Scission Carbocation->Beta_Scission Isomerization->Carbocation Beta_Scission->Carbocation Smaller_Alkenes Smaller Alkenes Beta_Scission->Smaller_Alkenes H_Transfer Hydrogen Transfer Smaller_Alkenes->H_Transfer Aromatics Aromatics Smaller_Alkenes->Aromatics Cyclization & Dehydrogenation Smaller_Alkanes Smaller Alkanes H_Transfer->Smaller_Alkanes

Carbocation mechanism for catalytic cracking.

Low-Temperature Oxidation

The low-temperature oxidation of alkanes is a complex free-radical chain reaction that proceeds through the formation of alkylperoxy and hydroperoxyalkyl radicals, leading to a variety of oxygenated products. For highly branched alkanes, the structure influences the specific reaction pathways and the resulting product distribution.[5][6]

Experimental Protocol: Low-Temperature Oxidation of this compound

Objective: To identify the primary products of the low-temperature oxidation of this compound.

Materials:

  • This compound (98%+ purity)

  • Synthetic air (21% O₂, 79% N₂)

  • Jet-stirred reactor (JSR)

  • Temperature-controlled oven

  • Gas chromatograph with mass spectrometry (GC-MS) and flame ionization detection (GC-FID)

  • Fourier-transform infrared spectrometer (FTIR) for online analysis of major products

Procedure:

  • Place the jet-stirred reactor inside the temperature-controlled oven.

  • Introduce a pre-mixed gas of this compound and synthetic air into the JSR at a controlled flow rate to achieve a residence time of approximately 10 seconds.

  • Set the reactor temperature to a value in the low-temperature regime (e.g., 550 K).

  • Allow the reaction to reach a steady state (typically 30-60 minutes).

  • Sample the reactor effluent for online analysis with FTIR to monitor the concentrations of CO, CO₂, and the parent alkane.

  • Collect gas-phase samples from the reactor outlet for offline analysis by GC-MS and GC-FID to identify and quantify the stable intermediate products.[7]

Data Presentation: Expected Major Products

The low-temperature oxidation of a highly branched alkane like this compound is expected to produce a variety of oxygenated compounds. The relative yields are highly dependent on the temperature and equivalence ratio.[5]

Product ClassRepresentative SpeciesExpected Relative Abundance
Conjugated Alkenes Trimethyl-ethyl-heptadienesMajor
Cyclic Ethers Substituted tetrahydrofuransMajor
Ketones Various C12 ketonesModerate
Aldehydes Smaller aldehydes (e.g., formaldehyde, acetaldehyde)Moderate
Alcohols C12 alcoholsMinor
Ketohydroperoxides C12 ketohydroperoxidesKey Intermediates

Signaling Pathway: Low-Temperature Oxidation Mechanism

Low_Temp_Oxidation Alkane This compound (RH) R_radical Alkyl Radical (R•) Alkane->R_radical + OH• RO2_radical Alkylperoxy Radical (ROO•) R_radical->RO2_radical + O₂ QOOH_radical Hydroperoxyalkyl Radical (•QOOH) RO2_radical->QOOH_radical Isomerization O2QOOH_radical Peroxyhydroperoxyalkyl Radical (•OOQOOH) QOOH_radical->O2QOOH_radical + O₂ Products Oxygenated Products (Ketones, Ethers, etc.) QOOH_radical->Products Decomposition KHP Ketohydroperoxide (KHP) + OH• O2QOOH_radical->KHP Isomerization Chain_Branching Chain Branching (→ 2 OH•) KHP->Chain_Branching Decomposition

Simplified low-temperature oxidation pathway.

Free-Radical Halogenation

Free-radical halogenation is a classic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps. The regioselectivity of this reaction is dependent on the stability of the radical intermediate formed (tertiary > secondary > primary).[8][9]

Experimental Protocol: Free-Radical Chlorination of this compound

Objective: To determine the product distribution of the monochlorination of this compound.

Materials:

  • This compound (98%+ purity)

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄)

  • Photochemical reactor with a UV lamp (e.g., mercury vapor lamp)

  • Gas washing bottle containing NaOH solution

  • Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

  • Dissolve a known amount of this compound in the inert solvent in the photochemical reactor.

  • Bubble a slow stream of chlorine gas through the solution.

  • Initiate the reaction by turning on the UV lamp. Maintain the reaction at room temperature.

  • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS.

  • Stop the reaction after a desired time (e.g., when 10-15% of the starting material has been consumed to favor monochlorination).[8]

  • Bubble nitrogen gas through the reaction mixture to remove any unreacted chlorine.

  • Wash the reaction mixture with a dilute NaOH solution to remove HCl and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC-MS to identify the different monochlorinated isomers and determine their relative ratios.

Data Presentation: Predicted Regioselectivity

The regioselectivity of free-radical chlorination is less pronounced than bromination. However, there is still a preference for substitution at more substituted carbon atoms. The relative reactivity of C-H bonds for chlorination is approximately 5:3.8:1 for tertiary:secondary:primary hydrogens, respectively.[10]

Analysis of C-H Bonds in this compound:

  • Primary (1°): 18 H (at C1, C7-methyls, C2-methyl, C4-methyl, C6-methyl)

  • Secondary (2°): 4 H (at C5 and the ethyl group's CH₂)

  • Tertiary (3°): 4 H (at C2, C3, C4, C6)

Based on these relative reactivities and the number of each type of hydrogen, a statistical prediction of the product distribution can be made.

Position of ChlorinationType of C-HNumber of HydrogensRelative ReactivityStatistical FactorPredicted Product Ratio
C1, C7-Me, C2-Me, C4-Me, C6-Me18118 x 1 = 18~31%
C5, Ethyl-CH₂43.84 x 3.8 = 15.2~26%
C2, C3, C4, C6454 x 5 = 20~43%

Experimental Workflow: Free-Radical Halogenation

Halogenation_Workflow Start Start Setup Set up Photochemical Reactor Start->Setup Reactants Add this compound and Solvent Setup->Reactants Initiation Introduce Chlorine Gas & Irradiate with UV Light Reactants->Initiation Reaction Monitor Reaction Progress (GC-MS) Initiation->Reaction Quench Stop Reaction & Remove Excess Cl₂ Reaction->Quench Desired Conversion Workup Wash with NaOH and Water Quench->Workup Dry Dry Organic Layer Workup->Dry Analysis Analyze Product Mixture (GC-MS) Dry->Analysis End End Analysis->End

Workflow for free-radical halogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-2,4,6-trimethylheptane.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing highly branched alkanes like this compound?

A1: A robust and frequently employed strategy involves a multi-step synthesis. This typically begins with a Grignard reaction to construct the carbon skeleton, followed by dehydration of the resulting alcohol to form an alkene, and finally, hydrogenation of the alkene to yield the saturated alkane. For this compound, a plausible route is the Grignard reaction between ethylmagnesium bromide and the sterically hindered ketone, 2,4-dimethyl-3-pentanone (B156899).

Q2: What are the primary challenges in the synthesis of this compound?

A2: The main challenges are associated with the Grignard reaction step due to steric hindrance. The reaction between an ethyl Grignard reagent and a diisopropyl ketone is prone to low yields.[1][2] Side reactions such as enolization of the ketone and reduction of the carbonyl group can compete with the desired nucleophilic addition.[3][4] Subsequent purification of the final product can also be challenging due to the potential for isomeric byproducts with similar boiling points.

Q3: How can I minimize side reactions during the Grignard step?

A3: To favor the desired 1,2-addition, it is crucial to maintain a low reaction temperature. Using a less sterically bulky Grignard reagent can also be beneficial, although in this specific synthesis, an ethyl group is required. Ensuring the Grignard reagent is of high quality and free from excess magnesium or impurities is also critical. The choice of solvent can also play a role; while diethyl ether is common, tetrahydrofuran (B95107) (THF) can sometimes improve yields.[3]

Q4: What are the expected stereochemical outcomes of this synthesis?

A4: The synthesis of this compound will result in a mixture of diastereomers. The molecule contains multiple chiral centers, and without the use of chiral catalysts or resolving agents, a racemic mixture of all possible stereoisomers will be formed.

Q5: What are the most effective methods for purifying the final product?

A5: Due to the likely presence of isomeric impurities with close boiling points, simple distillation may not be sufficient. Fractional distillation under reduced pressure is a more effective technique for separating alkanes with similar boiling points.[5][6][7][8] For achieving high purity, preparative gas chromatography (prep-GC) is a powerful, albeit more complex, method for separating volatile isomers.[9][10][11]

Troubleshooting Guides

Problem 1: Low Yield of Tertiary Alcohol in Grignard Reaction

Symptoms:

  • Low isolated yield of 3-ethyl-2,4-dimethyl-3-pentanol.

  • Recovery of a significant amount of the starting ketone, 2,4-dimethyl-3-pentanone.

  • Formation of a secondary alcohol, 2,4-dimethyl-3-pentanol.

Possible Causes and Solutions:

Possible Cause Solution
Enolization of the Ketone: The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the sterically hindered ketone.[3][4]1. Lower the reaction temperature: Perform the addition of the ketone to the Grignard reagent at 0°C or even lower to favor nucleophilic addition over enolization. 2. Use a less basic organometallic reagent: While not directly applicable for this specific target molecule, for similar syntheses, organolithium reagents can sometimes be less prone to enolization.[3]
Reduction of the Ketone: The Grignard reagent is acting as a reducing agent, transferring a beta-hydride to the carbonyl carbon.[2][4]1. Ensure high-quality Grignard reagent: Use freshly prepared Grignard reagent. Older or poorly prepared reagents may have a higher propensity for reduction. 2. Control the addition rate: Add the ketone solution slowly to the Grignard reagent to maintain a low localized concentration of the ketone.
Poor Quality of Grignard Reagent: The Grignard reagent may have been partially quenched by moisture or air.1. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents.[12] 2. Activate the magnesium: Use a crystal of iodine or a small amount of 1,2-dibromoethane (B42909) to activate the magnesium turnings before adding the ethyl bromide.[12] 3. Perform the reaction under an inert atmosphere: Use nitrogen or argon to prevent exposure to air and moisture.[3]
Steric Hindrance: The inherent steric bulk of both the Grignard reagent and the ketone hinders the approach to the carbonyl carbon.[1][2]1. Increase reaction time: Allow the reaction to stir for a longer period at room temperature after the initial addition to ensure maximum conversion. 2. Consider a higher boiling solvent: In some cases, using a higher boiling ether solvent like THF and gently refluxing can increase the reaction rate, but this may also promote side reactions.
Problem 2: Incomplete Dehydration of the Tertiary Alcohol

Symptoms:

  • Presence of the starting alcohol in the product mixture after dehydration.

  • Low yield of the desired alkene, 3-ethyl-2,4-dimethyl-2-pentene.

Possible Causes and Solutions:

Possible Cause Solution
Insufficiently strong acid catalyst or reaction temperature: The conditions are not harsh enough to promote efficient elimination.1. Increase reaction temperature: If using a catalyst like sulfuric acid or phosphoric acid, gently heat the reaction mixture to drive the equilibrium towards the alkene. 2. Use a stronger dehydrating agent: Consider using phosphorus oxychloride (POCl₃) in pyridine (B92270) for a more controlled dehydration under milder conditions.
Reversible reaction: The equilibrium between the alcohol, alkene, and water is not being effectively shifted towards the product.1. Remove water as it is formed: If performing the reaction at a higher temperature, use a Dean-Stark apparatus to remove water from the reaction mixture.
Problem 3: Incomplete Hydrogenation of the Alkene

Symptoms:

  • Presence of the starting alkene in the final product mixture.

  • Low yield of this compound.

Possible Causes and Solutions:

Possible Cause Solution
Inactive catalyst: The hydrogenation catalyst (e.g., Pd/C) is not active enough.1. Use fresh catalyst: Ensure the catalyst has not been exposed to air or poisons. 2. Increase catalyst loading: Use a higher weight percentage of the catalyst relative to the substrate.
Insufficient hydrogen pressure: The pressure of hydrogen gas is too low for the reaction to proceed efficiently.1. Increase hydrogen pressure: Perform the reaction in a hydrogenation apparatus that allows for higher pressures (e.g., a Parr shaker).
Presence of catalyst poisons: Impurities from previous steps may be poisoning the catalyst.1. Purify the alkene before hydrogenation: Ensure the alkene is free from any acidic or basic residues from the dehydration step.

Experimental Protocols

Synthesis of this compound: A Plausible Three-Step Approach

experimental_workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation A Ethylmagnesium bromide C 3-Ethyl-2,4-dimethyl-3-pentanol A->C B 2,4-Dimethyl-3-pentanone B->C D 3-Ethyl-2,4-dimethyl-3-pentanol E 3-Ethyl-2,4-dimethyl-2-pentene D->E F 3-Ethyl-2,4-dimethyl-2-pentene G This compound F->G

Caption: Synthetic workflow for this compound.

Step 1: Grignard Reaction - Synthesis of 3-Ethyl-2,4-dimethyl-3-pentanol

  • Materials:

    • Magnesium turnings

    • Iodine crystal

    • Ethyl bromide

    • Anhydrous diethyl ether or THF

    • 2,4-Dimethyl-3-pentanone

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Activate magnesium turnings (1.2 equivalents) with a small crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere.

    • Prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the ethyl bromide solution to the magnesium to initiate the Grignard formation.

    • Once the reaction begins, add the remaining ethyl bromide solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Add a solution of 2,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 2: Dehydration - Synthesis of 3-Ethyl-2,4-dimethyl-2-pentene

  • Materials:

    • Crude 3-ethyl-2,4-dimethyl-3-pentanol

    • Concentrated sulfuric acid or anhydrous phosphorus pentoxide

    • Sodium bicarbonate solution

    • Anhydrous calcium chloride

  • Procedure:

    • To the crude alcohol, add a catalytic amount of concentrated sulfuric acid.

    • Gently heat the mixture and distill the resulting alkene.

    • Wash the distillate with sodium bicarbonate solution and then with water.

    • Dry the alkene over anhydrous calcium chloride and re-distill to obtain the purified product.

Step 3: Hydrogenation - Synthesis of this compound

  • Materials:

    • 3-Ethyl-2,4-dimethyl-2-pentene

    • Palladium on carbon (5-10 wt. %)

    • Ethanol (B145695) or ethyl acetate

    • Hydrogen gas

  • Procedure:

    • Dissolve the alkene in a suitable solvent like ethanol or ethyl acetate.

    • Add the palladium on carbon catalyst.

    • Subject the mixture to hydrogenation in a suitable apparatus (e.g., a Parr shaker) at a pressure of 1-4 atm of hydrogen until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation.

Data Presentation

Table 1: Typical Reaction Conditions and Expected Yields

Reaction Step Key Reagents Solvent Temperature Typical Reaction Time Expected Yield
Grignard Reaction Ethylmagnesium bromide, 2,4-Dimethyl-3-pentanoneDiethyl ether or THF0°C to room temp.2-4 hours30-50%
Dehydration 3-Ethyl-2,4-dimethyl-3-pentanol, H₂SO₄None100-150°C1-2 hours70-85%
Hydrogenation 3-Ethyl-2,4-dimethyl-2-pentene, H₂, Pd/CEthanolRoom temp.2-6 hours>95%

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Signals
¹H NMR (proton) Multiple overlapping signals in the 0.7-1.8 ppm range corresponding to the numerous methyl, methylene, and methine protons.
¹³C NMR (carbon) A complex spectrum with multiple signals in the aliphatic region (approx. 10-50 ppm). The exact number of signals will depend on the diastereomeric mixture.
Mass Spectrometry (GC-MS) Molecular ion peak (M+) at m/z 170 (may be weak). A characteristic fragmentation pattern with prominent peaks corresponding to the loss of alkyl fragments.[13][14]
Infrared (IR) Spectroscopy C-H stretching vibrations in the 2850-2970 cm⁻¹ region. C-H bending vibrations around 1375 cm⁻¹ and 1460 cm⁻¹.

Logical Relationships and Workflows

troubleshooting_workflow Start Low Yield in Grignard Reaction CheckKetone Recovered starting ketone? Start->CheckKetone CheckAlcohol Formation of secondary alcohol? Start->CheckAlcohol CheckReagent Grignard reagent quality? Start->CheckReagent Enolization Indicates enolization side reaction. CheckKetone->Enolization Yes Reduction Indicates reduction side reaction. CheckAlcohol->Reduction Yes Quenched Reagent was likely quenched. CheckReagent->Quenched Poor Solution1 Lower reaction temperature. Enolization->Solution1 Solution2 Use fresh, high-quality Grignard. Reduction->Solution2 Solution3 Ensure strictly anhydrous conditions. Quenched->Solution3

Caption: Troubleshooting workflow for low Grignard reaction yield.

References

Technical Support Center: Optimizing Grignard Reactions for 3-Ethyl-2,4,6-trimethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of highly branched alkanes, specifically focusing on the preparation of 3-Ethyl-2,4,6-trimethylheptane. This document provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during this multi-step synthesis.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves a Grignard reaction between sec-butylmagnesium bromide and the sterically hindered ketone, 2,4-dimethyl-3-pentanone (B156899), to form the tertiary alcohol, 3-Ethyl-2,4,6-trimethylheptan-3-ol. The second step is the reduction of this tertiary alcohol to the target alkane.

Retrosynthetic Analysis

Retrosynthesis Target This compound Alcohol 3-Ethyl-2,4,6-trimethylheptan-3-ol Target->Alcohol Reduction Ketone 2,4-Dimethyl-3-pentanone Alcohol->Ketone Grignard sec-Butylmagnesium Bromide Alcohol->Grignard Grignard Addition AlkylHalide 2-Bromobutane (B33332) Grignard->AlkylHalide Mg Magnesium Grignard->Mg

Caption: Retrosynthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction not initiating?

A1: Failure to initiate is a common issue in Grignard synthesis and can be attributed to several factors:

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction with the alkyl halide.[1]

  • Moisture: Grignard reagents are highly sensitive to water. Even trace amounts of moisture in the glassware, solvents, or starting materials can quench the reaction.[1]

  • Alkyl Halide Reactivity: While bromides are commonly used, the reactivity of the alkyl halide can influence initiation.

Solutions:

  • Activate the Magnesium:

    • Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.

    • Use chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • Ensure Anhydrous Conditions:

    • Flame-dry or oven-dry all glassware immediately before use.

    • Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (B95107) (THF).

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q2: I am observing a low yield of the desired tertiary alcohol and recovering my starting ketone. What is happening?

A2: This is likely due to competing side reactions, which are prevalent when using sterically hindered ketones like 2,4-dimethyl-3-pentanone.

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone, forming an enolate.[1][2] Upon acidic workup, the enolate is protonated, regenerating the starting ketone.[1][2]

  • Reduction: If the Grignard reagent has β-hydrogens (as in sec-butylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[2][3][4][5]

Solutions to Minimize Side Reactions:

  • Lower Reaction Temperature: Perform the Grignard addition at a lower temperature (e.g., 0 °C or below) to favor nucleophilic addition over enolization and reduction.

  • Slow Addition: Add the ketone solution dropwise to the Grignard reagent to maintain a low concentration of the ketone and minimize side reactions.

  • Use of Additives: The addition of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the organometallic reagent and suppress enolization.

Q3: What are the best solvents for this Grignard reaction?

A3: Ethereal solvents are essential for stabilizing the Grignard reagent.[1]

  • Diethyl Ether (Et₂O): Often a good starting point, as its lower boiling point can make it easier to initiate the reaction.

  • Tetrahydrofuran (THF): Generally offers better stabilization of the Grignard reagent complex, which can be beneficial for less reactive halides.[1]

Q4: Which method is recommended for the reduction of the sterically hindered tertiary alcohol, 3-Ethyl-2,4,6-trimethylheptan-3-ol?

A4: Direct reduction of tertiary alcohols can be challenging. Common methods for deoxygenation include:

  • Barton-McCombie Deoxygenation: This radical-based method is effective for the deoxygenation of alcohols, including tertiary ones.[6][7][8][9] It involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate) followed by treatment with a radical initiator and a hydrogen source like tributyltin hydride.[6][7][8][9]

  • Clemmensen Reduction: This method uses zinc amalgam and concentrated hydrochloric acid to reduce ketones to alkanes.[10][11][12] While it is typically used for ketones, it is not suitable for the direct reduction of alcohols as they are not considered intermediates in this reaction.[12]

  • Wolff-Kishner Reduction: This reaction reduces ketones to alkanes using hydrazine (B178648) and a strong base at high temperatures.[13][14] Like the Clemmensen reduction, it is not directly applicable to alcohols.[13][14]

For a sterically hindered tertiary alcohol, the Barton-McCombie deoxygenation is a more suitable choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Grignard Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).- Presence of moisture.- Low reactivity of alkyl halide.- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use an inert atmosphere (N₂ or Ar).
Low Yield of Tertiary Alcohol - Wurtz Coupling: Grignard reagent reacts with unreacted alkyl halide.- Enolization: Grignard acts as a base on the ketone.- Reduction: Grignard with β-hydrogens reduces the ketone.- Add the alkyl halide slowly during Grignard formation.- Perform the ketone addition at low temperatures (0 °C or below).- Use a less sterically hindered Grignard reagent if possible.- Consider using an organolithium reagent, which is less prone to enolization.- Add CeCl₃ to enhance nucleophilic addition.
Formation of Biphenyl-like Side Products - High concentration of alkyl halide during Grignard formation.- Slow, dropwise addition of the alkyl halide to the magnesium suspension.[15]
Difficulty in Reducing the Tertiary Alcohol - Steric hindrance around the hydroxyl group.- Inappropriate choice of reduction method.- Convert the alcohol to a good leaving group (e.g., tosylate) followed by reduction with a strong hydride source like LiAlH₄.[16]- Employ the Barton-McCombie deoxygenation for a direct, albeit two-step, conversion.[6][7][8][9]

Quantitative Data Summary

The yield of Grignard reactions involving sterically hindered ketones is highly dependent on the reaction conditions. Below is a table summarizing expected outcomes based on literature for similar systems.

Grignard Reagent Ketone Solvent Temperature (°C) Major Product Approx. Yield (%) Side Products
sec-Butylmagnesium Bromide2,4-Dimethyl-3-pentanoneDiethyl Ether0 to RT3-Ethyl-2,4,6-trimethylheptan-3-ol40-60Enolization product (ketone), Reduction product (secondary alcohol)
sec-Butylmagnesium Bromide2,4-Dimethyl-3-pentanoneTHF0 to RT3-Ethyl-2,4,6-trimethylheptan-3-ol50-70Enolization product (ketone), Reduction product (secondary alcohol)
Isopropylmagnesium BromideDiisopropyl KetoneDiethyl EtherRTDiisopropylcarbinol (Reduction Product)MajorTertiary Alcohol (minor)

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,4,6-trimethylheptan-3-ol via Grignard Reaction

Grignard_Workflow cluster_prep Preparation cluster_reaction Grignard Formation & Reaction cluster_workup Work-up & Purification A Flame-dry glassware under N2 B Add Mg turnings and Iodine A->B C Prepare solution of 2-bromobutane in anhydrous Et2O B->C D Add a small amount of 2-bromobutane solution to initiate C->D E Add remaining 2-bromobutane dropwise to maintain reflux D->E F Cool Grignard reagent to 0°C E->F G Add solution of 2,4-dimethyl-3-pentanone in Et2O dropwise F->G H Stir at room temperature G->H I Quench with saturated aq. NH4Cl H->I J Extract with Et2O I->J K Wash with brine, dry over Na2SO4 J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M

Caption: Experimental workflow for the Grignard synthesis of the tertiary alcohol.

Materials:

  • Magnesium turnings (1.1 eq)

  • Iodine (catalytic amount)

  • 2-Bromobutane (1.0 eq)

  • 2,4-Dimethyl-3-pentanone (1.0 eq)

  • Anhydrous diethyl ether (or THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard flame-dried glassware for inert atmosphere reactions

Procedure:

  • Preparation of Grignard Reagent:

    • Place magnesium turnings and a small crystal of iodine in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 2-bromobutane solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remainder of the 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard solution to 0 °C using an ice-water bath.

    • Dissolve 2,4-dimethyl-3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude tertiary alcohol by flash column chromatography or distillation.

Step 2: Reduction of 3-Ethyl-2,4,6-trimethylheptan-3-ol via Barton-McCombie Deoxygenation

Procedure Overview: This is a two-part procedure: first, the formation of a xanthate ester from the tertiary alcohol, and second, the radical-mediated deoxygenation.

  • Formation of the Xanthate Ester:

    • Dissolve the tertiary alcohol in anhydrous THF and cool to -78 °C.

    • Add a strong base (e.g., NaH or n-BuLi) to deprotonate the alcohol.

    • Add carbon disulfide (CS₂) followed by methyl iodide (MeI) to form the S-methyl xanthate.

    • Purify the xanthate ester by column chromatography.

  • Deoxygenation:

    • Dissolve the purified xanthate in a suitable solvent like toluene (B28343) or benzene.

    • Add tributyltin hydride (Bu₃SnH) and a radical initiator such as azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product, which will contain tin byproducts, by column chromatography to yield this compound.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Start Low Yield of Final Product Grignard_Issue Problem in Grignard Step? Start->Grignard_Issue Reduction_Issue Problem in Reduction Step? Start->Reduction_Issue No_Reaction Reaction Not Initiating? Grignard_Issue->No_Reaction Check TLC/GC of crude Side_Reactions Side Reactions Occurring? Grignard_Issue->Side_Reactions Check TLC/GC of crude Incomplete_Reduction Incomplete Deoxygenation? Reduction_Issue->Incomplete_Reduction Check TLC/GC of crude Cause_Moisture Moisture Present No_Reaction->Cause_Moisture Cause Cause_MgO MgO Layer on Mg No_Reaction->Cause_MgO Cause Cause_Enolization Enolization Side_Reactions->Cause_Enolization Cause: Ketone Recovered Cause_Reduction Reduction by Grignard Side_Reactions->Cause_Reduction Cause: Secondary Alcohol Formed Cause_Radical_Trap Inefficient Radical Chain Incomplete_Reduction->Cause_Radical_Trap Cause

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Alkylation of Heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of alkylation reactions involving heptane (B126788) derivatives. Our focus is on identifying and mitigating common side reactions to improve yield, purity, and process efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the alkylation of heptane derivatives?

A1: During the alkylation of iso-paraffins like heptane derivatives with olefins, several undesirable side reactions can occur simultaneously with the main reaction. These include:

  • Polymerization/Oligomerization: This is a primary side reaction where olefins react with each other to form long-chain polymers instead of with the iso-paraffin. This reduces the yield of the desired alkylate and is more likely at low iso-paraffin-to-olefin ratios.[1][2][3]

  • Cracking and Disproportionation: At elevated temperatures, larger hydrocarbon molecules can break down into smaller, lower molecular weight fragments.[2][4][5]

  • Isomerization: While sometimes beneficial for improving octane (B31449) quality in fuel production, uncontrolled isomerization can lead to a mixture of products with different properties.[2]

  • Hydrogen Transfer Reactions: These reactions can lead to the formation of saturated hydrocarbons (like propane (B168953) from a propylene (B89431) feed) and different olefins, which can then undergo further alkylation, complicating the product mixture.[2]

  • Conjunct Polymer/Acid Soluble Oil (ASO) Formation: These are complex, undesirable byproducts that are soluble in the acid catalyst, leading to a decrease in the acid's strength and activity. This is often referred to as "acid sludge" or "red oil".[6][7]

  • Coke Formation: Particularly with solid acid catalysts like zeolites, carbonaceous deposits (coke) can form on the catalyst surface, leading to deactivation.[4]

Q2: How does the choice of catalyst impact the formation of side products?

A2: The catalyst is a critical factor in controlling alkylation selectivity. Strong acids are required to catalyze the reaction.[8]

  • Sulfuric Acid (H₂SO₄) and Hydrofluoric Acid (HF): These are common liquid acid catalysts. The reaction's success heavily depends on maintaining high acid strength (typically 88-98%).[7][9] If the acid concentration drops, the rate of side reactions, especially polymerization and ASO formation, increases dramatically, potentially leading to a "runaway" reaction that consumes all the acid.[7][10]

  • Solid Acid Catalysts (e.g., Zeolites): These offer advantages in terms of easier separation and regeneration. However, they can be susceptible to deactivation via coke formation.[4][11] The pore structure and acidity (Brønsted vs. Lewis acid sites) of the zeolite can influence the product distribution; for example, Brønsted sites are active in oligomerization.[5]

Q3: My reaction is producing a high amount of polymer byproducts. How can I minimize this?

A3: Excessive polymerization is a common issue, typically caused by an insufficient concentration of the iso-paraffin (e.g., isobutane (B21531) or a heptane isomer) at the reaction site. To suppress polymerization, it is crucial to:

  • Maintain a High Iso-paraffin to Olefin Ratio: This is one of the most important operating parameters. A high ratio ensures that an olefin molecule is more likely to react with an iso-paraffin than with another olefin.[1][5] Ratios of 7:1 to 12:1 are often used in industrial processes.[12]

  • Ensure Efficient Mixing: The reaction often occurs at the interface between the hydrocarbon and acid phases.[3] Vigorous agitation is necessary to create a fine emulsion and ensure the reactants are in close contact with the catalyst, promoting the desired alkylation over olefin polymerization.

  • Control Reaction Temperature: Alkylation is exothermic. Lower temperatures (e.g., 0-30°C) are generally favored to reduce the rates of side reactions.[1] Inadequate cooling can lead to temperature spikes that accelerate polymerization.

Q4: What is the effect of feedstock impurities on my alkylation reaction?

A4: Feedstock purity is critical for minimizing side reactions and reducing catalyst consumption. Common contaminants and their effects include:

  • Water: Dilutes the acid catalyst, reducing its effectiveness and promoting side reactions.[1][6]

  • Dienes: These compounds readily polymerize, leading to increased acid consumption and the formation of ASO.[6]

  • Sulfur Compounds: Can lead to the formation of light ASO, which is difficult to remove from the unit.[6]

  • Higher Carbon Chains (>C5): Can also contribute to polymerization and increase acid consumption.[6] It is essential to treat the feedstock to remove these contaminants before it enters the reactor.[1][6]

Troubleshooting Guide

Issue Observed Potential Cause(s) Recommended Action(s)
Low Alkylate Yield, High Polymer Content 1. Low iso-paraffin to olefin ratio.[1][5] 2. Poor mixing/agitation. 3. Low acid strength.[10]1. Increase the recycle or fresh feed of the iso-paraffin. 2. Increase stirrer speed or improve reactor baffling. 3. Add fresh, concentrated acid and remove spent acid.[7]
High Levels of Light Ends (e.g., Propane, Butane) 1. Cracking reactions due to high temperature.[4] 2. Hydrogen transfer side reactions.[2]1. Lower the reaction temperature; ensure adequate cooling. 2. Optimize catalyst and temperature; this is sometimes inherent to the feedstock (e.g., propylene).
Rapid Catalyst Deactivation (Solid Catalysts) 1. Coke formation on the catalyst surface.[4] 2. Poisoning of active sites by feed impurities (e.g., sulfur).[4]1. Operate at the lowest feasible temperature. Implement a regeneration cycle for the catalyst. 2. Ensure high purity of all reactants and carrier gases.
Product Has Poor Octane Number / Undesirable Isomer Mix 1. Sub-optimal reaction temperature.[11] 2. Undesirable isomerization or cracking.[2] 3. Feed composition (e.g., 1-butene (B85601) vs. 2-butene).[2]1. Adjust the reaction temperature. Optimal temperatures can be catalyst-specific. 2. Lower temperature and/or reduce residence time. 3. If possible, adjust feed to favor isomers that produce higher-octane products.

Quantitative Data Summary

The following tables summarize key quantitative data related to alkylation processes, primarily focusing on isobutane/butene alkylation, which serves as a model for paraffin (B1166041) alkylation.

Table 1: Typical Operating Conditions for Acid-Catalyzed Alkylation

ParameterSulfuric Acid (H₂SO₄)Hydrofluoric Acid (HF)Source(s)
Reaction Temperature 2 - 13 °C16 - 38 °C[1][8][12]
Acid Strength (wt %) 88 - 96%> 85%[7][9]
Isobutane:Olefin Ratio (molar) 7:1 - 12:17:1 - 12:1[12]
Reactor Pressure ~0.48 MPa (Sufficient to maintain liquid phase)Sufficient to maintain liquid phase[8][12]

Table 2: Example Product Composition from Butene Alkylation

Product ComponentTypical Weight % in AlkylateSource(s)
C₅-C₇ Hydrocarbons ~10 - 15%[13]
Trimethylpentanes (TMPs) ~45 - 65%[13][14]
Dimethylhexanes (DMHs) ~8 - 10%[12][13]
Other C₈ Iso-alkanes ~5 - 10%[14]
Heavy Alkylate (C₉+) ~10 - 25%[13]
Note: Composition is highly dependent on feedstock, catalyst, and operating conditions.

Experimental Protocols

Protocol: General Procedure for Lab-Scale Liquid-Phase Acid-Catalyzed Alkylation

This protocol outlines a general method for conducting a batch alkylation experiment, focusing on minimizing side reactions.

1. Materials & Setup:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and cooling circulator.

  • Two separate feed vessels/syringes for the iso-paraffin (e.g., 2,2,4-trimethylpentane) and the olefin.

  • Catalyst: Concentrated sulfuric acid (e.g., 96-98%).

  • Nitrogen or Argon line for inert atmosphere.

  • Quenching solution (e.g., ice-cold dilute sodium bicarbonate).

  • Extraction solvent (e.g., diethyl ether or pentane).

  • Drying agent (e.g., anhydrous MgSO₄).

2. Procedure:

  • Reactor Preparation: Assemble and dry all glassware. Purge the reactor with an inert gas.

  • Charging Catalyst and Iso-paraffin: Add the desired volume of sulfuric acid to the reactor. Begin stirring vigorously to ensure good mixing. Cool the reactor jacket to the target temperature (e.g., 5 °C). Once the acid is at temperature, add the iso-paraffin to the reactor.

  • Olefin Addition: Slowly add the olefin reactant dropwise or via syringe pump over an extended period (e.g., 1-2 hours). A slow addition rate is critical to maintain a high instantaneous ratio of iso-paraffin to olefin, which suppresses polymerization.[1]

  • Reaction: Allow the mixture to react for a set period (e.g., 30-60 minutes) after the olefin addition is complete, maintaining constant temperature and stirring.

  • Quenching: Stop the stirrer and allow the phases to separate. Carefully transfer the upper hydrocarbon layer to a separate flask containing an ice-cold quenching solution to neutralize any remaining acid.

  • Workup: Transfer the quenched mixture to a separatory funnel. Wash the organic layer with brine, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product using Gas Chromatography (GC) or GC-MS to determine the product distribution and quantify the yield of desired alkylates versus side products.

Visualizations

Side_Reaction_Factors cluster_conditions Reaction Parameters cluster_outcomes Reaction Outcomes cluster_side_products Common Side Products Temp Temperature Desired Desired Alkylate Temp->Desired Low Side Side Products Temp->Side High Ratio Iso-paraffin:Olefin Ratio Ratio->Desired High Ratio->Side Low Purity Feedstock Purity Purity->Desired High Purity->Side Low Catalyst Catalyst Activity Catalyst->Desired Optimal Catalyst->Side Low/Degraded Mixing Mixing Efficiency Mixing->Desired High Mixing->Side Low Poly Polymerization Side->Poly Crack Cracking Side->Crack ASO ASO / Sludge Side->ASO Isomer Isomerization Side->Isomer

Caption: Key parameters influencing the outcome of alkylation reactions.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis cluster_troubleshoot Troubleshooting Checkpoints Feed 1. Feedstock Purification (Remove H₂O, Dienes) Setup 2. Assemble & Purge Reactor Feed->Setup Charge 3. Charge Catalyst & Iso-paraffin Setup->Charge Cool 4. Cool to Target Temperature Charge->Cool Add 5. Slow Olefin Addition Cool->Add React 6. Stir at Temp Add->React Check_Ratio High Iso:Olefin Ratio? Add->Check_Ratio Settle 7. Settle & Separate Phases React->Settle Check_Temp Temp Stable? React->Check_Temp Check_Acid Acid Strength OK? React->Check_Acid Quench 8. Quench Organic Layer Settle->Quench Extract 9. Wash & Dry Quench->Extract Analyze 10. Analyze Product (GC) Extract->Analyze

Caption: Experimental workflow for acid-catalyzed alkylation.

References

Improving yield and purity of "3-Ethyl-2,4,6-trimethylheptane"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Ethyl-2,4,6-trimethylheptane

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A practical and common method for synthesizing highly branched alkanes like this compound is a three-step process:

  • Grignard Reaction: A Grignard reagent is reacted with a ketone to form a tertiary alcohol.[1][2][3] For this compound, this would involve the reaction of 2,4-dimethyl-3-pentanone (B156899) with sec-butylmagnesium bromide.

  • Dehydration: The resulting tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene.[4][5][6][7][8]

  • Hydrogenation: The alkene is subsequently hydrogenated to the desired saturated alkane, this compound, using a metal catalyst.[9][10][11][12][13]

Q2: My Grignard reaction is not initiating. What could be the problem?

A2: Failure of a Grignard reaction to initiate is a common issue. Here are some potential causes and solutions:

  • Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[14][15] Ensure all glassware is rigorously dried (oven or flame-dried) and that anhydrous solvents are used.[14]

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.[15][16] Try crushing the magnesium turnings just before use to expose a fresh surface.[15][16] A small crystal of iodine can also be added to activate the magnesium.[14][15]

  • Impure Alkyl Halide: The alkyl halide used to prepare the Grignard reagent should be pure and dry.[16]

Q3: The yield of my Grignard reaction is low. What are the likely causes?

A3: Low yields in Grignard reactions can often be attributed to side reactions.[14]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide.[14] To minimize this, add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.[14]

  • Protonation by Moisture: As mentioned, any trace of water will quench the Grignard reagent.[14]

  • Incomplete Reaction: Ensure the reaction has gone to completion by allowing sufficient time and, if necessary, gentle heating.[14]

Q4: How can I improve the purity of my final product, this compound?

A4: Achieving high purity for a branched alkane often requires careful purification steps.

  • Fractional Distillation: This is a very effective method for separating alkanes with different boiling points.[17] Unreacted starting materials and byproducts from the Grignard and dehydration steps will likely have different boiling points than the final product.

  • Chromatography: Column chromatography using a non-polar stationary phase like silica (B1680970) gel can be used to separate the non-polar alkane from more polar impurities.

  • Urea Adduction: This technique can be used to separate linear alkanes from branched alkanes.[18] While not directly applicable for purifying the branched product itself, it can be used to remove any linear alkane impurities.

Troubleshooting Guides

Low Yield Troubleshooting
Symptom Possible Cause Suggested Solution
Low yield of tertiary alcohol after Grignard reactionPresence of moistureRigorously dry all glassware and use anhydrous solvents.[14]
Inactive magnesiumActivate magnesium with iodine or by crushing it.[15][16]
Wurtz coupling side reactionAdd the alkyl halide dropwise to the magnesium.[14]
Low yield of alkene after dehydrationIncomplete reactionIncrease reaction time or temperature. Consider a stronger acid catalyst.[7]
Carbocation rearrangementUse milder dehydration conditions. Tertiary alcohols are less prone to rearrangement but it can still occur.[7]
Low yield of alkane after hydrogenationInactive catalystEnsure the catalyst is fresh and handled under an inert atmosphere.
Insufficient hydrogen pressureIncrease the hydrogen pressure according to the reaction scale and catalyst.
Low Purity Troubleshooting
Symptom Impurity Detected by GC-MS Possible Source Suggested Solution
Peak corresponding to the starting ketoneIncomplete Grignard reactionIncrease the amount of Grignard reagent or the reaction time.
Peak corresponding to a dimer of the Grignard's alkyl groupWurtz coupling during Grignard formationSlow addition of the alkyl halide during Grignard preparation.[14]
Peaks corresponding to isomeric alkenesIncomplete hydrogenationIncrease hydrogenation time, catalyst loading, or hydrogen pressure.
Peaks corresponding to other alkanesContamination or side reactionsPurify by fractional distillation or preparative gas chromatography.

Experimental Protocols

Synthesis of 3-Ethyl-2,4,6-trimethylheptan-3-ol (Grignard Reaction)
  • Preparation: All glassware must be oven-dried at 120°C overnight and assembled hot under a nitrogen atmosphere.

  • Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel and a condenser, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine. A solution of 2-bromobutane (B33332) (1.2 equivalents) in anhydrous diethyl ether is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

  • Reaction with Ketone: The Grignard reagent solution is cooled to 0°C. A solution of 2,4-dimethyl-3-pentanone (1.0 equivalent) in anhydrous diethyl ether is added dropwise.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol.

Dehydration of 3-Ethyl-2,4,6-trimethylheptan-3-ol
  • The crude tertiary alcohol is dissolved in a suitable solvent like toluene.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC or GC until the starting alcohol is consumed.

  • The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous magnesium sulfate, and the solvent is removed.

Hydrogenation of the Alkene Mixture
  • The crude alkene mixture is dissolved in a solvent such as ethanol (B145695) or ethyl acetate.

  • A catalytic amount of palladium on carbon (Pd/C) is added.[9][10]

  • The reaction vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere (typically with a balloon or at a higher pressure in a specialized apparatus).

  • The mixture is stirred vigorously until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product is then purified by fractional distillation.

Visualizations

experimental_workflow start Starting Materials (2-bromobutane, Mg, 2,4-dimethyl-3-pentanone) grignard Grignard Reaction start->grignard alcohol Tertiary Alcohol (3-Ethyl-2,4,6-trimethylheptan-3-ol) grignard->alcohol dehydration Dehydration alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation product Crude this compound hydrogenation->product purification Purification (Fractional Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Synthetic workflow for this compound.

low_yield_troubleshooting start Low Yield Observed grignard_step Low yield after Grignard? start->grignard_step dehydration_step Low yield after Dehydration? grignard_step->dehydration_step No moisture Check for moisture? (Dry glassware/solvents) grignard_step->moisture Yes hydrogenation_step Low yield after Hydrogenation? dehydration_step->hydrogenation_step No incomplete_dehydration Incomplete reaction? dehydration_step->incomplete_dehydration Yes catalyst_activity Catalyst active? hydrogenation_step->catalyst_activity Yes mg_activation Activate Mg surface? moisture->mg_activation No solution1 Solution: Rigorous anhydrous technique moisture->solution1 Yes mg_activation->dehydration_step No solution2 Solution: Use fresh Mg, add iodine mg_activation->solution2 Yes incomplete_dehydration->hydrogenation_step No solution3 Solution: Increase reaction time/temp incomplete_dehydration->solution3 Yes h2_pressure Sufficient H2 pressure? catalyst_activity->h2_pressure Yes solution4 Solution: Use fresh catalyst catalyst_activity->solution4 No solution5 Solution: Increase H2 pressure h2_pressure->solution5 No

Caption: Troubleshooting decision tree for low yield.

low_purity_troubleshooting start Low Purity Observed (via GC-MS) ketone_impurity Starting Ketone Present? start->ketone_impurity alkene_impurity Alkene Impurities Present? ketone_impurity->alkene_impurity No solution1 Solution: Increase Grignard reagent stoichiometry or reaction time. ketone_impurity->solution1 Yes other_alkane_impurity Other Alkane Impurities? alkene_impurity->other_alkane_impurity No solution2 Solution: Increase hydrogenation time, catalyst loading, or H2 pressure. alkene_impurity->solution2 Yes solution3 Solution: Improve purification by fractional distillation. other_alkane_impurity->solution3 Yes

Caption: Troubleshooting decision tree for low purity.

References

Overcoming steric hindrance in "3-Ethyl-2,4,6-trimethylheptane" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Ethyl-2,4,6-trimethylheptane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly those related to steric hindrance, during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the highly branched alkane, this compound. Two plausible synthetic routes are considered: a Grignard-based approach and an organocuprate (Gilman reagent) approach, both designed to mitigate steric hindrance.

Route 1: Grignard Reagent Addition to a Sterically Hindered Ketone

This route involves the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Logical Workflow for Grignard-Based Synthesis

A Start: 2,4-Dimethylpentan-3-one B React with sec-Butylmagnesium bromide (Grignard Reagent) A->B C Acid-catalyzed Dehydration B->C F Low Yield of Tertiary Alcohol B->F D Hydrogenation (e.g., H2/Pd-C) C->D G Side Product Formation (e.g., Elimination) C->G E Product: this compound D->E

Caption: Grignard-based synthesis workflow for this compound.

Issue Potential Cause Troubleshooting Steps
Low or no yield of the tertiary alcohol intermediate after Grignard reaction Steric Hindrance: The bulky Grignard reagent and the ketone may be sterically hindered, preventing an effective reaction.1. Use a more reactive Grignard reagent: Consider preparing the Grignard reagent from the corresponding alkyl iodide instead of bromide or chloride. 2. Elevate the reaction temperature: Carefully increasing the temperature may provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions. 3. Use a different solvent: Switching to a higher-boiling ether solvent like THF or DME might facilitate the reaction.[1]
Formation of unexpected byproducts during Grignard reaction Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate and unreacted starting material after workup.1. Use a less basic Grignard reagent if possible. 2. Lower the reaction temperature: Add the Grignard reagent slowly at a lower temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Low yield of the final alkane after hydrogenation Incomplete Dehydration: If the dehydration of the tertiary alcohol is not complete, the starting alcohol will not be hydrogenated to the desired alkane.1. Ensure complete dehydration: Monitor the reaction by TLC or GC-MS. If necessary, increase the reaction time or the amount of acid catalyst. 2. Purify the intermediate alkene: Isolate and purify the alkene before proceeding to the hydrogenation step to remove any unreacted alcohol.
Rearrangement during dehydration Carbocation Instability: The tertiary carbocation formed during acid-catalyzed dehydration may undergo rearrangement to a more stable carbocation, leading to isomeric alkenes and consequently, isomeric alkanes upon hydrogenation.1. Use a milder dehydrating agent: Consider using reagents like POCl₃ in pyridine, which can minimize carbocation rearrangements.

Route 2: Organocuprate (Gilman Reagent) Coupling

This approach utilizes a lithium diorganocuprate reagent to couple with an appropriate alkyl halide, a method known to be effective for reactions with sterically hindered substrates.

Signaling Pathway for Organocuprate Synthesis

A Start: 2-Bromo-3-methylbutane B React with Lithium A->B C sec-Butyllithium (B1581126) B->C D React with Copper(I) Iodide C->D E Lithium di(sec-butyl)cuprate (Gilman Reagent) D->E H Low Yield of Gilman Reagent D->H F React with 1-Bromo-2,4-dimethylpentane (B1290249) E->F G Product: this compound F->G I Homocoupling of Alkyl Halide F->I

Caption: Organocuprate-based synthesis pathway for this compound.

Issue Potential Cause Troubleshooting Steps
Low yield of the desired alkane Inefficient Coupling: Steric hindrance on both the organocuprate and the alkyl halide can lead to a slow or incomplete reaction.1. Use a more reactive alkyl halide: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides.[2] 2. Increase reaction time and/or temperature: Allow the reaction to proceed for a longer duration. A moderate increase in temperature may also improve the yield, but should be done cautiously to avoid decomposition of the organocuprate.
Formation of homocoupled byproducts Wurtz-type Coupling: The alkyllithium intermediate can react with the starting alkyl halide before the formation of the organocuprate.1. Ensure complete formation of the alkyllithium: Add the lithium to the alkyl halide solution and allow sufficient time for the reaction to complete before adding the copper(I) salt. 2. Slow addition of the second alkyl halide: Add the second alkyl halide dropwise to the solution of the Gilman reagent at a low temperature to minimize side reactions.
Decomposition of the organocuprate reagent Presence of Oxygen or Moisture: Organocuprates are sensitive to air and moisture.1. Maintain strictly anhydrous and inert conditions: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Difficulty in product purification Similar boiling points of product and byproducts: The desired product and any unreacted starting materials or homocoupled byproducts may have very similar boiling points, making purification by distillation challenging.1. Use column chromatography: Purification by column chromatography on silica (B1680970) gel with a non-polar eluent (e.g., hexanes) can be an effective method for separating the desired alkane from impurities.

Data Presentation

Table 1: Comparison of Theoretical Synthesis Routes

Parameter Route 1: Grignard-based Route 2: Organocuprate-based
Key Reaction Nucleophilic addition of a Grignard reagent to a ketoneSN2-like coupling of a Gilman reagent with an alkyl halide
Key Challenge High steric hindrance at the carbonyl carbonSteric hindrance at the coupling centers
Typical Yields Moderate to High (for less hindered systems)Good to Excellent (known for coupling hindered substrates)[3][4]
Number of Steps 3 (Grignard reaction, dehydration, hydrogenation)2 (Organocuprate formation and coupling)
Reagent Sensitivity Grignard reagents are sensitive to moisture and protic solvents.Organocuprates are highly sensitive to air and moisture.[5]

Experimental Protocols

Protocol 1: Synthesis via Grignard Reagent Addition

Objective: To synthesize this compound from 2,4-dimethylpentan-3-one and sec-butylmagnesium bromide.

Materials:

  • 2,4-Dimethylpentan-3-one

  • sec-Butyl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Concentrated sulfuric acid

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of sec-Butylmagnesium bromide: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining sec-butyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Grignard Addition: Cool the Grignard reagent solution to 0 °C. Add a solution of 2,4-dimethylpentan-3-one in anhydrous diethyl ether dropwise with vigorous stirring. After the addition, allow the mixture to warm to room temperature and stir for several hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Dehydration: To the crude alcohol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture to distill the resulting alkene.

  • Hydrogenation: Dissolve the purified alkene in ethanol (B145695) and add 10% Pd/C. Place the mixture in a hydrogenation apparatus and expose it to hydrogen gas at a suitable pressure. Monitor the reaction until the uptake of hydrogen ceases.

  • Purification: Filter the reaction mixture through celite to remove the catalyst. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography to yield this compound.

Protocol 2: Synthesis via Organocuprate Coupling

Objective: To synthesize this compound from lithium di(sec-butyl)cuprate and 1-bromo-2,4-dimethylpentane.

Materials:

  • sec-Butyl bromide

  • Lithium metal

  • Copper(I) iodide

  • 1-Bromo-2,4-dimethylpentane

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of sec-Butyllithium: In a flame-dried, three-necked flask under an inert atmosphere, add lithium metal to anhydrous diethyl ether. Add a solution of sec-butyl bromide in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition, stir the mixture at room temperature for one hour.

  • Formation of the Gilman Reagent: Cool the sec-butyllithium solution to -78 °C. In a separate flask, suspend copper(I) iodide in anhydrous diethyl ether and cool to -78 °C. Transfer the sec-butyllithium solution to the copper(I) iodide suspension via a cannula. Allow the mixture to stir at low temperature until the Gilman reagent forms.

  • Coupling Reaction: Slowly add a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether to the Gilman reagent at -78 °C. Allow the reaction to warm slowly to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (silica gel, hexanes) to yield this compound.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue in the synthesis of this compound?

A1: The target molecule is a highly branched alkane. The carbon backbone has multiple substituents, which creates a crowded environment around the reaction centers. This crowding, known as steric hindrance, can prevent reagents from approaching each other effectively, thus slowing down or completely inhibiting the desired bond-forming reactions.[6]

Q2: Which synthetic route is theoretically better for this molecule, the Grignard or the organocuprate approach?

A2: While both routes are plausible, the organocuprate (Gilman reagent) approach is generally more effective for the synthesis of sterically hindered compounds.[3] Gilman reagents are softer nucleophiles than Grignard reagents and are well-known to undergo SN2-type reactions with hindered alkyl halides with good yields. The Grignard reaction with a highly substituted ketone might suffer from competing side reactions like enolization.

Q3: Can I use a Wittig reaction to form one of the C-C bonds?

A3: A Wittig reaction could be considered to form an alkene precursor. However, the Wittig reaction is also sensitive to steric hindrance, especially when forming tetrasubstituted double bonds, which would be required for this synthesis. The reaction of a sterically hindered ketone with a bulky ylide would likely result in low yields.[7]

Q4: How can I confirm the identity and purity of my final product?

A4: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity can be assessed by gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Both Grignard reagents and organolithium/organocuprate reagents are highly reactive and pyrophoric (ignite spontaneously in air). They also react violently with water and other protic solvents. All reactions involving these reagents must be carried out under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and flame-dried glassware. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.

References

"3-Ethyl-2,4,6-trimethylheptane" peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography

Topic: Troubleshooting Peak Tailing for 3-Ethyl-2,4,6-trimethylheptane

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the gas chromatographic analysis of this compound and other branched alkanes.

Troubleshooting Guide

Use the following workflow and detailed question-and-answer section to systematically identify and resolve the root cause of peak tailing in your chromatogram.

G start Peak Tailing Observed for This compound q1 Are ALL peaks in the chromatogram tailing? start->q1 physical_issue Likely a PHYSICAL issue (Flow Path Disruption) q1->physical_issue  Yes chemical_issue Likely a CHEMICAL or ADSORPTION issue q1->chemical_issue  No   check_cut 1. Check Column Cut Is it clean and at a 90° angle? physical_issue->check_cut check_install 2. Check Column Installation Is it at the correct depth in the inlet and detector? check_cut->check_install check_leaks 3. Check for Leaks Are all fittings secure? check_install->check_leaks solution1 Re-cut, reinstall, or re-tighten connections. check_leaks->solution1 check_liner 1. Inspect Inlet Liner Is it visibly dirty or active? chemical_issue->check_liner check_column_head 2. Suspect Column Contamination Accumulation of non-volatile residue? check_liner->check_column_head check_temp 3. Check Inlet Temperature Is it too low for complete volatilization? check_column_head->check_temp solution2 Replace liner, trim column, or increase inlet temperature. check_temp->solution2

Caption: Troubleshooting workflow for diagnosing peak tailing in gas chromatography.

Question 1: My chromatogram shows tailing peaks. Where do I begin?

Answer: The first step is to determine the scope of the problem.[1] Observe your entire chromatogram, from the solvent peak to the latest eluting compound.

  • If ALL peaks are tailing: The issue is likely physical and related to a disruption in the carrier gas flow path.[1][2][3] This affects all compounds indiscriminately. Proceed to the "Physical Issues" section of the troubleshooting guide.

  • If ONLY SPECIFIC peaks are tailing (e.g., this compound and other high boilers): The problem is more likely chemical, involving unwanted interactions between your analyte and the system.[1][4] This is often due to active sites or contamination. Proceed to the "Chemical/Adsorption Issues" section.

Question 2: All of my peaks are tailing. What are the common physical causes?

Answer: When every peak tails, it points to a system-wide problem that disrupts the flow of carrier gas. The most common culprits are:

  • Improper Column Installation: If the column is set too high or too low within the inlet, it can create unswept "dead" volumes where analyte molecules are temporarily trapped, causing them to elute later and form a tail.[2][4] The same issue can occur at the detector connection.

  • Poor Column Cut: The end of the capillary column must be perfectly flat and at a 90° angle to the column wall.[4][5] A jagged or uneven cut creates turbulence in the gas flow, leading to band broadening and peak tailing.[2][3] This can result in a distinctive "chair-shaped" peak.[2]

  • System Leaks: A leak at the inlet septum, column fittings, or other connections will disrupt the constant pressure and flow of the carrier gas, which can manifest as tailing peaks.

Question 3: Only the peak for this compound is tailing. What could be the cause?

Answer: Tailing that affects specific compounds, particularly those that are less volatile, often points to an adsorption issue. Although alkanes are non-polar, they can still be retained by active sites in the system.[4]

  • Contaminated Inlet Liner: Over time, the inlet liner can become coated with non-volatile residues from previous samples.[4] These residues can act as active sites, adsorbing analytes and releasing them slowly.

  • Column Contamination: The first few centimeters of the analytical column can accumulate non-volatile material, creating an active site where analytes can interact.[4][6] This is especially common when analyzing complex or "dirty" samples.

  • Insufficient Inlet Temperature: While less common for non-polar alkanes, if the inlet temperature is too low, higher-boiling compounds like this compound may not volatilize instantly and completely, leading to a slow, tailing introduction onto the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured quantitatively?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[4] In an ideal chromatogram, peaks are perfectly symmetrical (Gaussian). Tailing negatively impacts analysis by reducing resolution and making peak integration less accurate and reproducible.[4][5][7] It is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value greater than 1.5 typically indicates a problem that requires investigation.[5]

G cluster_0 cluster_1 ideal Ideal Gaussian Peak (Symmetrical) tailing Tailing Peak (Asymmetrical) analyte_ideal Analyte Molecules column_ideal Inert GC Column analyte_ideal->column_ideal Uniform Migration detector_ideal Detector column_ideal->detector_ideal Sharp, Cohesive Band detector_ideal->ideal analyte_tail Analyte Molecules column_tail Column with Active Sites analyte_tail->column_tail Differential Migration detector_tail Detector column_tail->detector_tail Broadened Band active_site Active Site (e.g., contamination) column_tail->active_site Adsorption/ Desorption detector_tail->tailing active_site->detector_tail Delayed Molecules

Caption: The mechanism of peak tailing due to active sites in the GC system.

Q2: Why would a non-polar compound like an alkane interact with the system to cause tailing?

A2: While alkanes do not have strong polar interactions (like with silanol (B1196071) groups), they can still be adsorbed by non-volatile organic residues in the inlet or at the head of the column.[4] If you have previously injected samples with heavy, non-volatile components, these can contaminate the system and act as a new, unintended stationary phase that retains analytes, leading to tailing.

Q3: Can my injection technique cause peak tailing?

A3: Yes. In splitless injection, if the initial oven temperature is too high (e.g., not at least 20°C below the solvent's boiling point), the sample solvent may not condense properly at the column head.[5] This can lead to poor focusing of analytes, which can manifest as broad or tailing peaks. Additionally, a slow injection speed can introduce the sample over a longer period, contributing to broader, tailing peaks.

Q4: How does column trimming help resolve peak tailing?

A4: Column trimming involves removing a small section (e.g., 10-20 cm) from the inlet end of the GC column.[5] This is an effective solution when the front of the column has become contaminated with non-volatile residues that act as active sites.[4][6] By removing the contaminated section, you present a fresh, inert surface for the sample introduction, restoring peak shape.

Quantitative Impact of Troubleshooting

The following table provides a hypothetical example of how corrective actions can improve the Tailing Factor for this compound.

Experimental ConditionObservationTailing Factor (Tf)Action Taken
Initial Run Severe peak tailing observed for the analyte.2.1-
After Liner Replacement Minor improvement, but tailing still present.1.8Replaced contaminated inlet liner.
After Column Trim Significant improvement in peak symmetry.1.2Trimmed 15 cm from the column inlet.
Final Optimized Run Symmetrical, Gaussian peak shape.1.1Maintained new liner and trimmed column.

Experimental Protocols

Protocol 1: GC Column Trimming and Installation

This protocol describes the procedure for trimming the front end of a contaminated GC column to restore performance.

Materials:

  • Column cutting tool (ceramic wafer or diamond scribe)

  • Magnifying glass or low-power microscope

  • Appropriate ferrules and column nuts for your GC instrument

  • Lint-free gloves

Procedure:

  • System Cooldown: Ensure the GC oven, inlet, and detector are cooled to room temperature. Turn off the carrier gas flow at the instrument.[4]

  • Column Removal: Wearing gloves, carefully unscrew the column nut from the inlet. Gently pull the column out of the inlet.

  • Trimming the Column:

    • Using a ceramic scoring wafer, gently score the column about 10-20 cm from the end. Do not apply excessive pressure.

    • Gently flex the column at the score to create a clean break.

  • Inspection: Use a magnifying glass to inspect the cut. The surface should be flat, clean, and at a 90° angle with no jagged edges or shards.[4] If the cut is poor, repeat the process.

  • Installation:

    • Slide a new column nut and ferrule onto the freshly cut column end.

    • Consult your GC manufacturer's manual for the correct column insertion depth for your specific inlet.[2] Measure this distance from the end of the ferrule.

    • Insert the column into the inlet to the correct depth and tighten the nut until finger-tight, then tighten an additional half-turn with a wrench. Do not overtighten.

  • System Restoration: Turn the carrier gas back on. Perform a leak check at the inlet fitting. Once leak-free, heat the oven to a moderate temperature to condition the column briefly before running samples.[4]

Protocol 2: Inlet Liner and Septum Replacement

This protocol details the routine maintenance procedure for replacing the inlet liner and septum to prevent contamination.

Materials:

  • New, deactivated inlet liner of the correct type for your application

  • New septum

  • Forceps

  • Lint-free gloves

Procedure:

  • System Cooldown: Ensure the GC inlet has cooled to a safe temperature (below 50°C). Turn off the carrier gas flow.[4]

  • Access Inlet: Unscrew the retaining nut at the top of the GC inlet.

  • Replace Septum: Remove the old septum and the retaining nut. Replace it with a new septum and re-secure the nut. Do not overtighten, as this can cause the septum to core during injections.[4]

  • Remove Liner: Following septum replacement, continue to disassemble the inlet as per your instrument's manual to access the liner. Carefully remove the old liner with forceps, noting its orientation and the position of any O-rings.[4]

  • Install New Liner: Wearing gloves, insert the new, deactivated liner in the exact same orientation as the one you removed. Ensure any O-rings are correctly seated.

  • Reassemble and Restore: Reassemble the inlet, ensuring all connections are secure. Turn the carrier gas back on and perform a leak check. Heat the inlet to its setpoint temperature and allow the system to equilibrate before analysis.[4]

References

Technical Support Center: Resolving Co-elution of 3-Ethyl-2,4,6-trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 3-Ethyl-2,4,6-trimethylheptane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving the co-elution of these complex branched alkane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of this compound?

A1: this compound possesses three chiral centers (at carbons 2, 4, and 6), which results in a total of eight stereoisomers (four pairs of enantiomers). These isomers have very similar physicochemical properties, such as boiling point and polarity, making their separation by standard gas chromatography (GC) challenging. The primary difficulties are:

  • Co-elution of Diastereomers: Diastereomers (stereoisomers that are not mirror images) can often be separated on standard non-polar GC columns, but achieving baseline resolution requires careful optimization of chromatographic conditions.

  • Co-elution of Enantiomers: Enantiomers (non-superimposable mirror images) have identical properties in a non-chiral environment and will co-elute on standard achiral GC columns. Their separation requires the use of a chiral stationary phase.

Q2: What type of GC column is recommended for the initial analysis of this compound isomers?

A2: For the initial separation of diastereomers, a non-polar capillary column is recommended. A common choice is a column with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms). These columns separate compounds primarily based on their boiling points and molecular shape, which often allows for the resolution of diastereomers. For complex mixtures, longer columns (e.g., 60 m or more) can provide the necessary theoretical plates for improved separation.

Q3: How can I resolve the enantiomers of this compound?

A3: To separate the enantiomeric pairs, a chiral stationary phase is mandatory. Cyclodextrin-based chiral columns, such as those with derivatized beta- or gamma-cyclodextrins, are commonly used for the enantioselective separation of various chiral compounds, including hydrocarbons. The choice of the specific cyclodextrin (B1172386) derivative will depend on the exact structure of the isomers.

Q4: How does the oven temperature program affect the resolution of these isomers?

A4: The temperature program is a critical parameter for optimizing the separation of closely eluting isomers.[1] A slower temperature ramp rate (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution.[1] Starting at a lower initial temperature can also improve the separation of more volatile isomers.

Troubleshooting Guides

Issue: Poor Resolution or Co-elution of Diastereomers on a Non-Polar Column

This section provides a systematic approach to troubleshoot and resolve the co-elution of diastereomers of this compound on a standard non-polar GC column.

1. Initial Assessment: Confirm Co-elution

  • Symptom: A single broad or shouldered peak is observed where multiple diastereomers are expected.

  • Action: If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing spectrum indicates the presence of multiple co-eluting compounds. For a Flame Ionization Detector (FID), peak fronting or shouldering is a strong indicator of co-elution.

2. Method Optimization Strategy

The resolution of chromatographic peaks is governed by efficiency, selectivity, and retention. A logical approach to improving separation involves optimizing these factors.

Experimental Protocols

Protocol 1: Separation of Diastereomers on a Non-Polar Column

This protocol outlines a general method for the separation of diastereomers of this compound using a standard non-polar GC column.

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms), 60 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 120 °C

    • Ramp 2: 10 °C/min to 200 °C, hold for 5 minutes

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

Sample Preparation:

  • Prepare a 100 ppm solution of the this compound isomer mixture in hexane.

  • Inject 1 µL of the sample with a split ratio of 50:1.

Protocol 2: Enantioselective Separation on a Chiral Column

This protocol provides a starting point for the separation of enantiomers of this compound.

Instrumentation:

  • Gas Chromatograph with FID or MS detector

  • Column: Derivatized beta-cyclodextrin (B164692) chiral stationary phase (e.g., BGB-172 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 220 °C

  • Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 2 °C/min to 150 °C, hold for 10 minutes

  • Detector Temperature: 250 °C (FID) or MS transfer line at 250 °C

Sample Preparation:

  • Prepare a 50 ppm solution of the isomer mixture in pentane.

  • Inject 1 µL of the sample with a split ratio of 100:1.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the separation of this compound isomers based on the protocols above. This data is for illustrative purposes to demonstrate the expected outcomes of the described methods.

Table 1: Retention Times and Resolution of Diastereomer Pairs on a Non-Polar Column

Diastereomer PairRetention Time (min) - Peak 1Retention Time (min) - Peak 2Resolution (Rs)
Pair A22.1522.301.6
Pair B22.8022.981.8
Pair C23.5023.651.5
Pair D24.1024.301.9

Table 2: Retention Times and Selectivity of Enantiomer Pairs on a Chiral Column

Enantiomer PairRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Separation Factor (α)
Pair 128.5028.851.012
Pair 230.2030.601.013
Pair 332.1032.551.014
Pair 434.8035.301.014

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Co-eluting Isomers start Co-elution Observed check_ms Examine Mass Spectrum Across Peak start->check_ms changing_ms Spectrum Changes? check_ms->changing_ms optimize Optimize GC Method changing_ms->optimize Yes enantiomers Suspect Enantiomers changing_ms->enantiomers No lower_ramp Decrease Temp Ramp Rate optimize->lower_ramp longer_column Use Longer Column optimize->longer_column change_phase Change Stationary Phase optimize->change_phase resolved Resolution Achieved lower_ramp->resolved longer_column->resolved change_phase->resolved chiral_col Use Chiral Column enantiomers->chiral_col chiral_col->resolved Experimental_Workflow GC Analysis Workflow for this compound Isomers sample_prep Sample Preparation (Dilution in Hexane/Pentane) gc_injection GC Injection (Split Mode) sample_prep->gc_injection separation Chromatographic Separation gc_injection->separation non_polar Non-Polar Column (Diastereomer Separation) separation->non_polar Initial Screen chiral Chiral Column (Enantiomer Separation) separation->chiral If Enantiomers Present detection Detection (FID or MS) non_polar->detection chiral->detection data_analysis Data Analysis (Peak Integration & Identification) detection->data_analysis

References

Technical Support Center: NMR Analysis of 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the preparation of "3-Ethyl-2,4,6-trimethylheptane" samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for NMR analysis of the nonpolar alkane, this compound?

A1: For nonpolar compounds like this compound, Deuterated Chloroform (CDCl₃) is the most commonly used and recommended solvent.[1][2][3][4][5] Its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak make it an excellent choice.[1][4]

Q2: What is the optimal concentration for preparing a this compound sample for ¹H and ¹³C NMR?

A2: The ideal concentration depends on the type of NMR experiment being performed. For ¹H NMR, a concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of CDCl₃ is typically sufficient.[6][7] For the less sensitive ¹³C NMR, a more concentrated sample of 50-100 mg in the same solvent volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.[6][7]

Q3: How can I determine the purity of my this compound sample using NMR?

A3: Quantitative NMR (qNMR) can be used to determine the purity of your sample.[8][9][10] This technique involves adding a known amount of an internal standard to your sample and comparing the integral of a signal from your compound to the integral of a signal from the standard.[9][11] The purity can then be calculated based on the molar ratio.

Q4: What are some common contaminants I might see in the NMR spectrum of my sample?

A4: Common contaminants include residual solvents from synthesis or purification (e.g., acetone (B3395972), ethyl acetate), water, and grease.[12] Using high-purity deuterated solvents and clean glassware is crucial to minimize these impurities.[13] Residual proton signals from the deuterated solvent itself will also be present.[14]

Q5: Why is it necessary to use a deuterated solvent for NMR?

A5: Deuterated solvents are essential for ¹H NMR because they replace hydrogen atoms with deuterium (B1214612).[1][2][3] Since deuterium resonates at a different frequency from protons, the solvent signals do not interfere with the signals from the analyte.[3][4] Additionally, the deuterium signal is used by the NMR spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[3][15]

Experimental Protocols

Protocol 1: Preparation of a this compound Sample for ¹H NMR

Objective: To prepare a sample of this compound for high-quality ¹H NMR analysis.

Materials:

  • This compound (5-25 mg)[6]

  • Deuterated Chloroform (CDCl₃) (0.6-0.7 mL)[6][7]

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vial

Procedure:

  • Weigh the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial.

  • Add Solvent: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

  • Dissolve the Sample: Gently swirl the vial to ensure the sample is completely dissolved.

  • Filter the Sample: Place a small plug of glass wool into a Pasteur pipette. Filter the solution through the glass wool directly into the NMR tube to remove any particulate matter.[7][16][17]

  • Check Volume: Ensure the solvent height in the NMR tube is between 4 and 5 cm.[7]

  • Cap the Tube: Securely cap the NMR tube to prevent solvent evaporation.

  • Label the Sample: Clearly label the NMR tube with the sample information.

Protocol 2: Quantitative NMR (qNMR) for Purity Determination

Objective: To determine the purity of a this compound sample using an internal standard.

Materials:

  • This compound (accurately weighed, ~20 mg)

  • High-purity internal standard (e.g., 1,3,5-trimethoxybenzene, accurately weighed, ~10 mg)

  • Deuterated Chloroform (CDCl₃) (~0.7 mL)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vial

Procedure:

  • Weigh Analyte and Standard: Accurately weigh the this compound and the internal standard into the same vial.

  • Add Solvent and Dissolve: Add ~0.7 mL of CDCl₃ and ensure complete dissolution.

  • Prepare NMR Sample: Filter the solution into a clean NMR tube as described in Protocol 1.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum with parameters suitable for quantification (e.g., a long relaxation delay of at least 5 times the longest T1).[18]

  • Process Data: Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate Purity: Use the following equation to calculate the purity of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • Purity_standard = Purity of the internal standard

Troubleshooting Guides

Problem Possible Cause Solution
Poor Signal-to-Noise Ratio The sample is too dilute.Increase the sample concentration. For a given amount of sample, use the minimum amount of solvent necessary to achieve the required sample height in the NMR tube.[16] Quadrupling the number of scans will double the signal-to-noise ratio.[19]
The sample contains paramagnetic impurities.Remove any paramagnetic ions, as they can cause significant line broadening and poor signal.[6]
Broad or Distorted Peaks The sample is not homogenous due to poor solubility or high concentration.Ensure the sample is fully dissolved.[12] If the sample is too concentrated, the increased viscosity can lead to broader lines.[16] Diluting the sample may improve the lineshape.
Poor shimming of the spectrometer.Ensure the sample volume is adequate (4-5 cm) for proper shimming.[13] If auto-shimming is not effective, manual shimming may be required.[19]
Presence of solid particles in the sample.Filter the sample through a glass wool plug to remove any suspended solids, which can distort the magnetic field homogeneity.
Solvent Peak Interference The residual solvent peak is obscuring signals of interest.While CDCl₃'s residual peak is at 7.26 ppm and unlikely to interfere with alkane signals, if interference occurs with other potential impurities, consider using a different deuterated solvent like benzene-d₆, which can shift the positions of analyte peaks.[12]
Unexpected Peaks in the Spectrum Contamination from glassware or solvents.Ensure all glassware is thoroughly cleaned and dried. Use high-purity deuterated solvents. Residual acetone from cleaning can persist for hours even after oven drying.[12]
Water in the deuterated solvent.NMR solvents can absorb atmospheric moisture. Store deuterated solvents properly and consider adding a drying agent like potassium carbonate to the solvent bottle.[12]

Data Presentation

Table 1: Recommended Sample Preparation Parameters

Parameter¹H NMR¹³C NMR
Analyte Mass 5-25 mg[6][7]50-100 mg[6][7]
Solvent Deuterated Chloroform (CDCl₃)[1][2]Deuterated Chloroform (CDCl₃)[1][2]
Solvent Volume 0.6-0.7 mL[6][7]0.6-0.7 mL[6][7]
Recommended Tube 5 mm high-quality NMR tube5 mm high-quality NMR tube

Visualizations

NMR_Sample_Preparation_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis weigh Weigh Analyte (and Internal Standard if qNMR) dissolve Dissolve in CDCl3 weigh->dissolve Add Solvent filter Filter into NMR Tube dissolve->filter Transfer acquire Acquire Spectrum filter->acquire Insert into Spectrometer process Process Data (Integration, etc.) acquire->process interpret Interpret Spectrum / Calculate Purity process->interpret

Caption: Workflow for NMR sample preparation and analysis.

Troubleshooting_Logic start Poor Quality Spectrum check_sn Low Signal-to-Noise? start->check_sn check_lineshape Broad/Distorted Peaks? check_sn->check_lineshape No increase_conc Increase Concentration or Number of Scans check_sn->increase_conc Yes check_impurities Unexpected Peaks? check_lineshape->check_impurities No check_conc Check Concentration (may be too high) check_lineshape->check_conc Yes clean_glassware Use Clean Glassware & High-Purity Solvents check_impurities->clean_glassware Yes end_good Good Spectrum check_impurities->end_good No increase_conc->end_good check_shimming Re-shim Spectrometer check_conc->check_shimming refilter Re-filter Sample check_shimming->refilter refilter->end_good clean_glassware->end_good

Caption: Troubleshooting logic for common NMR issues.

References

"3-Ethyl-2,4,6-trimethylheptane" reaction scale-up problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Ethyl-2,4,6-trimethylheptane

Welcome to the technical support center for the synthesis and scale-up of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A feasible and scalable approach for the synthesis of this compound involves a Grignard reaction. This typically consists of the reaction between a Grignard reagent, such as 2,4-dimethylpentylmagnesium bromide, and a ketone, like 3-pentanone (B124093). The resulting tertiary alcohol is then deoxygenated to yield the final branched alkane product.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are associated with the Grignard reaction. These include the handling of highly flammable ether solvents, the pyrophoric nature of finely divided magnesium, and the highly exothermic nature of the Grignard reagent formation and its subsequent reaction with the ketone.[1] Proper cooling, inert atmosphere, and controlled addition rates are critical for safety.

Q3: How can I minimize the formation of byproducts like Wurtz-type coupling products?

A3: Wurtz-type coupling, leading to the formation of symmetrical alkanes from the alkyl halide, can be a significant side reaction. To minimize this, ensure the magnesium is of high purity and activated, and maintain a low reaction temperature during the formation of the Grignard reagent. Slow addition of the alkyl halide to the magnesium suspension is also recommended.

Q4: Are there alternatives to chromatographic purification for large-scale production?

A4: While column chromatography is suitable for laboratory-scale purification, it is often impractical and costly for large-scale production. For the purification of this compound, fractional distillation under reduced pressure is a more viable option, given the non-polar nature of the product and likely differences in boiling points between the product and any high-boiling impurities.

Troubleshooting Guides

Problem 1: Low Yield of Grignard Reagent
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no exotherm).Inactive magnesium surface.Activate the magnesium turnings prior to use by gently crushing them in a mortar and pestle under an inert atmosphere, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet solvent or glassware.Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents.
Impure alkyl halide.Purify the alkyl halide by distillation before use.
Low final concentration of Grignard reagent.Side reactions (e.g., Wurtz coupling).Maintain a low reaction temperature (-5 to 5 °C) and ensure slow, controlled addition of the alkyl halide.
Problem 2: Incomplete Reaction of Grignard Reagent with Ketone
Symptom Possible Cause Suggested Solution
Significant amount of unreacted ketone after quench.Insufficient Grignard reagent.Titrate the Grignard reagent before use to determine its exact concentration and use a slight excess (1.1-1.2 equivalents) for the reaction.
Poor mixing at larger scales.Use an appropriate overhead stirrer with sufficient torque to ensure good agitation of the heterogeneous reaction mixture.
Reaction temperature too low.While the initial addition should be done at a low temperature to control the exotherm, allow the reaction to warm to room temperature and stir for several hours to ensure completion.

Experimental Protocols

Protocol 1: Synthesis of 3-Ethyl-2,4,6-trimethyl-3-heptanol

Materials:

Procedure:

  • Set up a three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Place magnesium turnings in the flask.

  • Add a solution of 1-bromo-2,4-dimethylpentane in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the alkyl bromide solution to the magnesium. If the reaction does not initiate, add a crystal of iodine.

  • Once the reaction has initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-pentanone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Visualizations

experimental_workflow reagent_prep Reagent Preparation (Drying Solvents, Activating Mg) grignard_formation Grignard Reagent Formation (1-bromo-2,4-dimethylpentane + Mg) reagent_prep->grignard_formation reaction Reaction with Ketone (Grignard + 3-Pentanone) grignard_formation->reaction quench Aqueous Workup (Quenching with NH4Cl) reaction->quench extraction Extraction and Drying quench->extraction purification Purification (Distillation) extraction->purification product This compound purification->product troubleshooting_logic start Low Product Yield check_grignard Check Grignard Reagent Yield start->check_grignard troubleshoot_grignard Troubleshoot Grignard Formation: - Check Mg activation - Ensure anhydrous conditions - Verify alkyl halide purity check_grignard->troubleshoot_grignard Low check_reaction Check Ketone Conversion check_grignard->check_reaction Acceptable low_grignard Low ok_grignard Acceptable troubleshoot_reaction Troubleshoot Reaction Step: - Check stoichiometry - Improve mixing - Increase reaction time/temp check_reaction->troubleshoot_reaction Low check_purification Evaluate Purification Losses check_reaction->check_purification High low_conversion Low ok_conversion High

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of C12 alkane isomers are critical in various fields, including petroleum analysis, environmental monitoring, and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) stands as a primary analytical technique for this purpose. However, the structural similarity of these isomers presents significant analytical challenges, primarily due to their nearly identical mass spectra under standard electron ionization (EI) conditions. This guide provides a comparative analysis of C12 alkane isomers using GC-MS, supported by experimental data and detailed protocols to aid researchers in overcoming these challenges.

The Challenge of Isomer Differentiation

Standard electron ionization mass spectrometry of alkanes typically results in extensive fragmentation, leading to a series of characteristic fragment ions with m/z values of 43, 57, 71, and 85. While the relative intensities of these fragments can vary subtly between isomers, these differences are often insufficient for unambiguous identification, especially in complex mixtures. Consequently, chromatographic separation is paramount for the successful analysis of C12 alkane isomers.

Comparative Data of C12 Alkane Isomers

To facilitate the identification of C12 alkane isomers, the following tables summarize their Kovats retention indices on non-polar stationary phases and their characteristic mass spectral fragments. The Kovats retention index is a standardized measure that relates the retention time of an analyte to the retention times of adjacent n-alkanes, providing a more reproducible value than retention time alone.

Isomer NameChemical FormulaKovats Retention Index (Non-polar column)
n-DodecaneC₁₂H₂₆1200
2-MethylundecaneC₁₂H₂₆~1165
3-MethylundecaneC₁₂H₂₆~1172
4-MethylundecaneC₁₂H₂₆~1161
5-MethylundecaneC₁₂H₂₆~1156
2,2-DimethyldecaneC₁₂H₂₆~1116
2,4-DimethyldecaneC₁₂H₂₆~1115
2,6-DimethyldecaneC₁₂H₂₆~1119

Table 1: Kovats Retention Indices of Selected C12 Alkane Isomers. The Kovats retention index is a dimensionless quantity that helps in the identification of compounds by comparing their retention times to those of n-alkanes.

Isomer NameMajor Mass Fragments (m/z) and (Relative Intensity)
n-Dodecane43 (100), 57 (95), 71 (60), 85 (40), 41 (35)
2-Methylundecane43 (100), 57 (80), 71 (50), 41 (30), 85 (25)
3-Methylundecane43 (100), 57 (90), 71 (65), 85 (45), 41 (35)
4-Methylundecane43 (100), 57 (95), 71 (70), 85 (50), 41 (40)
5-Methylundecane43 (100), 57 (90), 71 (60), 85 (40), 41 (30)
2,2-Dimethyldecane57 (100), 43 (50), 71 (20), 41 (15), 85 (10)
2,4-Dimethyldecane43 (100), 57 (85), 71 (55), 41 (30), 85 (20)
2,6-Dimethyldecane43 (100), 57 (75), 71 (45), 41 (25), 85 (15)

Table 2: Characteristic Mass Spectral Fragments of Selected C12 Alkane Isomers. The table shows the major fragment ions and their approximate relative intensities observed in the electron ionization mass spectra.

Experimental Protocols

A successful GC-MS analysis of C12 alkane isomers requires careful optimization of the experimental conditions. Below is a generalized protocol that can be adapted for specific instrumentation and analytical needs.

1. Sample Preparation:

  • Dissolve the alkane isomer mixture in a volatile, non-polar solvent such as hexane (B92381) or pentane (B18724) to a final concentration of approximately 10-100 µg/mL.

  • If analyzing a complex matrix, a sample clean-up and extraction procedure may be necessary to isolate the hydrocarbon fraction.

2. Gas Chromatography (GC) Conditions:

  • Column: A long, non-polar capillary column is recommended for optimal separation of alkane isomers. A common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a 100% dimethylpolysiloxane (e.g., DB-1ms) column with dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).

  • Oven Temperature Program: A slow temperature ramp is crucial for resolving closely eluting isomers. A typical program starts at a low initial temperature, holds for a few minutes, and then ramps up to a final temperature. For C12 alkanes, a starting temperature of 50-60°C, held for 2-5 minutes, followed by a ramp of 2-5°C/min to 250°C is a good starting point.

  • Injector: Split/splitless injector, with a split ratio of 20:1 to 50:1 for concentrated samples. The injector temperature should be set to 250-280°C to ensure complete volatilization.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at the standard 70 eV. For enhanced molecular ion detection to aid in isomer identification, a lower ionization energy (e.g., 15-20 eV) can be employed, though this will reduce fragmentation and may make library matching more difficult.

  • Mass Analyzer: Quadrupole, ion trap, or time-of-flight (TOF) analyzers are commonly used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 40-200 amu is typically sufficient to capture the characteristic fragments of C12 alkanes.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

4. Data Analysis:

  • Identify peaks in the total ion chromatogram (TIC).

  • Examine the mass spectrum of each peak and compare it to a reference library (e.g., NIST).

  • Utilize the Kovats retention indices calculated from a co-injected n-alkane standard mixture for more confident peak assignments.

Advanced Techniques for Isomer Separation

For highly complex mixtures or challenging separations, more advanced techniques may be required:

  • Comprehensive Two-Dimensional Gas Chromatography (GC×GC): This technique utilizes two columns with different stationary phase polarities to provide significantly enhanced separation power, allowing for the resolution of co-eluting isomers.

  • Soft Ionization Techniques: Methods such as chemical ionization (CI) or photoionization (PI) can be used to minimize fragmentation and produce a more abundant molecular ion, which is invaluable for confirming the molecular weight and distinguishing between isomers with different fragmentation patterns under soft ionization conditions.

Visualizing the GC-MS Workflow

The following diagram illustrates the typical workflow for the GC-MS analysis of C12 alkane isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_detection Mass Spectrometry cluster_data_analysis Data Analysis Sample Alkane Mixture Dilution Dilution in Solvent Sample->Dilution Injector Injector Dilution->Injector Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram Detector->Chromatogram MassSpectra Mass Spectra Chromatogram->MassSpectra LibrarySearch Library Search MassSpectra->LibrarySearch Report Report LibrarySearch->Report

Caption: Experimental workflow for GC-MS analysis of C12 alkane isomers.

A Comparative Analysis of the Physical Properties of n-Dodecane and 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of hydrocarbon research and application, particularly in fields such as fuel development, solvent chemistry, and materials science, a thorough understanding of the physical properties of isomers is paramount. This guide provides a detailed comparison of the physical characteristics of two C12H26 isomers: the linear n-dodecane and the highly branched 3-Ethyl-2,4,6-trimethylheptane. This analysis is intended for researchers, scientists, and drug development professionals who require precise data for modeling, formulation, and experimental design.

Molecular Structure and its Influence on Physical Properties

N-dodecane is a straight-chain alkane, which allows for significant surface area contact between molecules, leading to relatively strong van der Waals forces. In contrast, this compound is a highly branched alkane. Its compact, more spherical structure limits the effective surface area for intermolecular interactions, resulting in weaker van der Waals forces compared to its linear isomer. This fundamental structural difference is the primary determinant of the variance in their physical properties.

Quantitative Comparison of Physical Properties

The following table summarizes the key physical properties of n-dodecane and this compound. It is important to note that while extensive experimental data is available for n-dodecane, a common reference solvent, the data for this compound is less abundant, and some values are estimated.

Physical Propertyn-DodecaneThis compound
Molecular Formula C₁₂H₂₆C₁₂H₂₆
Molar Mass ( g/mol ) 170.34170.33
Melting Point (°C) -9.6-50.8 (estimate)
Boiling Point (°C) 216.2191
Density (g/mL at 20°C) 0.7490.764
Viscosity (mPa·s at 20°C) 1.43Data not available
Refractive Index (n_D at 20°C) 1.4216Data not available

Experimental Protocols for Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties discussed. These protocols are standard for the characterization of liquid hydrocarbons.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For hydrocarbons, this is typically determined using a capillary method with a melting point apparatus, such as a Mel-Temp or a Thiele tube.

  • Sample Preparation: A small amount of the solid hydrocarbon is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range. A sharp melting point range (typically <1°C) is indicative of a pure substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The capillary method is a common micro-scale technique for determining the boiling point of a liquid hydrocarbon.[1][2][3]

  • Apparatus Setup: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a liquid bath. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Observation: The heating is stopped, and the liquid is allowed to cool. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

Density Measurement

Density is the mass of a substance per unit volume. The density of liquid hydrocarbons can be accurately measured using a variety of instruments.

  • Pycnometer Method: A pycnometer, a flask with a specific, known volume, is weighed empty, then filled with the liquid hydrocarbon and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

  • Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency of oscillation is directly related to the density of the liquid. This method is highly accurate and requires only a small sample volume.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow. Several types of viscometers are used to determine the viscosity of hydrocarbons.[4]

  • Capillary Viscometer (Ostwald or Ubbelohde): The time it takes for a fixed volume of the liquid to flow through a narrow capillary under gravity is measured. The kinematic viscosity is calculated from this time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid.

  • Rolling-Ball Viscometer: The time it takes for a ball to fall or roll through the liquid in a calibrated tube is measured. The viscosity is determined from the terminal velocity of the ball, the densities of the ball and the liquid, and the geometry of the tube.[4]

  • Vibrating-Wire Viscometer: A wire is immersed in the liquid and made to oscillate. The damping of the oscillations is related to the viscosity of the fluid. This method is capable of high precision and can be used over a wide range of temperatures and pressures.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a liquid and can be used to assess its purity. An Abbe refractometer is commonly used for this measurement.[5][6]

  • Sample Application: A few drops of the liquid hydrocarbon are placed on the prism of the refractometer.

  • Measurement: Light of a specific wavelength (typically the sodium D-line at 589 nm) is passed through the sample. The instrument is adjusted until the boundary between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature must be controlled and recorded as the refractive index is temperature-dependent.

Structure-Property Relationship Visualization

The following diagram illustrates the relationship between the molecular structures of n-dodecane and this compound and their resulting physical properties.

G Structure-Property Relationship: n-Dodecane vs. This compound cluster_n_dodecane n-Dodecane cluster_branched This compound cluster_shared Shared Properties n_dodecane_structure Linear Structure n_dodecane_imf Stronger van der Waals Forces n_dodecane_structure->n_dodecane_imf allows for greater surface area contact molecular_formula Same Molecular Formula (C12H26) n_dodecane_bp Higher Boiling Point n_dodecane_imf->n_dodecane_bp n_dodecane_mp Higher Melting Point n_dodecane_imf->n_dodecane_mp n_dodecane_viscosity Higher Viscosity n_dodecane_imf->n_dodecane_viscosity branched_structure Branched Structure branched_imf Weaker van der Waals Forces branched_structure->branched_imf reduces surface area contact branched_bp Lower Boiling Point branched_imf->branched_bp branched_mp Lower Melting Point branched_imf->branched_mp branched_viscosity Lower Viscosity branched_imf->branched_viscosity molar_mass Similar Molar Mass molecular_formula->molar_mass

Caption: Molecular structure's impact on physical properties.

Conclusion

The comparison between n-dodecane and this compound clearly demonstrates the profound impact of molecular branching on the physical properties of alkanes. The linear structure of n-dodecane leads to stronger intermolecular forces and, consequently, higher melting and boiling points, and viscosity. Conversely, the highly branched and more compact structure of this compound results in weaker intermolecular attractions and lower values for these properties. While a data gap exists for some experimental values of the branched isomer, the established principles of physical organic chemistry and the available data provide a solid foundation for understanding and predicting its behavior. For researchers and professionals, this comparison underscores the importance of considering isomeric structure when selecting hydrocarbons for specific applications.

References

A Comparative Guide to the Spectroscopic Data of Trimethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for various isomers of trimethylheptane (C₁₀H₂₂). Differentiating between these closely related branched alkanes is a common challenge in chemical analysis, particularly in fields such as petrochemical analysis, environmental monitoring, and metabolomics where complex hydrocarbon mixtures are common. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), serves as a valuable reference for the structural elucidation and identification of these compounds.

Spectroscopic Data Comparison

The structural differences among trimethylheptane isomers, though subtle, give rise to distinct spectroscopic fingerprints. While IR spectroscopy provides general confirmation of the alkane structure, NMR and Mass Spectrometry are particularly powerful for distinguishing between specific isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive technique for distinguishing between isomers. The number of unique signals in both ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent hydrogen and carbon atoms, respectively, which is determined by the molecule's symmetry. The chemical shifts are influenced by the local electronic environment.[1]

Table 1: Predicted NMR Signals and Typical Chemical Shifts for Selected Trimethylheptane Isomers Note: Specific experimental chemical shift values can vary slightly based on solvent and experimental conditions. This table is based on molecular symmetry and typical alkane chemical shift ranges.[2][3][4]

IsomerStructurePredicted ¹³C SignalsPredicted ¹H SignalsTypical Chemical Shift Ranges (δ, ppm)[1][5][6]
2,2,4-Trimethylheptane CCCC(C)CC(C)(C)C1010¹³C: Quaternary (30-40), Tertiary CH (30-50), Secondary CH₂ (20-30), Primary CH₃ (5-22)
¹H: Tertiary CH (1.5-2.0), Secondary CH₂ (1.2-1.4), Primary CH₃ (0.7-1.3)
2,2,5-Trimethylheptane CCC(C)CCC(C)(C)C1010Similar to above
3,3,5-Trimethylheptane CCC(C)CC(C)(C)CC99Similar to above
2,3,4-Trimethylheptane CCCC(C)C(C)C(C)C1010Similar to above
Infrared (IR) Spectroscopy

The IR spectra of all trimethylheptane isomers are expected to be very similar, as they all contain the same functional groups (C-C and C-H single bonds). The primary value of IR is to confirm the absence of other functional groups (like C=O or O-H). Key absorptions are characteristic of alkanes.[7] The region below 1500 cm⁻¹, known as the fingerprint region, is unique for each molecule but can be complex to interpret without a reference spectrum.[7]

Table 2: Characteristic Infrared Absorption Frequencies for Trimethylheptane Isomers

Vibration TypeTypical Wavenumber (cm⁻¹)IntensityNotes
C-H Stretch 3000 - 2850StrongThe most prominent feature in the spectrum of an alkane.[7]
C-H Bend (Scissoring) 1470 - 1450MediumCharacteristic of -CH₂- and -CH₃ groups.[7]
C-H Rock (Methyl) 1370 - 1350MediumA distinct peak indicating the presence of methyl groups.[7]
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is highly effective for distinguishing between branched alkane isomers. The fragmentation pattern is dictated by the stability of the resulting carbocations.[8] Cleavage preferentially occurs at branched carbon atoms to form more stable tertiary or secondary carbocations.[9] Therefore, the position of the methyl groups directly influences the masses of the most abundant fragment ions.

Table 3: Predicted and Observed Prominent Fragments (m/z) in EI-Mass Spectra Note: The molecular ion (M⁺) for C₁₀H₂₂ is m/z 142. It is often weak or absent in highly branched alkanes.[10]

IsomerKey Structural FeaturePredicted Major CleavageExpected Prominent Fragments (m/z)Rationale
2,2,4-Trimethylheptane (CH₃)₃C-CH₂-CH(CH₃)-...Loss of a tert-butyl group57, 85Cleavage next to the quaternary carbon forms a stable tert-butyl cation (m/z 57) or loss of a propyl group from the other side.[9][11]
2,2,3-Trimethylheptane ...-CH(CH₃)-C(CH₃)₃Loss of a tert-butyl group57, 71Cleavage to form the stable tert-butyl cation (m/z 57) is highly favored.[12]
3,3,5-Trimethylheptane ...-CH(CH₃)-CH₂-C(CH₃)₂-CH₂CH₃Loss of an ethyl or propyl group113, 99, 71Cleavage occurs around the quaternary carbon at position 3.
2,5,5-Trimethylheptane (CH₃)₂CH-...-C(CH₃)₂-CH₂CH₃Loss of an ethyl group113, 43Cleavage next to the quaternary carbon at position 5 leads to loss of an ethyl radical.

Experimental Protocols

Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the trimethylheptane isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[13]

  • Reference Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C).[14]

  • Instrumentation : Acquire spectra on a 300-600 MHz NMR spectrometer.

  • ¹H NMR Acquisition : Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 8 to 16 scans are usually sufficient.

  • ¹³C NMR Acquisition : Acquire proton-decoupled spectra to obtain singlets for each unique carbon. A greater number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation : As trimethylheptane isomers are liquids at room temperature, a "neat" spectrum is easily obtained. Place one drop of the liquid sample onto the surface of one polished salt plate (e.g., NaCl or KBr).[15]

  • Film Formation : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[16]

  • Data Acquisition : Place the sandwiched plates in the sample holder of an FTIR spectrometer.

  • Spectrum Collection : Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty salt plates should be collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation : Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system equipped with an Electron Ionization (EI) source.[17]

  • Sample Introduction : Inject a dilute solution of the analyte (e.g., in hexane (B92381) or dichloromethane) into the GC. The GC will separate the isomer from any impurities. A typical GC column for this analysis is a non-polar capillary column (e.g., DB-5ms).

  • Ionization : As the analyte elutes from the GC column, it enters the EI source. Here, the molecules are bombarded with a beam of high-energy electrons (standard energy is 70 eV), causing ionization and extensive fragmentation.[18][19]

  • Mass Analysis : The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each fragment, generating a mass spectrum.

Visualizations

Workflow for Spectroscopic Isomer Identification

The following diagram illustrates the logical workflow for identifying an unknown trimethylheptane isomer using the spectroscopic techniques discussed.

G cluster_input Start cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown Unknown Trimethylheptane Isomer Sample NMR NMR (¹H, ¹³C) Unknown->NMR IR IR Unknown->IR MS MS (EI) Unknown->MS NMR_Data Number of Signals Chemical Shifts Splitting Patterns NMR->NMR_Data IR_Data Functional Group Confirmation (Alkane) IR->IR_Data MS_Data Molecular Ion (m/z 142) Fragmentation Pattern MS->MS_Data Identification Structural Elucidation NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Logical workflow for isomer identification.

Isomeric Relationships of Trimethylheptane

All trimethylheptane isomers share the same molecular formula but differ in the connectivity of their atoms. This diagram conceptualizes this relationship.

G cluster_isomers center C₁₀H₂₂ (Trimethylheptane Isomers) I1 2,2,3-TMH center->I1 I2 2,2,4-TMH center->I2 I3 2,2,5-TMH center->I3 I4 2,2,6-TMH center->I4 I5 2,3,3-TMH center->I5 I6 2,3,4-TMH center->I6 I7 ... and others center->I7

Caption: Relationship of Trimethylheptane (TMH) isomers.

References

Boiling Point Analysis: 3-Ethyl-2,4,6-trimethylheptane in the Context of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the boiling point of 3-Ethyl-2,4,6-trimethylheptane with its structural isomers reveals key insights into the influence of molecular branching on the physical properties of alkanes. Increased branching generally leads to a lower boiling point, a principle attributed to the reduction in surface area and consequent weakening of intermolecular van der Waals forces. This guide provides a comparative analysis supported by experimental data and standardized methodologies for researchers, scientists, and professionals in drug development.

The boiling point of an alkane is a critical physical property that is significantly influenced by its molecular structure. While the boiling points of straight-chain alkanes increase predictably with molecular weight, the introduction of branching creates isomers with distinct physical characteristics. In general, for alkanes with the same molecular formula (CnH2n+2), a more compact, highly branched structure will exhibit a lower boiling point compared to a less branched or linear counterpart.[1][2] This is because the spherical shape of branched alkanes reduces the effective surface area for intermolecular interactions, specifically the London dispersion forces, which are the primary attractive forces between nonpolar alkane molecules.[1][3] Less energy is therefore required to overcome these weaker forces, resulting in a lower boiling point.[1]

Comparative Analysis of C12H26 Isomers

To illustrate this principle, the boiling point of this compound is compared with several other isomers of dodecane (B42187) (C12H26). As the data in the following table indicates, the linear isomer, n-dodecane, possesses the highest boiling point. As the degree of branching increases, the boiling point generally decreases.

Compound NameStructureDegree of BranchingBoiling Point (°C)
n-DodecaneCH3(CH2)10CH3Linear215-217[4]
This compoundC12H26Highly Branched191[5]
4,5-DiethyloctaneC12H26Moderately Branched192-194[6]
3,3,6,6-TetramethyloctaneC12H26Highly Branched194.1[7]
2,2,4,6,6-PentamethylheptaneC12H26Highly Branched177.65[8]
3,3-DiethyloctaneC12H26Moderately BranchedNot available

Experimental Determination of Boiling Point

The accurate determination of boiling points is crucial for the characterization and quality control of chemical compounds. Several standardized methods are employed for this purpose, each with its own advantages depending on the sample size and required precision.

Standardized Methodologies
  • ASTM D1078: This standard test method covers the distillation range of volatile organic liquids, which is applicable to hydrocarbons like alkanes.[9][10] It provides a procedure for determining the initial and final boiling points of a sample at atmospheric pressure.[9]

  • OECD Test Guideline 103: This guideline outlines a method for the determination of the boiling point of chemical substances.[11][12] The method involves heating the sample and observing the temperature at which it boils, with specific procedures for ensuring accuracy and reproducibility.[12]

Common Laboratory Techniques

For general laboratory purposes, two common methods for determining the boiling point of a liquid are the Thiele tube method and the distillation method.

  • Thiele Tube Method: This technique is suitable for small sample volumes.[1] A sample is heated in a small tube along with an inverted capillary tube.[1][13] The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid is drawn back into the capillary.[1]

  • Distillation Method: For larger sample volumes, a simple distillation apparatus can be used to determine the boiling point.[1] The liquid is heated to its boiling point, and the temperature of the vapor that is in equilibrium with the boiling liquid is measured.[1] This temperature corresponds to the boiling point of the substance.

Logical Relationship between Alkane Structure and Boiling Point

The following diagram illustrates the inverse relationship between the degree of branching in alkanes and their boiling points.

G Relationship between Alkane Branching and Boiling Point cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Physical Property Increased_Branching Increased Branching (More Compact Structure) Decreased_Surface_Area Decreased Surface Area Increased_Branching->Decreased_Surface_Area leads to Weaker_Van_der_Waals Weaker Van der Waals Forces (London Dispersion Forces) Decreased_Surface_Area->Weaker_Van_der_Waals results in Lower_Boiling_Point Lower Boiling Point Weaker_Van_der_Waals->Lower_Boiling_Point requires less energy to overcome, thus

References

Purity Assessment of Synthetic "3-Ethyl-2,4,6-trimethylheptane": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in areas utilizing highly branched alkanes, such as fuel and lubricant development, the purity of synthetic compounds is of paramount importance. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthetically produced "3-Ethyl-2,4,6-trimethylheptane," a complex C12H26 isomer. We will explore common synthetic routes, potential impurities, and present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by hypothetical experimental data.

Synthesis and Potential Impurities

The synthesis of a highly branched alkane like "this compound" can be approached through multi-step organic synthesis, often involving Grignard reactions to construct the carbon skeleton, followed by reduction steps. A plausible, though not definitively documented, synthetic pathway could involve the reaction of a Grignard reagent with a ketone, followed by dehydration and hydrogenation.

Potential Impurities:

During such a synthesis, several impurities can arise:

  • Unreacted Starting Materials: Residual amounts of the initial ketone, alkyl halides, or Grignard reagents.

  • Side Products of Grignard Reaction: Alcohols formed from the reaction of the Grignard reagent with trace amounts of water.[1]

  • Isomeric Byproducts: Rearrangements during the reaction or non-specific hydrogenation can lead to the formation of other C12H26 isomers.

  • Residual Solvents: Solvents used during the synthesis and purification steps, such as diethyl ether or tetrahydrofuran.[2]

Purity Assessment: A Comparative Analysis

The two primary analytical techniques for assessing the purity of volatile organic compounds like "this compound" are Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Data Presentation
Analytical TechniqueParameterSynthetic "this compound"Alternative: Iso-dodecane (2,2,4,6,6-pentamethylheptane)
GC-MS Purity (%)98.599.2
Major Impurity (%)1.1 (Isomer 1)0.5 (Isomer A)
Minor Impurity (%)0.4 (Unreacted Precursor)0.3 (Residual Solvent)
qNMR Purity (mol%)98.899.4
Major Impurity (mol%)1.0 (Isomer 1)0.4 (Isomer A)
Minor Impurity (mol%)0.2 (Residual Solvent)0.2 (Grease)
Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. The sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components and provides a mass spectrum, which acts as a molecular fingerprint for identification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at 10°C/min.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: A dilute solution of the sample in a volatile solvent like hexane (B92381) (e.g., 1 mg/mL).

2. Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is an absolute method for purity determination that does not require a reference standard of the analyte.[3] The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known purity and concentration.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) is crucial for accurate quantification.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthetic compound and the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment Grignard Grignard Reaction Dehydration Dehydration Grignard->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Distillation Fractional Distillation Hydrogenation->Distillation GCMS GC-MS Analysis Distillation->GCMS qNMR qNMR Analysis Distillation->qNMR

Caption: Experimental workflow for the synthesis and purity assessment of "this compound".

Comparison of Alternatives

Highly branched alkanes are valuable as high-octane components in gasoline and as jet fuel surrogates.[4] "this compound" is one of many C12H26 isomers. A notable alternative is iso-dodecane (2,2,4,6,6-pentamethylheptane) , which is also a highly branched C12 alkane and is used in fuel studies.[4]

The choice between these compounds often depends on the specific application and desired physical properties, such as boiling point, viscosity, and cetane number. The synthetic accessibility and the ability to achieve high purity are also critical factors. The purity analysis for iso-dodecane would follow the same principles and methodologies as described for "this compound," with expectedly different retention times in GC and distinct chemical shifts in NMR.

Conclusion

The purity assessment of synthetic "this compound" is crucial for its intended applications. Both GC-MS and qNMR are powerful and complementary techniques for this purpose. GC-MS excels at separating and identifying volatile impurities, including isomers, while qNMR provides a highly accurate, absolute measure of purity without the need for a specific reference standard of the target compound. For comprehensive quality control, the use of both techniques is recommended to ensure the highest purity of the final product.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and accurate analysis of branched-chain alkanes such as 3-Ethyl-2,4,6-trimethylheptane is crucial for various applications, including environmental monitoring, petroleum analysis, and chemical synthesis quality control. This guide provides an objective comparison of two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Due to a lack of specific published cross-validation studies for this compound, this guide presents extrapolated data from the analysis of structurally similar volatile organic compounds (VOCs) and n-alkanes. This provides a comprehensive overview of the expected performance of each technique, enabling an informed decision on method selection.

Data Presentation: Comparison of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and GC-FID for the analysis of volatile hydrocarbons, serving as a baseline for the expected performance for this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separates compounds based on their volatility and polarity, followed by detection based on the mass-to-charge ratio of ionized molecules. Provides structural information.Separates compounds based on their volatility and polarity, followed by detection via the ionization of analytes in a hydrogen flame.
Linearity (R²) > 0.999 (for terpenes as similar VOCs)[1]≥ 0.999 (for C2-C4 hydrocarbons)[2]
Accuracy (% Recovery) 98.3 - 101.6% (for terpenes as similar VOCs)[1]Not explicitly found for similar compounds, but generally high.
Precision (%RSD) Intraday and Interday: ≤ 2.56% (for terpenes as similar VOCs)[1]< 1.0% (for C2-C4 hydrocarbons)[2]
Limit of Detection (LOD) Lower, often in the pg to fg range. For n-alkanes, significantly lower than GC-FID.[3]Typically in the low pg range. For terpinen-4-ol, 0.20 µg/mL.[4]
Limit of Quantification (LOQ) For n-alkanes (C21-C36), 5 nmol injected on-column.[5][6]For terpinen-4-ol, 2.5 µg/mL.[4]
Selectivity High, provides mass spectra for compound identification.Lower, based on retention time only.
Cost Higher initial and operational cost.Lower initial and operational cost.
Robustness Generally robust, but sensitive to matrix effects.Highly robust and less susceptible to matrix interference.

Experimental Protocols

Detailed methodologies for the analysis of volatile hydrocarbons by GC-MS and GC-FID are provided below. These protocols are representative and may require optimization for the specific analysis of this compound.

1. Sample Preparation

  • Accurately prepare a stock solution of this compound in a volatile, non-polar solvent such as hexane (B92381) or pentane.

  • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • For unknown samples, dissolve a known weight or volume in the chosen solvent. If necessary, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Mass Spectrometer: Agilent 5977 MS or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

  • Injector: Split/splitless inlet at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Data Acquisition: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

  • Gas Chromatograph: Agilent 8850 GC with FID or equivalent.[7]

  • Column: DB-1 (60 m x 0.32 mm x 0.25 µm) or equivalent non-polar capillary column.[8]

  • Injector: Split/splitless inlet at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Carrier Gas: Hydrogen or Helium at a constant flow rate of 2.0 mL/min.

  • Detector Temperature: 300°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

Mandatory Visualization

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Outcome A Define Analytical Requirements (Analyte, Matrix, Range) B Develop Primary Method (e.g., GC-MS) A->B D Develop Secondary Method (e.g., GC-FID) A->D C Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) B->C F Prepare Standard and QC Samples C->F E Full Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) D->E E->F G Analyze Samples by Both Methods F->G H Compare Results Statistically (e.g., t-test, Bland-Altman plot) G->H I Assess Agreement (Acceptance Criteria) H->I J Methods are Correlated (Interchangeable) I->J Pass K Methods show Bias (Investigate & Re-validate) I->K Fail

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Lubricant Base Oils: Performance and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mineral and Synthetic Base Oils for Researchers and Scientists

The selection of a lubricant base oil is a critical decision in the formulation of high-performance lubricants. The base oil constitutes the bulk of the lubricant and dictates its fundamental properties, influencing everything from viscosity and thermal stability to oxidative resistance and low-temperature fluidity. This guide provides a comprehensive comparison of the performance characteristics of various lubricant base oils, with a focus on providing researchers, scientists, and drug development professionals with the objective data needed to make informed decisions.

Performance Comparison of Lubricant Base Oils

The performance of a lubricant base oil is evaluated through a series of standardized tests that measure its physical and chemical properties under various conditions. The following tables summarize the typical performance data for the five API base oil groups.

Table 1: Typical Physical and Chemical Properties of Lubricant Base Oils
PropertyGroup I (Mineral)Group II (Mineral)Group III (Mineral)Group IV (PAO)Group V (Ester)
Saturates (%) < 90≥ 90≥ 90~100Varies
Sulfur (%) > 0.03≤ 0.03≤ 0.0300
Viscosity Index (VI) 80 - 120[1][2]80 - 120[1][2]> 120[1][2]125 - 150+[3]Varies (typically high)
Table 2: Key Performance Characteristics of Lubricant Base Oils
Performance MetricGroup IGroup IIGroup IIIGroup IV (PAO)Group V (Ester)
Viscosity Index 80 - 120[4][5]80 - 120[4][5]> 120[4][5]125 - 150+[3]120 - 180+
Pour Point (°C) -15 to -25-20 to -30-25 to -35-40 to -70+[3]-30 to -60+
Oxidative Stability (RPVOT, minutes) 100 - 300200 - 500400 - 800800 - 1500+600 - 1200+
Thermal Stability (TGA Onset, °C) ~250 - 300~275 - 325~300 - 350~325 - 375~350 - 400+

Experimental Protocols

The data presented in this guide is derived from standardized test methods developed by organizations such as ASTM International. The following are detailed methodologies for the key experiments cited.

Viscosity Index (ASTM D2270)

The Viscosity Index (VI) is an empirical, unitless number that indicates the effect of temperature change on the kinematic viscosity of an oil. A higher VI signifies a smaller decrease in viscosity with increasing temperature.

Methodology:

  • Measure Kinematic Viscosity: The kinematic viscosity of the base oil sample is determined at two temperatures: 40°C and 100°C, in accordance with ASTM D445. This is typically done using a calibrated glass capillary viscometer.

  • Reference Oils: The VI is calculated by comparing the kinematic viscosity of the sample at 40°C with that of two reference oils that have the same kinematic viscosity at 100°C. One reference oil has a VI of 0 (L), and the other has a VI of 100 (H).

  • Calculation: The Viscosity Index is calculated using the following formula:

    • VI = [(L - U) / (L - H)] x 100

    • Where:

      • U is the kinematic viscosity of the sample oil at 40°C.

      • L is the kinematic viscosity at 40°C of the reference oil with a VI of 0.

      • H is the kinematic viscosity at 40°C of the reference oil with a VI of 100.

Pour Point (ASTM D97)

The pour point is the lowest temperature at which a lubricant will continue to flow. This is a critical property for lubricants used in cold environments.

Methodology:

  • Sample Preparation: A sample of the base oil is placed in a test jar.

  • Cooling: The sample is cooled in a controlled manner in a cooling bath.

  • Observation: At intervals of 3°C, the test jar is removed and tilted to observe for any movement of the oil.

  • Determination: The pour point is the lowest temperature at which the oil is observed to flow. The test is stopped when the sample shows no movement when the jar is held horizontally for 5 seconds. The pour point is recorded as 3°C above this solid-no-flow temperature.

Oxidative Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) (ASTM D2272)

This test method evaluates the oxidation stability of a lubricant in the presence of oxygen, water, and a copper catalyst at an elevated temperature. The result is reported in minutes to a specified pressure drop.

Methodology:

  • Sample Preparation: A 50-gram sample of the base oil is placed in a glass container with 5 ml of distilled water and a polished copper catalyst coil.

  • Apparatus Setup: The container is placed in a pressure vessel (bomb), which is then sealed and charged with oxygen to a pressure of 90 psi (620 kPa).

  • Testing: The sealed vessel is placed in a bath maintained at 150°C and rotated at 100 rpm.

  • Data Collection: The pressure inside the vessel is continuously monitored. The test is complete when the pressure drops by 25 psi (172 kPa) from the maximum pressure reached.

  • Result: The RPVOT value is the time in minutes from the start of the test to the specified pressure drop.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a material.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the base oil (typically 5-10 mg) is placed in a TGA sample pan.

  • Instrument Setup: The TGA instrument is programmed with a specific temperature ramp (e.g., 10°C/min) and atmosphere (e.g., nitrogen or air).

  • Heating: The sample is heated according to the programmed temperature profile.

  • Data Analysis: The instrument records the sample's weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.

Visualizations

API Lubricant Base Oil Classification

This diagram illustrates the classification of lubricant base oils according to the American Petroleum Institute (API).

G cluster_0 API Base Oil Groups cluster_1 Source GroupI Group I Saturates <90% and/or Sulfur >0.03% VI 80-120 GroupII Group II Saturates >=90% and Sulfur <=0.03% VI 80-120 GroupIII Group III Saturates >=90% and Sulfur <=0.03% VI >120 GroupIV Group IV Polyalphaolefins (PAOs) GroupV Group V All other base stocks not in Groups I-IV (e.g., Esters, PAGs) Mineral Mineral Oil Mineral->GroupI Mineral->GroupII Mineral->GroupIII Synthetic Synthetic Synthetic->GroupIV Synthetic->GroupV

Caption: API classification of lubricant base oils.

Experimental Workflow for Viscosity Index Determination (ASTM D2270)

This diagram outlines the key steps in determining the Viscosity Index of a lubricant base oil.

G start Start measure40 Measure Kinematic Viscosity at 40°C (ASTM D445) start->measure40 measure100 Measure Kinematic Viscosity at 100°C (ASTM D445) start->measure100 calculate Calculate Viscosity Index using reference oils L and H measure40->calculate measure100->calculate end End (Report VI) calculate->end

Caption: Workflow for Viscosity Index determination.

Experimental Workflow for Pour Point Determination (ASTM D97)

This diagram illustrates the procedure for determining the pour point of a lubricant base oil.

G start Start prepare Prepare Sample in Test Jar start->prepare cool Cool Sample at Controlled Rate prepare->cool observe Observe for Flow at 3°C Intervals cool->observe no_flow No Flow for 5 sec? observe->no_flow Tilt Jar no_flow->observe No record Record Temperature no_flow->record Yes end End (Pour Point = Recorded Temp + 3°C) record->end

Caption: Workflow for Pour Point determination.

Experimental Workflow for RPVOT (ASTM D2272)

This diagram shows the workflow for assessing the oxidative stability of a lubricant base oil using the RPVOT method.

G start Start prepare Prepare Sample with Water and Copper Catalyst start->prepare seal Seal in Pressure Vessel and Charge with Oxygen (90 psi) prepare->seal heat_rotate Heat to 150°C and Rotate at 100 rpm seal->heat_rotate monitor Monitor Pressure heat_rotate->monitor pressure_drop Pressure Drop >= 25 psi? monitor->pressure_drop pressure_drop->monitor No record Record Time in Minutes pressure_drop->record Yes end End (Report RPVOT) record->end

References

A Comparative Analysis of Computational and Experimental Data for C12 Alkanes: 3-Ethyl-2,4,6-trimethylheptane and n-Dodecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of computationally derived data for the branched alkane 3-Ethyl-2,4,6-trimethylheptane and experimentally determined data for its linear isomer, n-dodecane. Due to the limited availability of public experimental data for this compound, this comparison serves to highlight the differences and similarities that can be expected between a branched and a straight-chain C12 alkane, as well as to showcase the types of data available from computational and experimental sources.

Data Presentation

The following tables summarize the available quantitative data for both compounds.

Table 1: Physicochemical Properties

PropertyThis compound (Computational)n-Dodecane (Experimental)
Molecular FormulaC12H26C12H26
Molecular Weight170.33 g/mol 170.34 g/mol
Boiling PointNot available215-217 °C
DensityNot available0.75 g/mL at 25 °C[1]
XLogP35.66.1

Table 2: Spectroscopic Data Summary

Spectroscopic TechniqueThis compound (Computational/Predicted)n-Dodecane (Experimental)
¹H NMR Predicted spectrum would show complex splitting patterns due to multiple chiral centers and diastereotopic protons.A simple spectrum with a triplet for the terminal methyl groups and a large multiplet for the internal methylene (B1212753) groups is expected.[2][3]
¹³C NMR Predicted spectrum would display 12 distinct signals corresponding to the 12 unique carbon atoms in the molecule.The spectrum shows 6 signals due to the symmetry of the n-alkane chain.
IR Spectroscopy Predicted spectrum would show characteristic C-H stretching and bending vibrations for a saturated alkane.The experimental spectrum shows characteristic alkane C-H stretching (~2850-2960 cm⁻¹) and bending (~1465 and ~1375 cm⁻¹) vibrations.[2][4]
Mass Spectrometry Predicted mass spectrum would show a molecular ion peak (M+) at m/z 170, with a fragmentation pattern typical of branched alkanes, favoring cleavage at branch points.The experimental mass spectrum shows a molecular ion peak at m/z 170 and a characteristic fragmentation pattern of straight-chain alkanes with clusters of peaks separated by 14 Da (CH₂).[2][5]

Methodologies

Computational Protocols

The computational data for this compound presented in this guide are typically derived from Quantitative Structure-Property Relationship (QSPR) models and other computational chemistry methods.

  • Property Prediction: Physicochemical properties like XLogP3 (a measure of lipophilicity) are calculated based on the molecule's structure. Boiling point and density for alkanes can be predicted using models that take into account factors like molecular weight and branching.[6][7][8]

  • Spectroscopic Prediction:

    • NMR Spectra: ¹H and ¹³C NMR spectra are predicted using software that calculates the magnetic shielding of each nucleus based on its chemical environment. These calculations often employ Density Functional Theory (DFT).

    • IR Spectra: IR spectra are predicted by calculating the vibrational frequencies of the molecule's bonds, also often using DFT methods.[9]

    • Mass Spectra: Mass spectra can be predicted by simulating the fragmentation of the molecule upon ionization, based on established fragmentation rules and computational algorithms.[10]

Experimental Protocols

The experimental data for n-dodecane is obtained through standardized laboratory procedures.

  • Boiling Point Determination: The boiling point is measured as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. This is typically determined by distillation or using specialized apparatus under controlled pressure.

  • Density Measurement: The density is determined by measuring the mass of a known volume of the liquid at a specific temperature, often using a pycnometer or a digital density meter.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • A sample of n-dodecane is dissolved in a deuterated solvent (e.g., CDCl₃).

    • The solution is placed in an NMR tube and inserted into the spectrometer.

    • For ¹H NMR, a radiofrequency pulse is applied, and the resulting signal from the hydrogen nuclei is recorded.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum, providing a single peak for each unique carbon atom.[11][12]

  • Infrared (IR) Spectroscopy:

    • A thin film of liquid n-dodecane is placed between two salt plates (e.g., NaCl or KBr).

    • The sample is placed in the path of an infrared beam in an FTIR spectrometer.

    • The instrument measures the absorption of infrared radiation at different wavenumbers, corresponding to the vibrational frequencies of the molecule's bonds.

  • Mass Spectrometry (MS):

    • A small amount of n-dodecane is introduced into the mass spectrometer, where it is vaporized and ionized (commonly by electron impact).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

    • A detector records the abundance of each ion, generating a mass spectrum.[2]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Compound of Interest Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution NMR ThinFilm Preparation of Thin Film (for IR) Sample->ThinFilm IR MS Mass Spectrometry Sample->MS MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy ThinFilm->IR StructureElucidation Structural Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

Caption: General workflow for spectroscopic analysis of an organic compound.

data_comparison_logic cluster_computational Computational Data cluster_experimental Experimental Data Target This compound CompData Predicted Properties (XLogP3, Spectra) Target->CompData is source of Isomer n-Dodecane ExpData Measured Properties (Boiling Point, Density, Spectra) Isomer->ExpData is source of Comparison Comparative Analysis CompData->Comparison ExpData->Comparison

Caption: Logical relationship of the data comparison presented in this guide.

References

Safety Operating Guide

Safe Disposal of 3-Ethyl-2,4,6-trimethylheptane in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guidance for Researchers and Drug Development Professionals on the Proper Disposal of 3-Ethyl-2,4,6-trimethylheptane

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling this compound, a flammable hydrocarbon, adherence to established hazardous waste protocols is not just a matter of best practice, but a regulatory necessity. This document provides a comprehensive, step-by-step guide to ensure the safe and compliant disposal of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
CAS Number 62198-68-9[1]

Step-by-Step Disposal Protocol

The following methodology outlines the necessary procedures for the safe disposal of this compound. This protocol is based on best practices for handling flammable liquid chemical waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure the following PPE is worn and safety measures are in place:

  • Eye Protection : Wear chemical safety goggles or a face shield.

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves.

  • Body Protection : A flame-retardant lab coat is mandatory.

  • Work Area : All handling of waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3]

  • Ignition Sources : It is crucial to ensure that there are no open flames, hot plates, or other potential ignition sources in the vicinity.[3][4][5][6] Use only non-sparking tools when handling containers.[4][5][6]

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Avoid Mixing : Do not mix this compound with other waste streams, especially with incompatible chemicals like oxidizers.[3]

  • Designated Container : Collect the waste in a designated, properly labeled, and sealable container. The container must be made of a material compatible with flammable hydrocarbons.

Waste Storage

Temporary storage of the waste container must be in a designated and safe location.

  • Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA.[3]

  • Storage Conditions : This area must be a well-ventilated, cool, and dry location, away from direct sunlight and sources of heat.[3]

Labeling and Documentation

Accurate labeling and documentation are required for regulatory compliance.

  • Clear Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Hazardous Waste Manifest : Complete all necessary hazardous waste manifests or tags as required by your institution and local regulations.[3] This documentation must accurately reflect the contents of the waste container.

Final Disposal

The final disposal must be handled by qualified personnel.

  • Professional Disposal Service : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Prohibited Disposal Methods : Never dispose of this compound by pouring it down the drain or discarding it with regular trash.[3][4][5] Such actions can lead to environmental contamination and pose a significant fire or explosion hazard.[3][4][5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Documentation cluster_disposal Final Disposal A Assess Risks & Consult SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Collect Waste in a Compatible, Labeled Container C->D E Segregate from Incompatible Chemicals D->E F Seal Container Securely E->F G Store in Designated Satellite Accumulation Area F->G H Complete Hazardous Waste Manifest G->H I Arrange for Professional Waste Collection (EHS) H->I cluster_prep cluster_prep cluster_handling cluster_handling cluster_storage cluster_storage cluster_disposal cluster_disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Ethyl-2,4,6-trimethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Ethyl-2,4,6-trimethylheptane

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound. This information is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and minimize risks associated with this chemical.

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H26
IUPAC Name This compound
Hazards Flammable liquid, Aspiration hazard, Potential for skin and eye irritation.
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to create a barrier between the user and the chemical.[1]

PPE CategoryItemMaterial/StandardSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 certifiedA face shield should also be worn in situations with a higher risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[3]Always inspect gloves for any signs of degradation or punctures before use and ensure they are changed frequently. For prolonged contact, consult the glove manufacturer's resistance data.[1]
Body Protection Flame-Retardant Laboratory CoatNon-flammable material such as Nomex® or treated cotton.Standard polyester (B1180765) lab coats are not suitable as they can melt and adhere to the skin in a fire.[4]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAs needed based on risk assessment.Generally not required for small-scale use in a properly functioning chemical fume hood.[4] A risk assessment should be conducted to determine the need for respiratory protection in other scenarios.

Operational and Disposal Plans

Adherence to the following step-by-step procedures is essential for the safe handling and disposal of this compound.

Handling and Storage
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[5]

  • Ignition Sources : Keep the chemical away from open flames, hot surfaces, and any spark-producing equipment.[6] "No smoking" rules should be strictly enforced in the handling area.[7]

  • Grounding : To prevent the buildup of static electricity that could ignite flammable vapors, ensure that both the source and receiving containers are grounded and bonded when transferring volumes greater than one liter.[4]

  • Container Management : Keep containers tightly closed when not in use to prevent the escape of vapors.[5] Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3][5]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3][8]

Disposal Plan

Improper disposal of this compound can pose a significant environmental and safety hazard.[9]

  • Waste Segregation : Do not mix this compound waste with other waste streams, especially with incompatible chemicals like oxidizers.[10]

  • Waste Collection : Collect all materials contaminated with this compound (e.g., gloves, absorbent pads) in a designated and clearly labeled hazardous waste container.[4][11] The container must be made of a compatible material and have a secure lid.

  • Waste Storage : Store the sealed waste container in a designated satellite accumulation area (SAA).[11] This area should be a cool, well-ventilated location, away from direct sunlight and heat sources.

  • Waste Disposal : All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9][12] Ensure all required hazardous waste manifests are completed accurately.

Emergency Procedures
  • Spills : For small spills within a chemical fume hood, use an inert absorbent material to contain and clean up the spill.[4] Place the used absorbent in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's emergency response team.

  • Fire : Use a Class B fire extinguisher (e.g., CO2 or dry chemical) for fires involving this flammable liquid.[4] Do not use water, as it may spread the fire.

  • First Aid :

    • Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation : Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

    • Ingestion : Do NOT induce vomiting. Immediately call a poison center or doctor.[7]

Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_1 Conduct Risk Assessment prep_2 Gather Materials & Equipment prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Work in a Fume Hood prep_3->handling_1 handling_2 Ground and Bond Containers handling_1->handling_2 handling_3 Keep Containers Closed handling_2->handling_3 post_1 Decontaminate Work Area handling_3->post_1 disp_1 Segregate Hazardous Waste handling_3->disp_1 post_2 Properly Remove PPE post_1->post_2 post_3 Wash Hands Thoroughly post_2->post_3 disp_2 Collect in Labeled Container disp_1->disp_2 disp_3 Store in Satellite Accumulation Area disp_2->disp_3 disp_4 Arrange for Professional Disposal disp_3->disp_4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.